Product packaging for 4-Nitro-Dl-Phenylalanine Hydrate(Cat. No.:CAS No. 207569-25-3)

4-Nitro-Dl-Phenylalanine Hydrate

Cat. No.: B1645515
CAS No.: 207569-25-3
M. Wt: 228.2 g/mol
InChI Key: OLZDHJRNUIXKLU-UHFFFAOYSA-N
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Description

4-Nitro-Dl-Phenylalanine Hydrate is a useful research compound. Its molecular formula is C9H12N2O5 and its molecular weight is 228.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O5 B1645515 4-Nitro-Dl-Phenylalanine Hydrate CAS No. 207569-25-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-nitrophenyl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZDHJRNUIXKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 4-Nitro-DL-Phenylalanine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, multi-technique workflow for the complete structural elucidation of 4-Nitro-DL-phenylalanine Hydrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the scientific rationale behind the analytical strategy. The approach described herein establishes a self-validating system, ensuring the highest degree of confidence in the final structural assignment by integrating data from spectroscopic, crystallographic, thermal, and chromatographic techniques.

Introduction: The Significance of this compound

4-Nitro-DL-phenylalanine is a non-proteogenic amino acid that serves as a crucial building block in medicinal chemistry and biochemical research. Its incorporation into peptides can introduce unique conformational constraints, act as a fluorescent quencher, or serve as a precursor for further chemical modification. The compound is a vital intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

The presence of a specific hydration state (a hydrate) is of critical importance in pharmaceutical development. The water molecule(s) within the crystal lattice can significantly influence a compound's physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, unambiguous confirmation of the molecular structure, including its hydration state, is a non-negotiable prerequisite for any further development. This guide outlines the definitive workflow to achieve this.

Foundational Analysis: Confirming the Molecular Identity

Before proceeding to complex structural analysis, the fundamental molecular formula and purity must be established. This initial phase provides the foundational data upon which all subsequent interpretations will be built.

Physicochemical Properties & Elemental Analysis

The initial assessment involves verifying basic properties and elemental composition. Commercial suppliers often provide a starting point for this information.

PropertyExpected ValueSource
Molecular Formula C₉H₁₀N₂O₄·H₂O
Molecular Weight 228.2 g/mol
Appearance Faintly yellow or white to brown solid powder
CAS Number 2922-40-9, 207569-25-3

Protocol: Elemental Analysis (CHN)

  • Dry the sample under vacuum at room temperature to remove surface moisture without disturbing the hydrate water.

  • Submit approximately 2-3 mg of the sample for Carbon, Hydrogen, and Nitrogen (CHN) analysis.

  • Compare the experimentally determined weight percentages with the theoretical values for the monohydrate (C=47.37%, H=5.30%, N=12.28%) and the anhydrous form (C=51.43%, H=4.80%, N=13.33%).

    • Causality: A close match with the theoretical values for the monohydrate provides strong initial evidence for the presence of one water molecule per molecule of the amino acid.

Elucidating the Core Molecular Structure: A Spectroscopic Triad

Spectroscopic methods are employed to confirm that the correct organic molecule has been synthesized, ruling out isomers and confirming the presence of all key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the parent molecule, independent of its hydration state.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Infuse the solution into an ESI-MS instrument.

  • Acquire spectra in both positive and negative ion modes.

    • Expected Results: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 211.07, corresponding to the anhydrous 4-Nitro-DL-phenylalanine. In negative ion mode, the deprotonated molecule [M-H]⁻ would appear at m/z 209.06.

    • Expertise: Observing the mass of the anhydrous molecule is expected, as the water of hydration is typically lost during the ionization process. This analysis confirms the mass of the core organic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of its constitution and differentiation from isomers (e.g., 2-nitro or 3-nitrophenylalanine).

Protocol: ¹H and ¹³C NMR

  • Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) with a small amount of NaOD to aid solubility.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Reference the spectra appropriately.

    • Trustworthiness: The predicted NMR spectra provide a template for validation. Any significant deviation would warrant an investigation into the sample's identity or purity. A common impurity, for instance, is a condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine, which would present a much more complex spectrum.

Table of Expected NMR Chemical Shifts (in D₂O)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic~8.2d2HH adjacent to -NO₂
Aromatic~7.5d2HH adjacent to -CH₂
Alpha-H~4.0dd1Hα-CH
Beta-H~3.2, ~3.0m2Hβ-CH₂
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl~175C=O
Aromatic~148C-NO₂
Aromatic~145C-CH₂
Aromatic~132CH adjacent to -CH₂
Aromatic~125CH adjacent to -NO₂
Alpha-C~56α-CH
Beta-C~38β-CH₂

Note: Actual chemical shifts may vary slightly based on solvent and pH.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique to identify the key functional groups present in the molecule and, critically, to provide direct evidence of the water of hydration.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Table of Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3500 (broad) O-H Stretch Water of Hydration (H₂O)
~3000-3200N-H StretchAmino Group (-NH₂ as -NH₃⁺)
~1580-1610C=O Stretch (asymmetric)Carboxylate (-COO⁻)
~1520 & ~1350N-O Stretch (asymmetric & symmetric)Nitro Group (-NO₂)
~1400C=O Stretch (symmetric)Carboxylate (-COO⁻)
  • Expertise: In the solid state, amino acids exist as zwitterions. Therefore, we expect to see absorptions for -NH₃⁺ and -COO⁻ rather than -NH₂ and -COOH. The most telling feature for the hydrate is a broad absorption band in the 3400-3500 cm⁻¹ region, characteristic of the O-H stretching vibrations of water molecules engaged in hydrogen bonding within the crystal lattice.

Definitive Solid-State Structure: The Crystallographic Approach

While spectroscopy confirms the molecular components, only X-ray diffraction can reveal how those components are arranged in three-dimensional space, defining the crystal packing, intermolecular interactions, and the precise location of the water molecule.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the unequivocal gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.

Protocol: Single-Crystal Growth and X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions). Slow evaporation of a saturated aqueous solution at room temperature is the most common method.

  • Mounting: Carefully select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The positions of hydrogen atoms, including those on the water molecule, can typically be located from the difference electron density map.

Expertise & Causality: For a racemic (DL) mixture, the crystal structure is expected to be centrosymmetric. This is because the inversion center relates the D-enantiomer to the L-enantiomer. Therefore, one would anticipate the crystal to belong to a centrosymmetric space group (e.g., P-1, P2₁/c, C2/c). This is a key diagnostic feature; crystallization in a chiral (non-centrosymmetric) space group would indicate spontaneous resolution, which is a much rarer event.

Table of Representative Crystallographic Data (Hypothetical) As the crystal structure is not publicly available, this table represents typical, realistic values for a small organic racemate hydrate.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~5.8
c (Å) ~17.2
β (˚) ~98.5
Volume (ų) ~1035
Z 4
Calculated Density (g/cm³) ~1.46
R-factor (R1) < 0.05

The final refined structure would provide precise bond lengths, bond angles, and, most importantly, the hydrogen-bonding network involving the amino acid zwitterions and the water molecule, thus definitively elucidating the hydrate structure.

Quantifying Water and Thermal Stability

Thermal analysis provides quantitative information about the water of hydration and assesses the compound's thermal stability.

Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Calibrate the TGA and DSC instruments using appropriate standards.

  • Place 5-10 mg of the sample in an aluminum pan.

  • Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to >300 °C.

  • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Expected Thermal Events:

  • TGA: A distinct, single-step weight loss will be observed. The percentage of weight loss should correspond to the theoretical percentage of water in a monohydrate (7.89%).

  • DSC: An endothermic peak will be observed corresponding to the dehydration event seen in the TGA. At a higher temperature (typically >230 °C), a sharp, complex endotherm or exotherm will indicate the decomposition of the molecule. Most amino acids decompose upon melting.

Data Synthesis: The combination of TGA and DSC confirms the presence of hydrate water, quantifies it, and determines the temperature at which the material is no longer stable. For example, a weight loss of ~8% between 80-120 °C would be conclusive evidence for a monohydrate that is stable up to 80 °C.

Integrated Structure Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of this compound requires an integrated, multi-technique approach. While foundational techniques like elemental analysis, mass spectrometry, NMR, and FTIR confirm the molecular formula, connectivity, and the presence of water, they are insufficient on their own. Thermal analysis (TGA/DSC) is essential for quantifying the water of hydration and determining thermal stability. Ultimately, single-crystal X-ray diffraction stands as the definitive technique, providing an unambiguous, three-dimensional map of the atomic arrangement in the solid state. By following this comprehensive and self-validating workflow, researchers and drug developers can establish the precise structure of this important amino acid derivative with the highest level of scientific confidence, providing the solid ground needed for further research and development.

An In-depth Technical Guide to the Synthesis of 4-Nitro-DL-Phenylalanine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Nitro-DL-phenylalanine hydrate, a crucial building block in pharmaceutical development and biochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying chemical principles, provides a detailed experimental protocol, and outlines robust quality control measures.

Introduction: Significance and Applications

4-Nitro-DL-phenylalanine is a synthetic derivative of the essential amino acid phenylalanine. The introduction of a nitro group onto the phenyl ring significantly alters its electronic properties, making it a valuable tool for a variety of scientific applications. It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs for neurological disorders.[1][2] In biochemical research, it is employed to study protein-protein interactions, enzyme kinetics, and as a component in modified peptides.[2] The nitro group can act as a useful spectroscopic probe or be chemically reduced to an amine, providing a handle for further functionalization. This guide focuses on the synthesis of the racemic (DL) form as a hydrate (C₉H₁₀N₂O₄·H₂O), the common commercially available form.[2]

The Synthetic Pathway: Electrophilic Aromatic Nitration

The most established and industrially viable method for synthesizing 4-Nitro-DL-phenylalanine is through the direct nitration of DL-phenylalanine. This reaction is a classic example of electrophilic aromatic substitution.

Mechanism of Nitration

The core of the synthesis involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3]

  • Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid is unstable and readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The electron-rich π-system of the phenylalanine aromatic ring attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Regioselectivity: The amino acid side chain (-CH₂CH(NH₃⁺)COOH) on the benzene ring is an ortho-, para-directing group. However, under the strongly acidic conditions of the reaction, the amino group is protonated to form an ammonium group (-NH₃⁺). This protonated group is strongly deactivating and meta-directing. The interplay between the activating effect of the alkyl chain and the deactivating effect of the ammonium group, along with steric hindrance at the ortho positions, leads to the para-substituted product being the major isomer.

  • Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

The entire reaction must be conducted at low temperatures (typically 0-5 °C) to control the exothermic nature of the nitration and to minimize the formation of unwanted byproducts from oxidation or polysubstitution.

Experimental Protocol

This protocol is a comprehensive methodology derived from established principles of phenylalanine nitration.[4][5] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )Notes
DL-Phenylalanine≥99%165.19Starting material
Concentrated Sulfuric Acid (H₂SO₄)95-98%98.08Dehydrating agent and catalyst
Concentrated Nitric Acid (HNO₃)68-70%63.01Nitrating agent
Ammonia Solution (NH₄OH)28% aq. soln.35.04For neutralization
Deionized WaterHigh Purity18.02For workup and recrystallization
Crushed Ice--For temperature control
Step-by-Step Synthesis Procedure
  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a volume of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0 °C. Slowly, and with vigorous stirring, add a volume of concentrated nitric acid via the dropping funnel, ensuring the temperature of the mixture does not exceed 10 °C. A common and effective volume ratio is 2:1 of sulfuric acid to nitric acid.[4]

  • Dissolution of Starting Material: In a separate beaker, slowly and carefully add DL-phenylalanine (1.0 molar equivalent) to a portion of the pre-chilled concentrated sulfuric acid. Stir until a clear solution is obtained, maintaining the temperature below 5 °C.

  • Nitration Reaction: Transfer the DL-phenylalanine solution to the dropping funnel. Add this solution dropwise to the cold, stirred nitrating mixture. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0 and 5 °C. After the addition is complete, allow the reaction to stir at this temperature for an additional 3-5 hours.[4][5]

  • Reaction Quench: Prepare a large beaker containing a stirred mixture of crushed ice and deionized water. Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the ice-water slurry. This quenching process is highly exothermic and must be done with caution to control the temperature rise.

  • Neutralization and Precipitation: Cool the resulting aqueous solution in an ice bath. Slowly add a 28% ammonia solution to neutralize the acid. The pH should be carefully monitored and adjusted to be between 7 and 8.[5] During neutralization, a white or pale-yellow solid of 4-Nitro-DL-phenylalanine will precipitate.

  • Isolation of Crude Product: Allow the suspension to stand, preferably overnight in a cold room (approx. 4 °C), to ensure complete precipitation. Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with several portions of cold deionized water to remove residual inorganic salts.

Purification by Recrystallization
  • Dissolution: Transfer the crude solid to a flask. Add a minimal amount of hot deionized water or a mixed solvent system (e.g., water-methanol) to dissolve the product completely.[6]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization. Slow cooling is crucial for the formation of well-defined crystals.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to obtain this compound as a faintly yellow powder.[2] The presence of water of hydration is a result of crystallization from an aqueous solution.

Process Logic and Causality

The following diagram illustrates the workflow for the synthesis, emphasizing the key stages and control points.

Synthesis_Workflow Workflow for this compound Synthesis cluster_prep Reagent Preparation cluster_reaction Core Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Control T < 10°C C Nitration Reaction (Combine A + B) Maintain T = 0-5°C Stir for 3-5h A->C B Dissolve DL-Phenylalanine in cold H₂SO₄ Control T < 5°C B->C D Quench Reaction (Pour into ice-water) C->D Reaction Complete E Neutralization (Adjust pH to 7-8 with NH₄OH) Precipitation Occurs D->E F Isolate Crude Product (Vacuum Filtration) E->F Precipitate Formed G Recrystallization (e.g., from hot water) F->G Crude Solid H Isolate & Dry (Vacuum Filtration & Drying) G->H Crystals Formed I Final Product: 4-Nitro-DL-Phenylalanine Hydrate H->I

Caption: Synthesis workflow from reagents to final product.

Byproduct and Isomer Control

The primary challenge in this synthesis is controlling the formation of byproducts.

  • Isomeric Impurities: While the para-isomer is favored, small amounts of ortho- and meta-nitrophenylalanine can form. The purification by recrystallization is critical for removing these, as their solubility characteristics differ from the desired para-isomer.

  • Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of hydroxylated byproducts, such as 2-, 3-, and 4-hydroxyphenylalanine (tyrosine isomers).[7][8][9] Maintaining a low reaction temperature is the most effective way to suppress these side reactions.

  • Condensation Products: Under certain conditions, condensation between nitrated phenylalanine molecules can occur, leading to dimeric impurities.[4] Controlled addition of reagents and maintaining a homogenous solution helps to minimize this.

Quality Control and Characterization

To ensure the final product meets the required specifications for research or pharmaceutical use, a series of analytical tests are performed.

ParameterMethodSpecification / Expected OutcomeRationale
Purity High-Performance Liquid Chromatography (HPLC)>99.0%Quantifies the main compound and separates it from isomeric and other impurities.
Identity ¹H NMR and ¹³C NMR SpectroscopySpectrum conforms to the known structure of 4-Nitro-DL-phenylalanine.Provides definitive structural confirmation. Expected ¹H NMR signals include aromatic protons (doublets around 8.2 and 7.4 ppm), the alpha-proton (triplet or dd around 4.3 ppm), and beta-protons (doublet of doublets around 3.2-3.4 ppm).
Identity Infrared (IR) SpectroscopyShows characteristic peaks for NO₂, COOH, and NH₂ groups.Confirms the presence of key functional groups.
Melting Point Melting Point Apparatus~215-235 °C (decomposes)A sharp melting range is indicative of high purity.
Water Content Karl Fischer Titration<10.0% (typically one mole of water)Quantifies the amount of water to confirm the formation of the hydrate.

The following diagram outlines the relationship between the synthesis process and the quality control checkpoints.

QC_Flow cluster_process Synthesis & Purification cluster_qc Quality Control Analysis A Nitration Reaction B Workup & Isolation A->B C Recrystallization B->C D HPLC (Purity, Isomers) C->D Sample for Testing E NMR / IR (Identity) C->E Sample for Testing F Melting Point (Purity) C->F Sample for Testing G Karl Fischer (Hydrate Confirmation) C->G Sample for Testing Product Final Product (Meets Specification) D->Product E->Product F->Product G->Product

Caption: Quality control checkpoints for the final product.

Safety and Handling

The synthesis of 4-Nitro-DL-phenylalanine involves hazardous materials and requires strict adherence to safety protocols.

  • Nitrating Mixture: The mixture of concentrated sulfuric and nitric acids is extremely corrosive and a powerful oxidizing agent. It reacts violently with water and organic materials. Always add the acid mixture to water/ice, never the other way around. All additions must be slow and performed with adequate cooling.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles at all times. Work should be conducted exclusively within a certified chemical fume hood.

  • Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.

Conclusion

The synthesis of this compound via electrophilic nitration is a well-established, albeit hazardous, process. Success hinges on the careful control of reaction temperature to maximize the yield of the desired para-isomer and minimize oxidative side reactions. A robust purification strategy, primarily through recrystallization, is essential to achieve the high purity required for its intended applications. The analytical techniques outlined in this guide provide a framework for the comprehensive characterization and quality control of the final product, ensuring its suitability for demanding research and development environments.

References

An In-depth Technical Guide to 4-Nitro-DL-Phenylalanine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Nitro-DL-phenylalanine hydrate (CAS No. 2922-40-9), a pivotal synthetic amino acid derivative. Intended for researchers, scientists, and professionals in drug development and biochemical fields, this document delves into its chemical identity, synthesis, analytical characterization, and key applications, grounding all information in established scientific principles and methodologies.

Core Chemical Identity and Physicochemical Properties

This compound is a racemic mixture of the D- and L-enantiomers of 4-nitrophenylalanine, incorporating a molecule of water into its crystal structure. The presence of the nitro group on the phenyl ring significantly alters its electronic properties compared to native phenylalanine, making it a valuable tool in various scientific disciplines.

Systematic Name: 2-Amino-3-(4-nitrophenyl)propanoic acid hydrate[1]

Common Synonyms: p-Nitro-DL-phenylalanine hydrate, H-DL-Phe(4-NO2)-OH·H2O[1]

CAS Number: 2922-40-9[1][2][3][4]

It is crucial to distinguish this racemic hydrate from its anhydrous form and its individual stereoisomers (L- and D- forms), which possess different CAS numbers and may exhibit distinct biological activities and applications.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O₄·H₂O[1]
Molecular Weight 228.20 g/mol [5][7]
Appearance Faintly yellow to light yellow powder[1]
Melting Point 236-237 °C (decomposes) (for anhydrous form)[3]
Solubility Soluble in water[5]
Storage Conditions 0-8 °C[1]

Synthesis of 4-Nitro-DL-Phenylalanine: Electrophilic Aromatic Substitution

The primary industrial synthesis of 4-Nitro-DL-phenylalanine is achieved through the nitration of DL-phenylalanine. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Causality of Experimental Choices

The choice of a mixed acid system, typically concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is critical. Sulfuric acid, being a stronger acid, protonates nitric acid, facilitating the formation of the highly reactive nitronium ion, which is the key electrophile in this reaction. The reaction is conducted at low temperatures (e.g., 0°C) to control the exothermic nature of the nitration and to minimize the formation of by-products, such as dinitrated species or products of side-chain oxidation.[8] A study by Fang et al. (2009) highlights that controlling the reaction temperature and time is crucial for maximizing the yield of the desired 4-nitro isomer and minimizing by-products like the 2-nitro isomer.[8]

Diagram of Synthesis Pathway

Caption: Synthesis of 4-Nitro-DL-phenylalanine via nitration.

Step-by-Step Synthesis Protocol

The following protocol is a representative method for the synthesis of 4-Nitro-DL-phenylalanine.

  • Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add 16 mL of concentrated sulfuric acid to 10.0 g of L-phenylalanine with constant stirring, ensuring the temperature remains at 0°C.[9]

  • Nitration Reaction: To this solution, add 3.0 mL of 90% nitric acid dropwise, maintaining the temperature at approximately 0°C.[9]

  • Reaction Quenching: After the addition is complete, allow the mixture to stir for an additional 10-15 minutes. Pour the reaction mixture over approximately 200 mL of crushed ice.[9]

  • Neutralization and Precipitation: Dilute the solution to about 700 mL with water and heat to a boil. Neutralize the solution with lead(II) carbonate (PbCO₃).[9]

  • Purification: Filter the resulting precipitate. The filtrate can be further purified by recrystallization from boiling water to yield 4-Nitro-DL-phenylalanine.[9]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric composition of this compound.

Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and resolving the enantiomers of 4-Nitro-DL-phenylalanine.

Purity Analysis: A standard reversed-phase HPLC method can be employed to determine the chemical purity.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA).

  • Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly, typically around 270-280 nm.

Chiral Separation: Differentiating between the D- and L-enantiomers requires a chiral stationary phase (CSP).

  • Chiral Column: Teicoplanin-based or cyclodextrin-based CSPs have shown efficacy in separating phenylalanine enantiomers and their derivatives.[2][10]

  • Mobile Phase: The mobile phase composition is highly dependent on the CSP. For teicoplanin-based columns, a mixture of methanol and an aqueous buffer is often used.[2][10]

  • Justification: The chiral selector on the stationary phase forms transient diastereomeric complexes with the enantiomers, leading to differential retention times and, thus, their separation. The resolution of enantiomers is critical for applications in asymmetric synthesis and biological studies.

Spectroscopic Analysis: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the phenyl ring will appear as two doublets in the aromatic region (typically δ 7.5-8.5 ppm), characteristic of a para-substituted benzene ring.

  • Alpha-Proton (α-H): The proton on the chiral carbon will appear as a multiplet, coupled to the adjacent methylene protons.

  • Beta-Protons (β-H₂): The two diastereotopic protons of the methylene group will appear as a multiplet, coupled to the alpha-proton.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: The carboxylic acid carbon will appear downfield (δ ~170-180 ppm).

  • Aromatic Carbons: The spectrum will show four distinct signals for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded.

  • Alpha- and Beta-Carbons: The α-carbon and β-carbon will appear in the aliphatic region of the spectrum.

Diagram of Analytical Workflow

Analytical_Workflow Sample 4-Nitro-DL-Phenylalanine Hydrate Sample Purity_Check Purity Analysis (Reversed-Phase HPLC) Sample->Purity_Check Chiral_Check Enantiomeric Ratio (Chiral HPLC) Sample->Chiral_Check Structure_Check Structural Confirmation (¹H & ¹³C NMR) Sample->Structure_Check Final_Report Certificate of Analysis Purity_Check->Final_Report Chiral_Check->Final_Report Structure_Check->Final_Report

Caption: A typical analytical workflow for this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several scientific areas.

Intermediate in Pharmaceutical Synthesis

4-Nitro-DL-phenylalanine serves as a key building block in the synthesis of complex pharmaceutical compounds. A notable example is its use in the production of Zolmitriptan , a medication for the treatment of migraines.[5] The nitro group can be readily reduced to an amine, which can then be further functionalized to build the intricate structure of the final drug molecule.

Peptide Synthesis and Protein Engineering

This non-canonical amino acid is widely used in peptide synthesis.[3][6][11]

  • Fluorescent Quenching: The nitro group can act as a fluorescence quencher, making it useful for designing peptide-based probes to study protein-protein interactions or enzyme kinetics.

  • Structural Modification: Its incorporation into peptides can alter their conformation and stability, which is a key strategy in designing peptide-based therapeutics with improved pharmacokinetic properties.[3]

  • Fmoc-Protected Derivative: The Fmoc-protected version, Fmoc-4-nitro-L-phenylalanine, is a common reagent in solid-phase peptide synthesis.[11]

Biochemical Research and Enzymology

4-Nitro-DL-phenylalanine is a valuable substrate or inhibitor for studying enzymes that process aromatic amino acids. For instance, it has been used to investigate the mechanism of phenylalanine ammonia lyase (PAL), an enzyme involved in plant metabolism. The altered electronic nature of the phenyl ring allows researchers to probe the enzyme's active site and catalytic mechanism.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[1]

Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Conclusion

This compound is more than a simple derivative of a common amino acid. Its strategic nitration opens up a wide array of synthetic possibilities and analytical applications. For researchers in drug discovery and biochemistry, a thorough understanding of its properties, synthesis, and analysis is paramount to leveraging its full potential in the development of novel therapeutics and the advancement of fundamental scientific knowledge.

References

An In-depth Technical Guide to the Solubility of 4-Nitro-DL-Phenylalanine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitro-DL-phenylalanine hydrate, a critical parameter for its application in pharmaceutical development, biochemical research, and materials science.[1][2] Due to the limited availability of public domain quantitative solubility data for this specific compound, this guide focuses on the foundational principles governing its solubility, provides estimated solubility profiles based on its physicochemical properties, and offers detailed, field-proven experimental protocols for researchers to determine its solubility in various solvent systems. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility behavior of this versatile amino acid derivative.

Introduction: Understanding this compound

This compound is a derivative of the essential amino acid phenylalanine, characterized by the presence of a nitro group at the fourth position of the phenyl ring.[3] This modification introduces unique electronic and steric properties, making it a valuable tool in various scientific disciplines. It serves as a crucial intermediate in the synthesis of novel therapeutics, a building block for modified peptides and proteins, and a standard in analytical chemistry.[1][2] The compound typically appears as a white to faintly yellow or brown crystalline solid and is known to have limited solubility in water.[3]

A notable point of consideration is the ambiguity in its registered CAS numbers. Several numbers, including 2922-40-9 and 207569-25-3, are used to refer to the DL-racemic mixture, often without explicit distinction between the hydrate and anhydrous forms.[3] Some suppliers have indicated a move towards using the same CAS number for both forms, treating the water of hydration as an impurity.[4] Researchers should, therefore, exercise diligence in characterizing the specific form of the compound they are using.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility is influenced by several key factors:

  • Polarity: The molecule possesses both polar (amino and carboxylic acid groups, nitro group) and non-polar (phenyl ring) regions. Its solubility will be highest in solvents with a similar polarity profile.

  • Hydrogen Bonding: The amino and carboxylic acid groups, as well as the nitro group, can participate in hydrogen bonding, both as donors and acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are expected to be more effective at solvating the molecule.

  • pKa and pH: As an amino acid derivative, 4-Nitro-DL-phenylalanine is zwitterionic. Its charge state, and therefore its solubility, will be significantly influenced by the pH of the aqueous solution. The isoelectric point (pI) is the pH at which the molecule has a net-zero charge, and solubility is typically at a minimum.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute is a critical factor. A higher lattice energy will generally lead to lower solubility.

Estimated Solubility Profile of this compound

In the absence of extensive experimentally determined quantitative data, we can estimate the solubility behavior of this compound in various solvents based on its structural features and the principle of "like dissolves like."

Table 1: Estimated Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsEstimated SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe presence of polar functional groups capable of hydrogen bonding suggests some solubility. However, the non-polar phenyl ring and the nitro group may limit extensive solubility in highly polar solvents like water. The limited solubility in water is a known characteristic.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneHighThese solvents have high dielectric constants and are excellent hydrogen bond acceptors, which can effectively solvate the polar groups of the molecule. Qualitative data suggests solubility in these solvents.[5]
Non-Polar Hexane, TolueneVery LowThe significant polarity of the amino acid backbone and the nitro group makes it unlikely to dissolve in non-polar solvents.
Halogenated Dichloromethane, ChloroformModerate to HighThese solvents have a moderate polarity and can interact with the phenyl ring and the nitro group. Qualitative reports indicate solubility in these solvents.[5]

It is important to note that these are estimations. The actual quantitative solubility can be influenced by factors such as temperature, purity of the compound, and the specific isomeric form. For comparison, the parent compound, DL-Phenylalanine, has a reported solubility in water of 14.11 g/L at 25 °C.[6] The addition of the polar nitro group might slightly increase its affinity for polar solvents compared to the parent amino acid, but the overall effect will be a complex interplay of various intermolecular forces.

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise and accurate solubility data, this section provides detailed, step-by-step methodologies for determining the solubility of this compound.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow for equilibrium to be reached. This is typically achieved by placing the container in a shaker bath for 24 to 72 hours.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by careful collection of the supernatant, or filtration using a syringe filter (e.g., 0.45 µm), is recommended.

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or filter to remove excess solid B->C D Analyze solute concentration in supernatant C->D

Figure 1: Workflow for the shake-flask solubility determination method.
Quantification by UV-Vis Spectroscopy

The presence of the nitro-phenyl chromophore in this compound makes UV-Vis spectroscopy a convenient and effective method for quantification.[11]

Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum (typically 200-400 nm) to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear in accordance with the Beer-Lambert law.

  • Sample Analysis: Dilute the saturated solution obtained from the shake-flask method with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax and determine its concentration from the calibration curve.

  • Solubility Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the experimental temperature.

G cluster_lambda λmax Determination cluster_cal Calibration cluster_analysis Sample Analysis A Scan absorbance of a dilute solution C Measure absorbance of standards at λmax A->C B Prepare standards of known concentrations B->C D Plot absorbance vs. concentration C->D G Determine concentration from calibration curve D->G E Dilute saturated solution F Measure absorbance of diluted sample E->F F->G

Figure 2: Workflow for quantification using UV-Vis spectroscopy.
Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the quantification of this compound, particularly in complex matrices.[12][13][14]

Protocol:

  • Method Development: Develop a suitable HPLC method, including the choice of column (a C18 reversed-phase column is often a good starting point), mobile phase, flow rate, and detector wavelength (based on the UV-Vis spectrum).[12][15]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Create a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject a filtered aliquot of the saturated solution (appropriately diluted if necessary) into the HPLC system.

  • Solubility Calculation: Determine the concentration of the solute in the injected sample by comparing its peak area to the calibration curve. Calculate the solubility, accounting for any dilution.

Factors Influencing Solubility and Practical Considerations

  • Temperature: The solubility of most solids increases with temperature. It is crucial to control and report the temperature at which solubility measurements are made.

  • pH (for aqueous solutions): The solubility of this compound in aqueous media will be highly pH-dependent. A full solubility profile should be determined across a range of pH values.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can significantly affect solubility. It is advisable to characterize the solid form of the compound being studied.

  • Purity: Impurities can alter the measured solubility. Using a well-characterized, high-purity compound is essential for accurate results.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, a thorough understanding of its physicochemical properties allows for a reasoned estimation of its solubility behavior. This guide provides the theoretical foundation and, more importantly, robust and detailed experimental protocols to enable researchers to determine the solubility of this compound in their specific solvent systems of interest. The provided methodologies for the shake-flask method coupled with UV-Vis and HPLC quantification offer a reliable framework for generating the critical data needed for advancing research and development in pharmaceuticals and beyond.

References

commercial sources of high-purity 4-Nitro-Dl-Phenylalanine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Commercial Sources of High-Purity 4-Nitro-DL-Phenylalanine Hydrate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity this compound. It delves into the critical aspects of sourcing this important non-proteinogenic amino acid, including supplier evaluation, purity assessment, and handling protocols, to ensure the integrity and success of research and development endeavors.

Introduction: The Significance of this compound in Scientific Research

4-Nitro-DL-phenylalanine, a derivative of the essential amino acid phenylalanine, serves as a crucial building block and intermediate in a variety of scientific applications. Its utility is particularly pronounced in the synthesis of novel pharmaceutical compounds and peptidomimetics. The introduction of a nitro group onto the phenyl ring provides a versatile chemical handle for further functionalization, making it an invaluable tool for medicinal chemists and drug designers.

The hydrated form, specifically 4-Nitro-DL-phenylalanine monohydrate, is often the commercially available and stable form of this compound. Its application as an intermediate in the synthesis of molecules that inhibit tumor necrosis factor-α (TNF-α) production highlights its relevance in developing new therapeutic agents. Given its role in the synthesis of potentially life-saving drugs, the purity and quality of this compound are of paramount importance.

Navigating the Commercial Landscape: A Curated List of Suppliers

A critical first step for any research program is the identification of reliable suppliers that can provide high-purity materials. The following table summarizes prominent commercial sources of this compound, offering a starting point for procurement. It is important to note that stated purity levels can vary and should always be verified by reviewing the supplier's Certificate of Analysis (CoA).

SupplierProduct NameCAS NumberStated Purity
LGC Standards DL-4-Nitrophenylalanine hydrate40856-69-7Not specified on product page, requires inquiry
Alfa Aesar (Thermo Fisher Scientific) DL-4-Nitrophenylalanine monohydrate40856-69-797%
AK Scientific, Inc. DL-4-Nitrophenylalanine monohydrate40856-69-797%
Santa Cruz Biotechnology, Inc. DL-4-Nitrophenylalanine monohydrate40856-69-7Not specified on product page, requires inquiry
MedChemExpress DL-4-Nitrophenylalanine monohydrate40856-69-7>98%
TCI Chemicals DL-4-Nitrophenylalanine2922-40-9 (anhydrous)>98.0% (T)

The Causality of Purity: Why High-Purity is Non-Negotiable

In the realm of drug development and intricate organic synthesis, the purity of a starting material like this compound directly influences the outcome of an experiment. Impurities can lead to a cascade of undesirable effects:

  • Side Reactions: Unwanted chemical entities can participate in side reactions, leading to the formation of complex and difficult-to-separate byproducts. This not only reduces the yield of the desired product but also complicates the purification process.

  • Inaccurate Biological Data: In biological assays, impurities can exhibit their own pharmacological activity, leading to misleading or erroneous results. This can derail a research program, wasting valuable time and resources.

  • Regulatory Hurdles: For drug development programs, the presence of unknown impurities can create significant regulatory challenges, potentially delaying or preventing the approval of a new therapeutic.

The typical synthesis of 4-nitrophenylalanine involves the nitration of phenylalanine. This reaction can produce a mixture of ortho, meta, and para isomers, with the para isomer being the desired product. The presence of residual ortho and meta isomers is a common impurity that must be carefully controlled.

A Self-Validating System for Supplier and Material Qualification

To ensure the procurement of high-quality this compound, a robust, self-validating system for supplier and material qualification is essential. This workflow ensures that the material meets the stringent requirements of your research.

Supplier_Qualification_Workflow cluster_sourcing Sourcing & Initial Vetting cluster_evaluation Technical Evaluation cluster_decision Decision & Procurement cluster_outcome Outcome Start Identify Potential Suppliers InitialScreen Initial Supplier Screening (Reputation, Certifications) Start->InitialScreen RequestInfo Request Quotations, Specifications, & Example CoA InitialScreen->RequestInfo ReviewDocs Review Technical Documents (CoA, Purity, Impurity Profile) RequestInfo->ReviewDocs SampleTesting Order & Test Sample (In-house QC) ReviewDocs->SampleTesting Compare Compare Results with Supplier CoA SampleTesting->Compare Compare->RequestInfo Discrepancy Found ApproveSupplier Approve Supplier Compare->ApproveSupplier Results Match Purchase Procure Bulk Material ApproveSupplier->Purchase FinalQC Final QC of Received Lot Purchase->FinalQC Pass Material Accepted FinalQC->Pass Meets Specs Fail Material Rejected FinalQC->Fail Fails Specs

Caption: Supplier Qualification Workflow for High-Purity Reagents.

Experimental Protocols for In-House Quality Control

Verifying the purity and identity of a received lot of this compound is a critical step. The following are standard analytical techniques and protocols for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds.

  • Objective: To quantify the main component and detect any potential impurities.

  • Methodology:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the nitro-aromatic group has a strong absorbance (e.g., 274 nm).

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Analysis: Inject the sample and analyze the resulting chromatogram. The area percentage of the main peak corresponds to the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule.

  • Objective: To verify the identity and structural integrity of the compound.

  • Methodology:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a small amount of acid or base to aid dissolution.

    • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the structure of 4-Nitro-DL-phenylalanine.

Mass Spectrometry (MS) for Molecular Weight Verification

MS provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Ionization Technique: Electrospray ionization (ESI) is a common and effective method for amino acids.

    • Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of 4-Nitro-DL-phenylalanine.

Handling and Storage: Preserving Material Integrity

Proper handling and storage are crucial to maintain the quality of this compound.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. The Safety Data Sheet (SDS) from the supplier should be consulted for detailed handling and safety information.

Conclusion

Sourcing high-purity this compound is a critical undertaking for any research or drug development program that utilizes this versatile intermediate. By carefully selecting reputable suppliers, implementing a robust in-house quality control system, and adhering to proper handling and storage protocols, scientists can ensure the integrity of their starting materials and the reliability of their experimental outcomes. This diligence at the procurement stage lays the foundation for successful and reproducible scientific innovation.

An In-depth Technical Guide to the Spectral Analysis of 4-Nitro-DL-Phenylalanine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectral data for 4-Nitro-DL-phenylalanine hydrate, a compound of significant interest in pharmaceutical development and biochemical research.[1][2] As a derivative of the essential amino acid phenylalanine, its unique electronic and structural properties, conferred by the nitro group, make it a valuable building block in the synthesis of novel therapeutics and a tool for studying enzyme kinetics.[2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Introduction to the Spectroscopic Characterization of this compound

The precise structural elucidation and confirmation of purity of this compound are paramount for its application in research and development. Spectroscopic techniques provide a powerful and non-destructive means to achieve this. NMR spectroscopy offers detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns, confirming the compound's identity. This guide will delve into the characteristic spectral signatures of this compound, providing a foundational understanding for its analysis and utilization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Expected ¹H NMR Spectral Data (D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d2HAr-H (ortho to NO₂)
~7.50d2HAr-H (meta to NO₂)
~4.20t1Hα-CH
~3.30dd1Hβ-CH₂
~3.15dd1Hβ-CH₂

Note: Chemical shifts are approximate and can vary based on concentration and exact pH of the D₂O solution. The amine (-NH₂) and carboxylic acid (-COOH) protons are typically exchanged with deuterium in D₂O and are therefore not observed.

Expert Insights: The downfield shift of the aromatic protons at ~8.20 ppm is a direct consequence of the strong electron-withdrawing nature of the nitro group. The diastereotopic nature of the β-protons, adjacent to the chiral α-carbon, results in their distinct chemical shifts and complex splitting patterns (doublet of doublets).

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~172C=O (Carboxylic Acid)
~147Ar-C (para to CH₂CH(NH₂)COOH)
~145Ar-C (ipso to NO₂)
~131Ar-CH (meta to NO₂)
~124Ar-CH (ortho to NO₂)
~55α-CH
~36β-CH₂

Note: The use of DMSO-d₆ as a solvent allows for the observation of the carboxylic acid carbon. Chemical shifts are approximate.[3]

Expert Insights: The choice of DMSO-d₆ as a solvent is often pragmatic for amino acids, as it can solubilize both the free acid and its salts, and the residual solvent peak does not typically interfere with the signals of interest.[4][5][6] The chemical shifts of the aromatic carbons are significantly influenced by the nitro substituent, with the carbon bearing the nitro group and the para-carbon being the most deshielded.

Experimental Protocol: NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and analysis.

Step-by-Step Methodology for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.[7][8][9]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O for ¹H NMR to exchange labile protons, or DMSO-d₆ for both ¹H and ¹³C NMR).[7][8][9]

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a small cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

    • Acquire the ¹³C NMR spectrum, which will typically require a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., HDO at ~4.79 ppm in D₂O, or DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[6][10]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the amino acid backbone, the aromatic ring, and the nitro group.

Expected FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3000 (broad)O-H stretch, N-H stretchHydrate water, -NH₃⁺
~3100-3000C-H stretchAromatic
~2900C-H stretchAliphatic
~1630N-H bend-NH₃⁺ (asymmetric)
~1580C=O stretchCarboxylate (-COO⁻)
~1520N=O stretchNitro (-NO₂) (asymmetric)
~1490C=C stretchAromatic ring
~1340N=O stretchNitro (-NO₂) (symmetric)
~1400C=O stretchCarboxylate (-COO⁻) (symmetric)

Note: The zwitterionic form of the amino acid is expected in the solid state, leading to absorptions for -NH₃⁺ and -COO⁻.

Expert Insights: The broad absorption in the 3400-3000 cm⁻¹ region is characteristic of the O-H stretching of the water of hydration and the N-H stretching of the ammonium group. The strong, distinct absorptions for the asymmetric and symmetric stretches of the nitro group are key identifiers for this compound. The position of the carboxylate stretches confirms the zwitterionic nature of the amino acid in the solid state.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[11][12][13][14][15]

Workflow for FT-IR KBr Pellet Preparation and Analysis

Caption: Workflow for FT-IR KBr pellet preparation and analysis.

Step-by-Step Methodology for FT-IR Analysis
  • Sample Preparation:

    • Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture, then cool and store in a desiccator.[12]

    • In an agate mortar, weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[12][14]

    • Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained. This is crucial to minimize light scattering.[13]

    • Transfer the powder to a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a thin, transparent or translucent pellet.[12][14]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids, as it minimizes fragmentation during the ionization process.[16][17][18]

Expected Mass Spectrometry Data (ESI-MS)

  • Molecular Formula: C₉H₁₀N₂O₄

  • Molecular Weight (anhydrous): 210.19 g/mol [19][20]

  • Molecular Weight (hydrate): 228.19 g/mol

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak.

m/zIon
211.07[M+H]⁺ (anhydrous)
229.08[M+H]⁺ (hydrate)

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural information. Common fragmentation pathways for protonated phenylalanine derivatives include the loss of water (H₂O), carbon monoxide (CO), and the entire amino acid side chain.[21]

Expert Insights: The choice of positive or negative ion mode depends on the analyte's ability to be protonated or deprotonated. For amino acids, positive ion mode is generally effective due to the basicity of the amine group.[16][18][22] The mobile phase composition, particularly the pH, can significantly influence ionization efficiency.[16]

Experimental Protocol: ESI-MS Analysis

Workflow for ESI-MS Sample Preparation and Analysis

References

A Technical Guide to the Research Applications of 4-Nitro-DL-Phenylalanine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Research Avenues with a Modified Amino Acid

In the landscape of biochemical and pharmaceutical research, the ability to probe, modify, and synthesize novel biomolecules is paramount. Non-natural amino acids serve as powerful tools in this endeavor, offering unique chemical functionalities that expand the repertoire of biological systems. 4-Nitro-DL-phenylalanine hydrate, a synthetic derivative of the essential amino acid phenylalanine, stands out as a particularly versatile building block and research reagent.[1]

This technical guide provides an in-depth exploration of the potential research applications of this compound. We will move beyond a simple cataloging of uses to delve into the underlying chemical principles and strategic experimental designs that make this compound an invaluable asset for researchers in drug discovery, enzymology, and materials science. The core of its utility lies in the introduction of a nitro group (NO₂) onto the phenyl ring of phenylalanine, a modification that imparts unique electronic, steric, and reactive properties.[2][3] This guide is designed for researchers, scientists, and drug development professionals seeking to leverage these properties to address complex scientific questions.

Physicochemical Profile and Handling

A thorough understanding of a compound's properties is the foundation of its effective application. This compound is a stable, crystalline solid at room temperature, though it is recommended to be stored at 0-8 °C for long-term stability.[2] Its key physicochemical characteristics are summarized below.

PropertyValueReference(s)
Synonyms p-Nitro-DL-phenylalanine hydrate, 2-Amino-3-(4-nitrophenyl)propionic acid hydrate[2]
CAS Number 2922-40-9[2]
Molecular Formula C₉H₁₀N₂O₄·H₂O[2]
Molecular Weight 228.2 g/mol [2]
Appearance Faintly yellow or white to brown crystalline powder/solid[1][2][4]
Purity Typically ≥98% or ≥99% (HPLC)[2][4]
Melting Point 236-237 °C (decomposes)
Solubility Limited solubility in water[1]

Safety and Handling: As with any laboratory chemical, proper safety precautions are essential. 4-Nitro-DL-phenylalanine is considered hazardous and may cause skin and respiratory irritation.[5] It is harmful if swallowed.[6] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5][7] Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[5][6]

Core Research Applications and Methodologies

The true potential of this compound is realized in its diverse applications. The nitro group acts as a versatile chemical handle and a modulator of molecular properties.

Pharmaceutical Development and Enzyme Inhibition

A primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and modulators for specific biological pathways.[2][8]

Causality of Application: The electron-withdrawing nature of the nitro group significantly alters the electron density of the aromatic ring. When incorporated into a drug candidate, this can modify its binding affinity and specificity for a target enzyme or receptor. The nitro group can form specific hydrogen bonds or electrostatic interactions within a protein's active site that the parent phenylalanine cannot, potentially leading to more potent and selective inhibition.

Workflow: Screening for Enzyme Inhibition

G cluster_prep Preparation cluster_screening Screening & Analysis cluster_outcome Outcome Compound 4-Nitro-DL-Phe Derivative Synthesis Screen Primary Screen: Measure enzyme activity with derivative Compound->Screen Enzyme Purify Target Enzyme Enzyme->Screen Assay Develop Kinetic Assay (e.g., Fluorogenic Substrate) Assay->Screen Dose Dose-Response Curve: Determine IC50 Screen->Dose If inhibition observed Mechanism Mechanism of Action Studies: (e.g., Lineweaver-Burk Plot) Dose->Mechanism Hit Identify 'Hit' Compound Mechanism->Hit Lead Lead Optimization Hit->Lead

Caption: Workflow for identifying enzyme inhibitors using 4-Nitro-DL-phenylalanine derivatives.

Experimental Protocol: Enzyme Inhibition Assay (Generic)

  • Reagent Preparation:

    • Prepare a stock solution of the 4-Nitro-DL-phenylalanine-containing test compound in a suitable solvent (e.g., DMSO).

    • Prepare a buffered solution (e.g., Tris-HCl or PBS) appropriate for the target enzyme's optimal activity.

    • Prepare solutions of the purified target enzyme and its corresponding substrate (e.g., a fluorogenic or chromogenic substrate) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound solution at various concentrations (serially diluted) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (if available).

    • Add 48 µL of the enzyme solution to each well and incubate for 15 minutes at the optimal temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Self-Validation: The protocol's integrity is validated by the consistent performance of the positive and negative (vehicle) controls. A reproducible sigmoidal dose-response curve indicates a specific inhibitory effect.

Peptide Synthesis and Protein Engineering

4-Nitro-DL-phenylalanine is an essential building block for creating modified peptides and proteins.[2][3] Its incorporation can confer novel properties, such as enhanced stability, altered receptor binding, or the introduction of a spectroscopic probe.[3][9]

Causality of Application:

  • Spectroscopic Probe: The nitroaromatic group has a distinct UV-Vis absorbance profile, allowing it to be used as a chromophore to quantify peptide concentration or to study conformational changes.[3]

  • Chemical Handle: The nitro group can be chemically reduced to an amine (-NH₂). This newly introduced amine group can then be used for specific chemical conjugations, such as attaching fluorescent dyes, crosslinkers, or drug molecules. This two-step process allows for site-specific modification of peptides and proteins.

Pathway: Post-Synthetic Modification of a Peptide

G Start Peptide with 4-Nitro-Phe Reduction Reduction Step (e.g., SnCl2 or H2/Pd) Start->Reduction Intermediate Peptide with 4-Amino-Phe Reduction->Intermediate Conjugation Conjugation Reaction (e.g., NHS-ester chemistry) Intermediate->Conjugation Final Site-Specifically Labeled Peptide Conjugation->Final Payload Label or Drug (e.g., Fluorescein-NHS) Payload->Conjugation

Caption: Chemical pathway for site-specific labeling of a peptide via a 4-Nitro-phenylalanine residue.

Experimental Protocol: Reduction of Nitro-Phenylalanine in a Peptide

  • Peptide Preparation: Synthesize and purify the peptide containing the 4-Nitro-phenylalanine residue using standard solid-phase or solution-phase methods. Dissolve the lyophilized peptide in an appropriate solvent. For example, use an aqueous buffer like 50 mM ammonium bicarbonate if the peptide is water-soluble.

  • Reducing Agent: Prepare a fresh solution of the reducing agent. A common choice is sodium dithionite. Prepare a 1 M stock solution in water immediately before use.

  • Reduction Reaction:

    • In a reaction vial, add the peptide solution.

    • Add a 50- to 100-fold molar excess of sodium dithionite to the peptide solution.

    • Allow the reaction to proceed at room temperature for 1-2 hours. The yellow color of the nitro-peptide solution should fade, indicating the conversion to the colorless amino-peptide.

  • Monitoring and Purification:

    • Monitor the reaction progress by reverse-phase HPLC connected to a mass spectrometer (LC-MS). The product, 4-aminophenylalanine-containing peptide, will have a different retention time and a mass decrease of 30 Da (NO₂ replaced by NH₂).

    • Once the reaction is complete, purify the resulting amino-peptide from excess reducing agent and byproducts using reverse-phase HPLC.

  • Validation: Successful conversion is confirmed by mass spectrometry, showing the expected mass shift. The purified product can then be used in subsequent conjugation reactions.

Other Promising Research Areas
  • Biochemical Research: This compound is used to investigate protein-protein interactions and enzyme mechanisms.[2][8][9] By replacing a natural phenylalanine with its nitrated counterpart, researchers can study how the altered electronics affect binding and function.

  • Analytical Chemistry: It can be employed as an internal standard in chromatographic techniques, such as HPLC or Mass Spectrometry, for the precise quantification of amino acids in complex biological samples.[8][9]

  • Material Science: The unique properties of 4-Nitro-DL-phenylalanine are being explored for creating novel polymers and nanocomposites, which could have applications in specialized drug delivery systems.[8][9]

Conclusion and Future Outlook

This compound is more than just a synthetic amino acid; it is a versatile tool that empowers researchers to ask and answer fundamental questions in chemistry and biology. Its utility in pharmaceutical synthesis, enzyme inhibition studies, and peptide engineering is well-established.[2][3][8] The future will likely see an expansion of its use in materials science and the development of more sophisticated biological probes and targeted therapeutics. As synthetic biology and chemical biology continue to evolve, the demand for precisely engineered molecules like this compound will undoubtedly grow, solidifying its place as a cornerstone reagent in the modern research laboratory.

References

Methodological & Application

protocol for incorporating 4-Nitro-Dl-Phenylalanine into peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Peptides Containing 4-Nitro-DL-Phenylalanine

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern chemical biology and therapeutic development, enabling the creation of peptides with novel functions and enhanced properties. 4-Nitrophenylalanine (pNO2-Phe), with its unique electronic and spectroscopic characteristics, serves as a powerful tool for researchers. The nitro group acts as an infrared (IR) probe and an effective Förster Resonance Energy Transfer (FRET) quencher, allowing for detailed studies of peptide structure, conformation, and molecular interactions.[1] This guide provides a comprehensive protocol for the incorporation of 4-Nitro-DL-phenylalanine into peptide sequences, with a primary focus on the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology. It is designed for researchers, scientists, and drug development professionals, offering both detailed step-by-step instructions and the fundamental scientific rationale behind each procedural choice.

Introduction to 4-Nitrophenylalanine

4-Nitrophenylalanine is a synthetic derivative of the natural amino acid phenylalanine.[2] It is not found in nature and is produced by the nitration of phenylalanine.[2] The key feature of this amino acid is the nitro group (-NO2) at the para position of the phenyl ring. This modification imparts several useful properties:

  • Spectroscopic Probe: The nitro group provides a distinct chromophore, aiding in the detection and quantification of peptides.[3] It is particularly valuable as an IR probe for monitoring conformational changes and environmental interactions within a peptide sequence.[1]

  • FRET Quencher: The 4-nitrophenylalanine moiety can function as an efficient FRET quencher, making it a valuable component in the design of biosensors and molecular probes to study molecular interactions.[1]

  • Enhanced Stability & Binding: As a non-natural amino acid, its incorporation, particularly the D-isomer, can confer resistance to enzymatic degradation, a critical attribute for therapeutic peptides.[4]

  • Research Applications: It is widely used in protein engineering to study structure-function relationships, in drug development for creating novel pharmaceuticals, and in various biochemical assays.[3][5][6]

While available as a racemic DL-mixture, for applications requiring specific stereochemistry, the individual L- and D-isomers are commercially available and should be used.[3][5] The use of the DL-mixture will result in the synthesis of a diastereomeric pair of peptides, which will require separation during the purification step.

Physicochemical Properties

The following table summarizes the key properties of 4-Nitrophenylalanine isomers.

Property4-Nitro-DL-phenylalanine4-Nitro-L-phenylalanine4-Nitro-D-phenylalanine
Synonyms DL-p-nitrophenylalanineL-Phe(4-NO2)-OHD-Phe(4-NO2)-OH
CAS Number 2922-40-9[2]949-99-5[3]56613-61-7 (monohydrate)[5]
Molecular Formula C₉H₁₀N₂O₄[2]C₉H₁₀N₂O₄[3]C₉H₁₀N₂O₄·H₂O[5]
Molecular Weight 210.19 g/mol 210.16 g/mol [3]228.2 g/mol [5]
Appearance White to off-white powder[2]White to yellowish powder[3]Faintly yellow powder[5]
Melting Point 236-237 °C (dec.)[2]240-250 °C[3]214-221 °C[5]
Solubility Limited solubility in water.[2]Soluble in 5N HCl.Soluble in 5N HCl.[5]
Storage Room TemperatureRoom Temperature[3]0-8 °C[5]

Principles of Peptide Synthesis

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. To ensure the correct sequence is assembled, all other reactive functional groups must be temporarily masked with protecting groups (PGs).[7] The most prevalent method for synthesizing custom peptides is Solid-Phase Peptide Synthesis (SPPS), which offers significant advantages over traditional liquid-phase synthesis (LPPS) for research-scale applications, including simplified purification and the ability to drive reactions to completion using excess reagents.[8][9]

The core principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin and iteratively adding subsequent amino acids. Each cycle consists of two main steps:

  • Deprotection: Removal of the temporary Nα-protecting group (e.g., Fmoc) from the terminal amino acid.

  • Coupling: Activation of the carboxyl group of the next amino acid and its reaction with the newly exposed N-terminal amine.

A key advantage of incorporating 4-Nitrophenylalanine is that its nitro group is chemically inert under standard SPPS conditions (both acidic and basic treatments for deprotection) and does not require a side-chain protecting group.[10][11] This simplifies the synthesis strategy compared to amino acids with reactive side chains like Lysine or Aspartic Acid.

spss_workflow cluster_resin Reaction Vessel cluster_cycle Iterative Synthesis Cycle Resin 1. Start with Resin Support Resin_Swollen 2. Swell Resin in Solvent (DMF) Resin->Resin_Swollen Deprotection 3. N-terminal Deprotection (e.g., 20% Piperidine/DMF) Resin_Swollen->Deprotection For subsequent cycles Wash1 4. Wash Deprotection->Wash1 Coupling 5. Couple Activated Amino Acid (e.g., Fmoc-pNO2-Phe-OH + HBTU) Wash1->Coupling Wash2 6. Wash Coupling->Wash2 Repeat Repeat Steps 3-6 for each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage 7. Cleave Peptide from Resin & Remove Side-Chain PGs (e.g., 95% TFA Cocktail) Repeat->Cleavage Purification 8. Precipitate, Purify (HPLC) & Characterize (Mass Spec) Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual incorporation of Fmoc-4-Nitro-L-phenylalanine using the standard and robust Fmoc/tBu orthogonal protection strategy.

Materials & Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids).

  • Amino Acids: Nα-Fmoc protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

  • Target Amino Acid: Fmoc-4-Nitro-L-phenylalanine (or D- or DL- form).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. CAUTION: TFA is highly corrosive.

  • Precipitation Solvent: Cold diethyl ether.

  • Equipment: SPPS reaction vessel, shaker, vacuum filtration system, HPLC, mass spectrometer.

Synthesis Procedure

Step 1: Resin Swelling

  • Place the resin (e.g., 0.1 mmol scale) into the reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and shake gently for 30-60 minutes at room temperature to swell the resin beads.[4]

  • Drain the DMF using vacuum filtration.

Step 2: Initial Fmoc Deprotection

  • Add the 20% piperidine/DMF solution to the resin.

  • Shake for 3 minutes, then drain.

  • Add a fresh aliquot of 20% piperidine/DMF and shake for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to ensure all piperidine is removed.[12]

Step 3: Coupling of Fmoc-4-Nitro-phenylalanine This step describes the coupling of our target amino acid. The same procedure is used for all other amino acids in the sequence.

  • In a separate vial, prepare the activation solution:

    • Dissolve Fmoc-4-Nitro-L-phenylalanine (3 eq. to resin loading, 0.3 mmol).

    • Dissolve HBTU (2.9 eq., 0.29 mmol).

    • Add DMF (approx. 2 mL).

    • Just before adding to the resin, add DIPEA (6 eq., 0.6 mmol). The solution will turn yellow.

  • Immediately add the activation solution to the deprotected resin in the reaction vessel.

  • Shake the vessel for 1-2 hours at room temperature. Non-canonical amino acids may require longer coupling times to ensure the reaction goes to completion.[12]

  • (Optional) Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step should be repeated.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Step 4: Chain Elongation Repeat Step 2 (Deprotection) and Step 3 (Coupling) for each subsequent amino acid in your desired peptide sequence.

Step 5: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the peptidyl-resin extensively with DMF, then DCM, and finally methanol to shrink the beads.

  • Dry the resin under high vacuum for at least 4 hours.

  • Add the freshly prepared, ice-cold cleavage cocktail (e.g., 10 mL for a 0.1 mmol synthesis) to the dry resin in a fume hood.

  • Stopper the vessel and shake gently at room temperature for 2-3 hours. The TIS and water act as scavengers to prevent side reactions with sensitive residues.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Concentrate the TFA solution to a small volume (approx. 1-2 mL) using a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Dry the resulting white peptide pellet under vacuum.

Rationale and Choice of Reagents

The success of SPPS hinges on the efficiency of the coupling step. While many coupling reagents exist, onium salts (aminium/uronium and phosphonium) are favored in modern SPPS for their high reactivity and ability to suppress racemization, especially when combined with additives.[13][14][15]

Reagent ClassExamplesMechanismAdvantagesDisadvantages
Carbodiimides DCC, DIC[16]Forms O-acylisourea intermediateLow costGenerates insoluble urea byproduct (DCC); moderate risk of racemization.[16][17]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU[15]Forms active OBt or OAt estersHigh efficiency, fast kinetics, byproducts are soluble.[15] HATU is extremely efficient.[14]Can cause guanidinylation of the free N-terminus if pre-activation is not done properly.[13][14]
Phosphonium Salts PyBOP, PyAOP[17]Forms active OBt or OAt estersVery efficient, low racemization. No risk of guanidinylation.[13]Byproducts can be harder to remove; solutions less stable than uronium salts.[14]
Imidazolium-based COMU[14]Forms Oxyma-based active estersHigh reactivity, comparable to HATU. Low racemization.Limited solution stability.[14]

For incorporating a potentially challenging amino acid like pNO2-Phe, a highly efficient reagent like HATU or HBTU is recommended to ensure the coupling reaction proceeds to completion.

Liquid-Phase Peptide Synthesis (LPPS): A Brief Overview

LPPS is the classical method of peptide synthesis where reactions are carried out in a homogenous solution.[18] Unlike SPPS, there is no solid support; instead, soluble tags are sometimes used to aid in purification.[19]

lpps_workflow Start Start with N-protected C-protected Amino Acid in Solution Deprotect Deprotect one terminus (e.g., C-terminus) Start->Deprotect Couple Couple next protected Amino Acid using Coupling Reagent Deprotect->Couple Purify Work-up and Purify Dipeptide Intermediate (e.g., Extraction, Crystallization) Couple->Purify Repeat Repeat Deprotection, Coupling, and Purification for each subsequent Amino Acid Purify->Repeat FinalDeprotect Final Deprotection of all protecting groups Repeat->FinalDeprotect

High-level workflow for Liquid-Phase Peptide Synthesis (LPPS).

While LPPS is highly scalable and avoids the use of large excesses of reagents, making it suitable for industrial production, it is labor-intensive due to the required purification of the intermediate peptide after each coupling step.[8][18] For research-scale synthesis and the incorporation of unique residues, SPPS remains the more practical and efficient choice.[20]

Peptide Purification and Characterization

The crude peptide obtained after cleavage is a mixture containing the desired product, truncated sequences, and products of side reactions. Purification is essential to isolate the target peptide.

  • Purification: The standard method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . The crude peptide is dissolved in an aqueous solvent and loaded onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile containing 0.1% TFA) is used to elute the peptides based on their hydrophobicity.[21] Fractions are collected and analyzed to identify the one containing the pure product. If a DL-mixture of 4-nitrophenylalanine was used, this step is critical for separating the resulting diastereomers.

  • Characterization:

    • Mass Spectrometry (MS): This is the primary method to confirm the identity of the synthesized peptide. Techniques like MALDI-TOF or ESI-MS are used to measure the molecular weight of the peptide, which must match the calculated theoretical mass.[21][22]

    • Analytical HPLC: Used to assess the purity of the final product by injecting a small sample onto an analytical HPLC column. A pure sample should ideally show a single sharp peak.[22]

    • UV-Vis Spectroscopy: The presence of the 4-nitrophenylalanine residue can be confirmed by its characteristic UV absorbance, which is distinct from the standard peptide bond absorbance around 215-220 nm.[21]

Conclusion

The incorporation of 4-Nitro-DL-phenylalanine provides a versatile method for creating peptides with unique spectroscopic properties and enhanced stability. By following the detailed SPPS protocol outlined in this guide, researchers can reliably synthesize these modified peptides. The choice of high-efficiency coupling reagents and careful monitoring of the reaction steps are critical for success. Subsequent purification by RP-HPLC and characterization by mass spectrometry are essential to ensure the final product is of high purity and correct identity, enabling its confident use in downstream applications ranging from fundamental biochemical studies to the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for the Use of 4-Nitro-DL-Phenylalanine Hydrate in Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chromogenic Substrate for Protease Kinetics

In the landscape of drug discovery and enzyme characterization, the precise measurement of enzyme activity is paramount. 4-Nitro-DL-phenylalanine hydrate has emerged as a valuable tool for researchers in these fields, serving as a versatile chromogenic substrate for a variety of proteolytic enzymes.[1] Its utility lies in the straightforward spectrophotometric monitoring of enzymatic reactions, enabling the elucidation of kinetic parameters and the screening of potential enzyme inhibitors.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in enzyme kinetic assays. We will delve into the underlying principles, provide detailed experimental protocols for key enzymes, and offer insights into data analysis and troubleshooting, all grounded in established scientific literature.

The core advantage of this compound lies in its chemical structure. The presence of a nitro group on the phenyl ring facilitates a detectable color change upon enzymatic cleavage of the peptide bond.[2] This process releases 4-nitroaniline, a yellow-colored product, allowing for continuous and real-time monitoring of the reaction progress using a standard spectrophotometer.[3] This method offers a significant advantage over more complex and labor-intensive techniques, providing a robust and efficient means to study enzyme kinetics.

Principle of the Assay: The Chromogenic Reaction

The enzymatic hydrolysis of 4-Nitro-DL-phenylalanine by a suitable protease results in the cleavage of the peptide bond, yielding two products: the corresponding amino acid or peptide and 4-nitroaniline. At a pH above its pKa, 4-nitroaniline exhibits a distinct yellow color with a characteristic absorbance maximum.[3] The rate of the increase in absorbance at a specific wavelength (typically 405-410 nm) is directly proportional to the rate of the enzymatic reaction. This relationship forms the basis of the kinetic assay.

Diagram of the Enzymatic Reaction

Enzymatic_Reaction Substrate 4-Nitro-DL-phenylalanine (Colorless) Enzyme Protease (e.g., Chymotrypsin) Substrate->Enzyme Binding Product1 Amino Acid/ Peptide Enzyme->Product1 Cleavage Product2 4-Nitroaniline (Yellow) Enzyme->Product2 Release

Caption: Enzymatic cleavage of 4-Nitro-DL-phenylalanine.

Key Enzymes and Applications

This compound is a substrate for a range of proteases, with particular utility for serine proteases like chymotrypsin and metalloproteases such as carboxypeptidase A .

  • Chymotrypsin: This digestive enzyme preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids like tyrosine, tryptophan, and phenylalanine. The 4-nitrophenylalanine residue in the substrate mimics this preference, making it an excellent tool for studying chymotrypsin activity and inhibition.

  • Carboxypeptidase A: This enzyme catalyzes the hydrolysis of the C-terminal peptide bond, showing a preference for aromatic or branched aliphatic residues. Assays with this compound can be adapted to investigate the activity of carboxypeptidase A and screen for its inhibitors.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for performing enzyme kinetic assays with this compound. It is crucial to optimize these protocols for your specific enzyme and experimental conditions.

I. Reagent Preparation

1. This compound Stock Solution (100 mM):

  • Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).[4]

  • Preparation: Accurately weigh the required amount of this compound (Molecular Weight: 228.20 g/mol for the monohydrate). Dissolve in high-purity DMSO to a final concentration of 100 mM. For example, to prepare 1 ml of a 100 mM stock solution, dissolve 22.82 mg of the substrate in 1 ml of DMSO.

  • Storage and Stability: Store the stock solution in small aliquots at -20°C, protected from light. Under these conditions, the solution is expected to be stable for several months. Avoid repeated freeze-thaw cycles.

2. Assay Buffer:

  • For Chymotrypsin: 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂. Calcium ions are known to stabilize chymotrypsin.

  • For Carboxypeptidase A: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl.

3. Enzyme Solutions:

  • Prepare stock solutions of the enzyme in the corresponding assay buffer. The optimal concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear rate of product formation during the assay. Store enzyme solutions on ice during use.

II. Assay Procedure: A Continuous Spectrophotometric Method

This protocol is designed for a standard 96-well microplate reader but can be adapted for a cuvette-based spectrophotometer.

Experimental Workflow Diagram

Assay_Workflow start Start reagent_prep Prepare Reagents: - Substrate Stock (in DMSO) - Assay Buffer - Enzyme Solution start->reagent_prep plate_setup Set up 96-well plate: - Add Assay Buffer - Add Substrate (to desired final concentration) - Add Inhibitor (if applicable) reagent_prep->plate_setup pre_incubation Pre-incubate plate at assay temperature (e.g., 25°C or 37°C) plate_setup->pre_incubation initiate_reaction Initiate reaction by adding Enzyme Solution pre_incubation->initiate_reaction read_absorbance Immediately measure absorbance at 405-410 nm kinetically over time (e.g., every 30 seconds for 10-15 minutes) initiate_reaction->read_absorbance data_analysis Analyze data: - Determine initial reaction velocity (V₀) - Calculate enzyme activity read_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for the enzyme kinetic assay.

Step-by-Step Protocol:

  • Set up the microplate reader: Set the wavelength to 405 nm or 410 nm and the temperature to the desired assay temperature (e.g., 25°C or 37°C).

  • Prepare the reaction mixture: In each well of a 96-well plate, add the following in the specified order:

    • Assay Buffer

    • This compound solution (diluted from the stock to achieve the desired final concentration). The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on enzyme activity.

    • If screening for inhibitors, add the test compounds at this stage.

  • Pre-incubate: Incubate the plate at the assay temperature for 5-10 minutes to ensure temperature equilibration.

  • Initiate the reaction: Add the enzyme solution to each well to start the reaction. Mix gently by pipetting or using the plate reader's shaking function.

  • Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm or 410 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes. Ensure that the initial phase of the reaction is captured.

Controls are essential for a valid assay:

  • Blank (No Enzyme): A reaction mixture containing all components except the enzyme. This control accounts for any non-enzymatic hydrolysis of the substrate.

  • Positive Control: A reaction with a known active enzyme to ensure the assay is working correctly.

  • Vehicle Control: If using inhibitors dissolved in a solvent, a control containing the solvent at the same final concentration should be included.

Data Analysis: From Absorbance to Enzyme Activity

The primary data obtained from the assay is a plot of absorbance versus time. The initial, linear portion of this curve represents the initial reaction velocity (V₀).

1. Calculate the Initial Reaction Velocity (V₀): Determine the slope of the linear portion of the absorbance vs. time plot. The slope is expressed as the change in absorbance per minute (ΔAbs/min).

2. Calculate Enzyme Activity: Enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/ml) = (ΔAbs/min) / (ε × l) × 1000

Where:

  • ΔAbs/min: The initial reaction velocity.

  • ε (epsilon): The molar extinction coefficient of 4-nitroaniline. A commonly cited value is 8,800 M⁻¹cm⁻¹ at 410 nm .[3][5] It is important to note that the extinction coefficient can be influenced by the solution's composition and pH. For highly accurate measurements, it is recommended to determine the extinction coefficient under your specific assay conditions.

  • l: The path length of the light beam through the sample in cm. For a standard 96-well plate, the path length is dependent on the volume in the well and should be determined or a standard curve should be used. For a standard 1 cm cuvette, l = 1.

  • 1000: Conversion factor from moles to µmoles.

3. Determination of Kinetic Parameters: To determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), perform the assay with varying concentrations of this compound while keeping the enzyme concentration constant. Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation.

Quantitative Data Summary
ParameterValueNotes and References
Substrate This compoundA chromogenic substrate for proteases.[2]
Product 4-NitroanilineThe chromogenic product.[3]
Wavelength (λ) 405 - 410 nmOptimal wavelength for measuring 4-nitroaniline absorbance.[3]
Molar Extinction Coefficient (ε) 8,800 M⁻¹cm⁻¹ at 410 nmA commonly used value for 4-nitroaniline.[3][5] This value may vary with buffer composition and pH.
Solubility Soluble in DMSO[4]
Storage (Powder) 0-8 °CRecommended storage temperature for the solid compound.[2]
Storage (Stock Solution) -20°C (in aliquots)Recommended for long-term stability of the DMSO stock solution.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Background Absorbance - Substrate instability and auto-hydrolysis. - Contaminated reagents.- Prepare fresh substrate solutions. - Use high-purity reagents and water.
No or Low Enzyme Activity - Inactive enzyme. - Incorrect assay conditions (pH, temperature). - Presence of inhibitors in the sample.- Use a fresh enzyme preparation and include a positive control. - Optimize assay conditions for the specific enzyme. - Dilute the sample or use a desalting column to remove potential inhibitors.
Non-linear Reaction Progress Curve - Substrate depletion. - Product inhibition. - Enzyme instability.- Use a lower enzyme concentration or a higher substrate concentration. - Analyze only the initial linear phase of the reaction. - Optimize buffer conditions to enhance enzyme stability.
High Well-to-Well Variability - Pipetting errors. - Incomplete mixing. - Temperature gradients across the plate.- Use calibrated pipettes and proper technique. - Ensure thorough mixing after adding the enzyme. - Allow the plate to equilibrate to the assay temperature before starting the reaction.

Conclusion: A Robust Tool for Enzyme Kinetics

This compound provides a reliable and convenient method for the kinetic analysis of proteases. Its chromogenic nature allows for simple and continuous monitoring of enzyme activity, making it an ideal substrate for a wide range of applications, from basic research to high-throughput screening in drug discovery. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently and accurately characterize enzyme function and identify novel modulators of protease activity.

References

Application Notes & Protocols: Unveiling Protein Interactions with the Spectroscopic Probe 4-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Well-Placed Nitro Group

In the intricate dance of cellular life, the transient and specific interactions between proteins govern nearly every biological process. To decipher these complex networks, researchers require tools that can report on these interactions with high spatial and temporal resolution. Here, we detail the application of the non-canonical amino acid 4-nitrophenylalanine (pNO2Phe) as a versatile spectroscopic probe for the quantitative and structural analysis of protein-protein interactions.

The strategic incorporation of pNO2Phe into a protein of interest provides a unique handle for a suite of biophysical techniques. The nitro group of pNO2Phe possesses distinct spectroscopic properties that are exquisitely sensitive to its local environment.[1] When a protein containing pNO2Phe engages with a binding partner, the resulting change in the microenvironment surrounding the probe can be monitored, providing valuable insights into the binding interface, affinity, and conformational changes associated with the interaction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for studying protein interactions using 4-nitrophenylalanine.

Principle of Detection: A Multi-Modal Spectroscopic Reporter

4-Nitrophenylalanine serves as a powerful tool for studying protein interactions through several biophysical methods, primarily leveraging its unique spectroscopic characteristics.

  • Fluorescence Quenching: The nitroaromatic group of pNO2Phe can act as an efficient fluorescence quencher. When a fluorescently labeled protein or a protein with intrinsic tryptophan fluorescence interacts with a binding partner containing pNO2Phe at the interface, the proximity of the nitro group to the fluorophore can lead to a decrease in fluorescence intensity. This quenching effect is distance-dependent and can be used to quantify binding affinities.

  • Infrared (IR) Spectroscopy: The symmetric stretching frequency of the nitro group in pNO2Phe is sensitive to the polarity and hydrogen-bonding environment of its surroundings.[1] Upon protein-protein interaction, changes in the local environment of the pNO2Phe residue will cause a shift in its IR absorption frequency, providing a direct readout of binding and conformational changes at a specific site.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The incorporation of ¹⁵N-labeled pNO2Phe allows for the use of ¹H-¹⁵N heteronuclear NMR techniques to probe the local environment of the unnatural amino acid.[2] Chemical shift perturbations of the ¹⁵N-pNO2Phe and neighboring residues upon the addition of a binding partner can be used to map the interaction interface and characterize the binding event.[3][4]

Experimental Workflow Overview

The successful application of 4-nitrophenylalanine as a probe for protein interactions involves a multi-step workflow, from the genetic encoding of the unnatural amino acid to the final biophysical analysis.

experimental_workflow cluster_gene_engineering Gene Engineering cluster_protein_expression Protein Expression & Purification cluster_biophysical_analysis Biophysical Analysis mutagenesis Site-Directed Mutagenesis (Introduce Amber Codon) transformation Co-transformation of Plasmids mutagenesis->transformation expression Protein Expression with pNO2Phe transformation->expression purification Protein Purification expression->purification fluorescence Fluorescence Quenching purification->fluorescence ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy purification->nmr

Figure 1: A generalized experimental workflow for studying protein interactions using 4-nitrophenylalanine.

Part 1: Site-Specific Incorporation of 4-Nitrophenylalanine

The cornerstone of this methodology is the site-specific incorporation of pNO2Phe into the protein of interest. This is most commonly achieved through amber codon suppression technology in E. coli.[5]

Protocol 1: Genetic Engineering and Protein Expression

1. Site-Directed Mutagenesis:

  • Objective: Introduce an amber stop codon (TAG) at the desired position in the gene of interest.

  • Procedure:

    • Design primers containing the TAG codon at the site of the desired amino acid substitution.

    • Perform site-directed mutagenesis using a high-fidelity DNA polymerase and your expression plasmid containing the gene of interest. A commercially available kit such as QuikChange can be utilized for this purpose.

    • Verify the successful introduction of the TAG codon by DNA sequencing.

2. Co-transformation:

  • Objective: Introduce both the expression plasmid (containing the TAG-mutated gene) and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pNO2Phe into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Procedure:

    • Thaw a tube of competent E. coli cells on ice.[6]

    • Add approximately 100 ng of each plasmid (the expression plasmid and the pEVOL/pSUPAR plasmid for pNO2Phe) to the cells.

    • Incubate on ice for 30 minutes.[6]

    • Heat-shock the cells at 42°C for 45-60 seconds.[6]

    • Immediately place the cells on ice for 2 minutes.[6]

    • Add 950 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.[6]

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin and chloramphenicol).

    • Incubate the plates overnight at 37°C.

3. Protein Expression and Purification:

  • Objective: Express the protein with pNO2Phe incorporated at the specified site and purify it.

  • Procedure:

    • Inoculate a single colony from the transformation plate into a starter culture of LB medium with the appropriate antibiotics and grow overnight at 37°C.

    • The next day, inoculate a larger volume of LB medium containing the antibiotics and 1 mM 4-nitrophenylalanine with the starter culture.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate inducer (e.g., 1 mM IPTG for T7 promoter-based systems).

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

    • Harvest the cells by centrifugation.

    • Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion exchange, and size exclusion chromatography).

    • Confirm the incorporation of pNO2Phe by mass spectrometry.

Part 2: Biophysical Characterization of Protein Interactions

Once the pNO2Phe-containing protein is purified, its interaction with a binding partner can be investigated using various spectroscopic techniques.

Protocol 2: Fluorescence Quenching Titration
  • Objective: Determine the binding affinity (Kd) of the protein-protein interaction.

  • Materials:

    • Purified protein containing pNO2Phe.

    • Purified binding partner (with intrinsic tryptophan fluorescence or fluorescently labeled).

    • Binding buffer (e.g., PBS or Tris buffer at physiological pH).

    • Fluorometer.

  • Procedure:

    • Prepare a stock solution of the pNO2Phe-containing protein and a stock solution of the fluorescent binding partner in the binding buffer.

    • In a quartz cuvette, add a fixed concentration of the fluorescent binding partner (typically in the low micromolar to nanomolar range).[1]

    • Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., excitation at 295 nm and emission scan from 310 to 400 nm for tryptophan).[1]

    • Record the initial fluorescence spectrum.

    • Perform a stepwise titration by adding increasing concentrations of the pNO2Phe-containing protein to the cuvette.[7]

    • After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution at each titration point.

    • Plot the change in fluorescence intensity as a function of the pNO2Phe-containing protein concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).[8][9]

fluorescence_quenching cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis fluorophore Fluorescent Protein (Fixed Concentration) titration Stepwise Titration fluorophore->titration quencher pNO2Phe Protein (Titrant) quencher->titration fluorescence_measurement Fluorescence Measurement titration->fluorescence_measurement binding_curve Plot Fluorescence vs. [Quencher] fluorescence_measurement->binding_curve kd_determination Fit to Binding Isotherm to get Kd binding_curve->kd_determination

Figure 2: Workflow for a fluorescence quenching titration experiment.

Protocol 3: FTIR Difference Spectroscopy
  • Objective: To detect conformational changes at the pNO2Phe site upon protein interaction.

  • Materials:

    • Purified protein containing pNO2Phe.

    • Purified binding partner.

    • Binding buffer in D₂O.

    • FTIR spectrometer with a temperature-controlled sample cell.

  • Procedure:

    • Exchange the buffer of both protein samples to a D₂O-based buffer to minimize water absorption in the amide I region.[10]

    • Prepare a concentrated sample of the pNO2Phe-containing protein (typically 1-5 mM).

    • Acquire an FTIR spectrum of the pNO2Phe-containing protein alone.

    • Prepare a sample of the complex by mixing the pNO2Phe-containing protein with a stoichiometric amount of its binding partner.

    • Acquire an FTIR spectrum of the complex.

  • Data Analysis:

    • Subtract the spectrum of the buffer from the protein spectra.[10]

    • Calculate the difference spectrum by subtracting the spectrum of the free pNO2Phe-containing protein from the spectrum of the complex.[11]

    • Analyze the changes in the region of the nitro symmetric stretch (around 1340-1350 cm⁻¹) to identify shifts indicative of a change in the local environment upon binding.[1]

Protocol 4: ¹⁵N-HSQC NMR Titration
  • Objective: To map the binding interface and characterize the interaction using chemical shift perturbations.

  • Materials:

    • ¹⁵N-labeled purified protein containing pNO2Phe.

    • Unlabeled purified binding partner.

    • NMR buffer (e.g., phosphate or Tris buffer in 90% H₂O/10% D₂O).

    • NMR spectrometer equipped with a cryoprobe.

  • Procedure:

    • Prepare a uniformly ¹⁵N-labeled sample of the protein containing pNO2Phe by growing the E. coli in minimal media with ¹⁵NH₄Cl as the sole nitrogen source.[2]

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled pNO2Phe-containing protein.

    • Perform a titration by adding increasing amounts of the unlabeled binding partner to the NMR tube.

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the HSQC spectra from the titration series.

    • Identify residues that show significant chemical shift perturbations (CSPs) upon addition of the binding partner.[3][4]

    • Calculate the weighted average chemical shift difference for each residue.

    • Map the residues with the largest CSPs onto the protein structure to identify the binding interface.[12]

    • The titration data can also be used to determine the binding affinity by fitting the chemical shift changes to a binding isotherm.[13]

Data Presentation

Quantitative data from these experiments should be summarized in a clear and concise manner.

Table 1: Example Binding Affinity Data from Fluorescence Quenching

Interacting PairKd (µM)Hill Coefficient (n)
Protein A (WT) + Protein B5.2 ± 0.41.1
Protein A (pNO2Phe at site X) + Protein B4.8 ± 0.61.0
Protein A (pNO2Phe at site Y) + Protein B25.1 ± 1.20.9

Conclusion: A Versatile Tool for Elucidating Protein Function

The site-specific incorporation of 4-nitrophenylalanine provides a powerful and versatile platform for the detailed investigation of protein-protein interactions. By leveraging the unique spectroscopic properties of the nitro group, researchers can gain valuable insights into binding affinities, interaction interfaces, and conformational changes that are critical for understanding protein function in health and disease. The protocols outlined in this application note provide a robust framework for the successful implementation of this technique, empowering scientists to unravel the complexities of the cellular interactome.

References

Application Note: 4-Nitro-DL-Phenylalanine as a Robust Internal Standard for Quantitative ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity and concentration of chemical substances. The accuracy of qNMR is fundamentally dependent on the use of a reliable internal standard (IS).[1][2] This application note provides a comprehensive guide and detailed protocols for the use of 4-Nitro-DL-phenylalanine as an internal standard in ¹H NMR. We will explore the physicochemical properties that make it a suitable candidate, provide a rationale for its selection, and present validated, step-by-step procedures for its implementation in research, quality control, and drug development settings.

Introduction to Internal Standards in qNMR

The internal standard method is the most recommended approach for achieving high accuracy in qNMR.[3] In this technique, a certified reference material is accurately weighed and mixed with the analyte in the same solution.[3] The concentration of the analyte is then determined by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.[4]

An ideal internal standard possesses several key characteristics:

  • High Purity: Must be of a known, high purity (≥99%) to ensure accurate calculations.[1]

  • Chemical Stability: Should be non-reactive with the analyte, solvent, and under experimental conditions.[1]

  • Simple NMR Spectrum: Ideally, it should exhibit one or more sharp, well-resolved signals that do not overlap with analyte or solvent peaks.[1]

  • Good Solubility: Must be fully soluble in the deuterated solvent used for the analysis.[1]

  • Low Volatility: Crystalline solids are preferred to prevent concentration changes due to evaporation.[5]

  • Appropriate Molecular Weight: A higher molecular weight allows for more accurate weighing.[5]

This guide establishes 4-Nitro-DL-phenylalanine as a standard that fulfills these criteria for a wide range of analytes, particularly those with resonances in the aromatic region.

Rationale for Selecting 4-Nitro-DL-Phenylalanine

4-Nitro-DL-phenylalanine (MW: 210.19 g/mol ) is a synthetic amino acid derivative that presents a unique combination of properties making it an excellent candidate for a qNMR internal standard.[6][7]

  • Distinct Chemical Shifts: The presence of the electron-withdrawing nitro group (-NO₂) at the para-position of the phenyl ring strongly deshields the aromatic protons.[8] This shifts their resonances downfield, typically into the 7.5 - 8.5 ppm range, a region that is often less congested in the spectra of many organic molecules.[8][9]

  • Clear, Integratable Signals: The aromatic protons of 4-Nitro-DL-phenylalanine produce a distinct AA'BB' spin system (appearing as two well-defined doublets), which can be accurately integrated.

  • Physicochemical Stability: It is a non-volatile, crystalline solid that is stable under normal ambient conditions, minimizing handling errors.[5][6]

  • Commercial Availability and Purity: It is readily available from various chemical suppliers at high purity (≥98%).[10]

The primary consideration when using this standard is its solubility. While it has limited solubility in neutral water, its solubility is significantly enhanced in solvents like DMSO-d₆, Methanol-d₄, or in aqueous solutions where the pH is adjusted (e.g., D₂O with NaOD).[6][11]

Table 1: Physicochemical Properties of 4-Nitro-DL-Phenylalanine
PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄[6][7]
Molecular Weight 210.19 g/mol [6][7]
Appearance White to off-white crystalline solid[6][10]
Melting Point 236-237 °C (decomposes)[6]
¹H NMR Signals (Aromatic) ~7.5 ppm (d), ~8.2 ppm (d)Varies with solvent
Purity Commercially available ≥98%[10]

Pre-Experimental Validation Workflow

Before routine use, the suitability of 4-Nitro-DL-phenylalanine must be validated for each specific analyte and solvent system. This self-validating process ensures trustworthiness in the final quantitative results.

Caption: Pre-experimental workflow for validating 4-Nitro-DL-phenylalanine.

Detailed Protocol for qNMR Analysis

This protocol outlines the internal standard method for determining the purity of an analyte.

Materials and Reagents
  • Analyte: Compound of interest.

  • Internal Standard: 4-Nitro-DL-phenylalanine (Certified Reference Material or high purity ≥99%).

  • Deuterated Solvent: DMSO-d₆, MeOD-d₄, or D₂O (with pH adjustment if necessary).

  • Equipment:

    • High-precision analytical balance (readable to at least 0.01 mg).

    • Vortex mixer and/or sonicator.

    • High-quality 5 mm NMR tubes.

    • Calibrated pipettes.

    • NMR Spectrometer (e.g., 400 MHz or higher).

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial. Record the mass precisely (m_analyte). The use of a micro-balance is key for success.

  • Standard Addition: To the same vial, add an accurately weighed amount of 4-Nitro-DL-phenylalanine. Aim for a molar ratio between the standard and analyte that yields a signal intensity ratio close to 1:1 for the peaks chosen for quantification. Record the mass precisely (m_std).

  • Dissolution: Add a precise volume (e.g., 600-700 µL) of the chosen deuterated solvent to the vial using a calibrated pipette.

  • Homogenization: Ensure complete dissolution by vortexing or gentle sonication. A clear, homogeneous solution is critical for accurate results.[1]

  • Transfer: Transfer the solution to a clean, dry NMR tube.

NMR Data Acquisition

Accurate quantification requires specific acquisition parameters to ensure that the signal intensity is directly proportional to the number of protons.

  • Instrument Setup: Tune and shim the spectrometer on the prepared sample to achieve a homogeneous magnetic field.

  • Parameter Optimization: Set the acquisition parameters according to the recommendations in Table 2. The most critical parameter is the relaxation delay (D1). It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard's protons being quantified. If T₁ values are unknown, a conservative D1 of 30-60 seconds is recommended.

  • Acquisition: Acquire the ¹H NMR spectrum. Co-adding a sufficient number of scans is necessary to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% precision).[4]

Table 2: Recommended NMR Acquisition Parameters for qNMR
ParameterRecommended ValueRationale
Pulse Angle (p1) 90°Maximizes signal intensity, improving S/N per scan.
Relaxation Delay (d1) ≥ 5 x T₁ (longest)Ensures complete relaxation of all protons, which is essential for accurate integration.[3]
Acquisition Time (aq) ≥ 3 secondsProvides sufficient digital resolution to accurately define the peaks.
Number of Scans (ns) 16 - 128 (or more)To achieve a high signal-to-noise ratio (S/N > 250:1).[4]
Spinning OffAvoids spinning sidebands that can interfere with integration.
Data Processing and Analysis
  • Processing: Apply an exponential multiplying function (line broadening of 0.3-0.5 Hz is typical) to improve S/N. Perform Fourier Transform.

  • Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption shape. Apply a baseline correction to ensure a flat, zero-level baseline across the entire spectrum, especially around the integrated signals.

  • Integration: Integrate the well-resolved signal of the analyte (I_analyte) and a signal from the aromatic region of 4-Nitro-DL-phenylalanine (I_std).

  • Calculation: Use the following equation to calculate the purity of the analyte (P_analyte) in weight percent (w/w).[12]

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal.

    • N: Number of protons contributing to the signal (e.g., N_std = 2 for one of the aromatic doublets).

    • MW: Molecular weight of the compound.

    • m: Mass of the compound weighed.

    • P_std: Purity of the internal standard (in %).

Data_Analysis_Flow FID Raw FID Data Process Processing: - Apodization (LB=0.3 Hz) - Fourier Transform FID->Process Correct Correction: - Manual Phasing - Baseline Correction Process->Correct Integrate Integration: - Define Analyte Peak - Define Standard Peak Correct->Integrate Calculate Purity Calculation (Using qNMR Equation) Integrate->Calculate Result Final Purity Value (%) Calculate->Result

Caption: Data analysis workflow from raw FID to final purity result.

Example Calculation

Let's determine the purity of a sample of Phenylalanine using 4-Nitro-DL-phenylalanine as the internal standard.[13]

Table 3: Example qNMR Calculation Data
ParameterAnalyte (Phenylalanine)Standard (4-Nitro-DL-Phe)
Mass (m) 10.15 mg13.05 mg
MW 165.19 g/mol 210.19 g/mol
Signal Used Aromatic multipletDownfield doublet
Number of Protons (N) 52
Integral (I) 1.000.95
Purity (P) To be calculated (P_analyte) 99.5%

Calculation:

P_analyte (%) = (1.00 / 0.95) * (2 / 5) * (165.19 / 210.19) * (13.05 / 10.15) * 99.5

P_analyte (%) = (1.0526) * (0.4) * (0.7859) * (1.2857) * 99.5

P_analyte (%) = 0.4255 * 99.5

P_analyte (%) = 42.34%

(Note: This is a hypothetical result for illustrative purposes only)

Troubleshooting and Considerations

  • Poor Solubility: If 4-Nitro-DL-phenylalanine or the analyte does not fully dissolve, try gentle heating or sonication. If the issue persists, a different deuterated solvent may be required. For aqueous samples, adjusting the pH towards basic can improve the solubility of the amino acid standard.

  • Peak Overlap: If the aromatic signals of the standard overlap with the analyte, check if the aliphatic protons of the standard (in the ~3-4.5 ppm range) are in a clear region and can be used for quantification instead.[1]

  • Analyte Reactivity: Always run a spectrum of the mixture after some time (e.g., 1-2 hours) to ensure no new peaks appear, which would indicate a reaction between the analyte and the standard.

  • pH Dependence: The chemical shifts of amino acids can be pH-dependent.[9] Buffering the NMR solvent may be necessary for some applications to ensure reproducibility.

Conclusion

4-Nitro-DL-phenylalanine serves as an excellent and reliable internal standard for quantitative ¹H NMR analysis. Its distinct, downfield aromatic signals, high stability, and commercial availability in high purity make it a valuable tool for researchers, scientists, and drug development professionals. By following the detailed validation and experimental protocols outlined in this application note, users can achieve accurate, precise, and trustworthy quantitative results, enhancing the integrity of their analytical workflows.

References

Application & Protocol Guide: Site-Specific Incorporation of 4-Nitrophenylalanine into Recombinant Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Proteomic Alphabet

The central dogma of molecular biology describes a universal genetic code that directs the synthesis of proteins from a palette of 20 canonical amino acids. This system, while elegant, imposes limitations on the chemical functionalities accessible to proteins. The field of genetic code expansion has emerged as a transformative technology, enabling the site-specific incorporation of non-canonical amino acids (ncAAs) with novel chemical properties into proteins.[1][2] This technique provides unprecedented control over protein structure and function, opening new avenues for drug development, materials science, and fundamental biological research.[3]

This guide provides a comprehensive overview and detailed protocols for the incorporation of 4-nitrophenylalanine (pNO₂Phe) , a versatile ncAA, into target proteins expressed in Escherichia coli. The nitro group of pNO₂Phe serves as a useful spectroscopic probe and can be used for applications such as photo-crosslinking.[4] We will detail the core principles, provide step-by-step experimental procedures, and offer expert insights into verification, application, and troubleshooting.

Principle of the Method: Orthogonal Translation Systems

The site-specific incorporation of pNO₂Phe is achieved by hijacking the cell's translational machinery through the introduction of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[1][5] This pair functions independently of the host's endogenous aaRS/tRNA pairs.[2]

The process relies on the following key components:

  • Reassigned Codon: The amber stop codon (UAG), which is the least frequently used stop codon in E. coli, is repurposed to encode for pNO₂Phe.[2][5] The gene of interest is mutated using site-directed mutagenesis to replace the codon at the desired incorporation site with a TAG codon.[6]

  • Orthogonal tRNA: An engineered suppressor tRNA, typically derived from an archaeal species like Methanocaldococcus jannaschii, has its anticodon mutated to CUA to recognize the UAG codon on the mRNA.[7]

  • Engineered aaRS: A cognate aaRS, also from M. jannaschii, is evolved through directed evolution to specifically recognize and charge the orthogonal tRNA with pNO₂Phe instead of its natural substrate, tyrosine.[7][8] This engineered synthetase is blind to endogenous E. coli tRNAs, and conversely, E. coli synthetases do not recognize the orthogonal tRNA, ensuring high fidelity.[7]

When the target gene is expressed in E. coli cells containing the orthogonal pair and in the presence of pNO₂Phe in the growth media, the ribosome pauses at the UAG codon. The pNO₂Phe-charged orthogonal tRNA recognizes this codon and inserts pNO₂Phe into the growing polypeptide chain, allowing translation to continue and producing a full-length protein containing the ncAA at the specified position.

G cluster_0 E. coli Cytoplasm pNO2Phe 4-Nitrophenylalanine (pNO₂Phe) aaRS Engineered pNO₂PheRS pNO2Phe->aaRS Binds charged_tRNA pNO₂Phe-tRNACUA aaRS->charged_tRNA Charges (ATP-dependent) tRNA Orthogonal tRNACUA tRNA->aaRS Binds ribosome Ribosome charged_tRNA->ribosome Decodes UAG Codon protein Full-length Protein with pNO₂Phe ribosome->protein Elongation trunc_protein Truncated Protein ribosome->trunc_protein Termination mRNA mRNA mRNA->ribosome RF1 Release Factor 1 RF1->ribosome Competes (No pNO₂Phe) caption Mechanism of Amber Suppression for pNO₂Phe Incorporation.

Caption: Mechanism of Amber Suppression for pNO₂Phe Incorporation.

Materials and Reagents

Successful incorporation requires specific biological and chemical reagents. The following table provides a summary of the key components.

ComponentDescriptionRecommended Source/System
Expression Host An E. coli strain suitable for recombinant protein expression.BL21(DE3) or derivative strains.
Synthetase Plasmid Encodes the engineered pNO₂Phe-specific aaRS and the orthogonal tRNACUA. Often under the control of an arabinose-inducible promoter.pEVOL or pULTRA series plasmids (e.g., pEVOL-p-AzF can be adapted or a specific pNO₂PheRS cloned).[9]
Target Plasmid Encodes the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site. Typically under IPTG-inducible T7 promoter.pET series vectors (e.g., pET28a, pET11a).
Non-Canonical Amino Acid 4-Nitrophenylalanine, L-isomer.Commercially available from various chemical suppliers.
Media & Antibiotics Standard Luria-Bertani (LB) or minimal media (e.g., M9). Antibiotics for plasmid selection (e.g., Ampicillin, Chloramphenicol).Standard laboratory suppliers.
Inducers L-Arabinose for the synthetase plasmid and Isopropyl β-D-1-thiogalactopyranoside (IPTG) for the target plasmid.Standard laboratory suppliers.

Experimental Protocol: Step-by-Step Incorporation in E. coli

This protocol outlines the complete workflow from transformation to protein expression.

workflow start Start: Plasmids Ready transformation 1. Co-transform E. coli (Target + pEVOL plasmids) start->transformation plating 2. Plate on dual-antibiotic LB-agar plates transformation->plating starter_culture 3. Inoculate Starter Culture (Overnight @ 37°C) plating->starter_culture expression_culture 4. Inoculate 1L Expression Culture (Grow to OD600 0.6-0.8 @ 37°C) starter_culture->expression_culture add_ncaa 5. Add pNO₂Phe (Final conc. 1-2 mM) expression_culture->add_ncaa induction 6. Induce Expression (Arabinose + IPTG) add_ncaa->induction expression 7. Express Protein (Overnight @ 18-30°C) induction->expression harvest 8. Harvest Cells (Centrifugation) expression->harvest purification 9. Purify Protein (e.g., Ni-NTA chromatography) harvest->purification verification 10. Verify Incorporation (SDS-PAGE, MS, UV-Vis) purification->verification finish End: Verified Protein verification->finish

Caption: Overall experimental workflow for pNO₂Phe incorporation.

Plasmid Transformation
  • Co-transform chemically competent E. coli BL21(DE3) cells with the target plasmid (e.g., encoding His-tagged Protein-XTAG) and the synthetase plasmid (e.g., pEVOL-pNO₂PheRS).[8][9] Use approximately 50-100 ng of each plasmid.

  • Plate the transformation mixture onto an LB-agar plate containing the appropriate antibiotics for both plasmids (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol).

  • Incubate the plate overnight at 37°C.

Protein Expression & Incorporation
  • Starter Culture: Pick a single colony from the plate and inoculate a 10-20 mL starter culture of LB medium containing both antibiotics. Grow overnight at 37°C with shaking (approx. 180 rpm).[9]

  • Expression Culture: The next day, inoculate 1 L of LB medium (containing both antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.[9]

  • Add ncAA: Add 4-nitrophenylalanine to the culture to a final concentration of 1-2 mM.

    • Scientist's Note: pNO₂Phe can have limited solubility. It is recommended to first dissolve it in a small amount of 1M NaOH and then add it to the culture medium.[9]

  • Induction: Induce the expression of the orthogonal system and the target protein.

    • Add L-arabinose to a final concentration of 0.02% (w/v) to induce expression from the pEVOL plasmid.

    • Add IPTG to a final concentration of 0.2-1 mM to induce expression of the target protein.[9]

  • Expression: Reduce the temperature to 18-30°C and continue to shake the culture for 16-20 hours.[9]

    • Scientist's Note: Lowering the temperature slows down protein synthesis, which can improve protein folding and increase the efficiency of ncAA incorporation by giving the orthogonal pair more time to compete with Release Factor 1.

Cell Harvesting and Protein Purification
  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Discard the supernatant and store the cell pellet at -80°C or proceed directly to purification.

  • Purify the protein using a standard protocol appropriate for its tag (e.g., Ni-NTA affinity chromatography for a His-tagged protein).

Verification of Incorporation

Robust analytical methods are essential to confirm the successful and site-specific incorporation of pNO₂Phe.[10]

SDS-PAGE Analysis (Qualitative)

The simplest verification is to compare protein expression in the presence and absence of pNO₂Phe.

  • Procedure: Run two parallel expression cultures as described above, but add pNO₂Phe to only one. Purify the protein from both cultures and analyze the eluates by SDS-PAGE.

  • Expected Result: A band corresponding to the full-length protein should be visible only in the sample grown in the presence of pNO₂Phe. In the absence of the ncAA, Release Factor 1 recognizes the UAG codon, terminating translation and resulting in a truncated, often unstable, protein product that is not typically observed on the gel.

Mass Spectrometry (Definitive)

Mass spectrometry (MS) is the gold standard for confirming ncAA incorporation, as it provides the precise mass of the protein.[10][11]

  • Intact Protein Analysis:

    • Purify the protein to a high degree.

    • Analyze the sample using Electrospray Ionization (ESI) MS.

    • Compare the experimentally determined molecular weight to the theoretical values.

  • Peptide Mass Fingerprinting (Bottom-Up Proteomics):

    • Run the purified protein on an SDS-PAGE gel and excise the band.

    • Perform an in-gel digest using a protease like trypsin.

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Search the data against the protein sequence, defining a variable modification at the target residue corresponding to the mass difference.

Calculating the Expected Mass Shift: The successful incorporation of pNO₂Phe in place of a canonical amino acid will result in a predictable mass change.

Amino AcidFormulaMonoisotopic Mass (Da)Mass Shift (pNO₂Phe - AA)
4-Nitrophenylalanine C₉H₁₀N₂O₄210.0641 -
Tyrosine (Tyr)C₉H₁₁NO₃181.0739+28.9902
Phenylalanine (Phe)C₉H₁₁NO₂165.0789+44.9852
Tryptophan (Trp)C₁₁H₁₂N₂O₂204.0899+5.9742
UV-Vis Spectroscopy

The nitrophenyl group of pNO₂Phe has a distinct UV-Vis absorbance profile that is shifted to a longer wavelength compared to the canonical aromatic amino acids (Phe, Tyr, Trp), which absorb around 280 nm.

  • Procedure:

    • Record the UV-Vis spectrum of the purified protein from 240 nm to 450 nm.

    • Compare this to the spectrum of the wild-type protein (without pNO₂Phe).

  • Expected Result: The protein containing pNO₂Phe should exhibit a unique absorbance peak or shoulder around 350-400 nm , characteristic of the nitrophenyl chromophore. This provides strong, non-destructive evidence of incorporation.[12][13][14]

Applications & Further Reading

The incorporation of 4-nitrophenylalanine endows proteins with unique functionalities:

  • Spectroscopic Probe: The unique absorbance of the nitro group can be used to study the local protein environment.

  • Photo-crosslinking: While less common than benzophenone-based ncAAs, the nitroaromatic group can be activated by UV light to form crosslinks with nearby molecules, helping to map protein-protein or protein-ligand interactions.[4]

  • Photocleavage: The related compound, 2-nitrophenylalanine, has been shown to induce site-specific cleavage of the polypeptide backbone upon UV irradiation, a property that could potentially be explored with the 4-nitro isomer for specific applications.[15][16]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Very Low Yield of Full-Length Protein 1. Inefficient suppression of the UAG codon. 2. Toxicity of the ncAA or target protein. 3. Poor solubility/uptake of pNO₂Phe. 4. Incorrect plasmid sequences.1. Optimize expression temperature (lower it to 18-25°C). Increase L-arabinose concentration slightly. Use a more efficient plasmid system like pULTRA. 2. Reduce IPTG concentration for induction. 3. Ensure pNO₂Phe is fully dissolved (use NaOH) before adding to the culture. Increase pNO₂Phe concentration to 2-3 mM. 4. Sequence-verify both plasmids, especially the TAG codon in the target gene and the synthetase gene.
High Amount of Truncated Protein Competition from Release Factor 1 (RF1) is outcompeting the charged orthogonal tRNA.Use an E. coli strain with a deleted or down-regulated RF1 (e.g., C321.ΔA), though this may not be necessary with efficient pEVOL systems.[17] Increase the concentration of pNO₂Phe.
Mass Spec Shows Wild-Type Amino Acid Incorporation The engineered aaRS is not fully orthogonal or is "leaky," charging the orthogonal tRNA with a natural amino acid (e.g., Tyrosine).This indicates a problem with the synthetase specificity. Re-verify the synthetase mutant sequence. If the problem persists, the aaRS may need to be re-engineered or a different published mutant should be used.
No Absorbance at ~400 nm Incorporation has failed, or the protein concentration is too low to detect the chromophore.First, confirm incorporation by mass spectrometry. If confirmed, concentrate the protein sample and re-measure the spectrum.

References

Application Note: Strategies for Efficient Coupling of 4-Nitro-Dl-Phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide science and drug development. 4-Nitro-Dl-Phenylalanine (pNO2-Phe) is a valuable building block, serving as a versatile precursor for further functionalization or as a tool for studying peptide structure and function[1]. However, its unique electronic properties present a distinct challenge for peptide synthesis. The strongly electron-withdrawing nitro group deactivates the carboxyl function, rendering its activation and subsequent coupling to the N-terminal amine of a growing peptide chain inefficient with standard methodologies[2][3]. This guide provides a detailed analysis of coupling reagent selection, mechanistic insights, and optimized protocols to ensure the successful and high-fidelity incorporation of 4-Nitro-Dl-Phenylalanine into synthetic peptides.

The Synthetic Challenge of 4-Nitro-Dl-Phenylalanine

The primary obstacle in utilizing pNO2-Phe is chemical in nature. The nitro group at the para position of the phenyl ring exerts a powerful negative inductive and resonance effect (-I, -R). This effect withdraws electron density from the entire aromatic system and, critically, from the Cα-carboxyl group.

This deactivation has two major consequences:

  • Slower Activation: The carboxyl group is less nucleophilic, slowing the initial activation step with the coupling reagent.

  • Reduced Acylation Efficiency: The resulting activated ester is less electrophilic than that of an electron-neutral or electron-rich amino acid, leading to sluggish acylation of the resin-bound amine.

These factors increase the risk of incomplete coupling, which can lead to the formation of deletion sequences that are difficult to separate from the target peptide. Therefore, overcoming this electronic deactivation requires a carefully considered strategy, centered on the choice of a highly efficient coupling reagent.

Selection of an Optimal Coupling Reagent

For challenging amino acids like pNO2-Phe, the choice of coupling reagent is critical. While standard reagents can be effective, those known for high reactivity and speed are strongly preferred. The most common classes are carbodiimides and onium salts.

  • Carbodiimides: Reagents like Diisopropylcarbodiimide (DIC) are cost-effective but typically require an additive, such as 1-Hydroxybenzotriazole (HOBt), to form an active ester intermediate.[4][5] This system is robust but can be slow for difficult couplings, potentially leading to incomplete reactions with deactivated residues like pNO2-Phe.[6]

  • Onium Salts (Aminium/Uronium): This class of reagents is generally more reactive and efficient than carbodiimide-based methods.[5][7]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and effective reagent. It reacts with the carboxyl group to form a reactive OBt-ester.[4]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is demonstrably superior to HBTU for sterically hindered or electronically challenging couplings.[8][9][10] The nitrogen atom at the 7-position of the azabenzotriazole ring makes the resulting OAt-ester a better leaving group, leading to faster and more complete acylation.[9]

For the incorporation of 4-Nitro-Dl-Phenylalanine, HATU is the strongly recommended reagent due to its superior ability to overcome the deactivating effects of the nitro group.

Data Presentation: Comparison of Key Coupling Reagents
Parameter DIC / HOBt HBTU HATU
Reagent Class Carbodiimide + AdditiveAminium SaltAminium Salt
Mechanism Forms OBt active ester via DCC/DIC activation.[4]Forms OBt active ester.[4]Forms a more reactive OAt active ester.[9]
Relative Speed ModerateFastVery Fast[10]
Racemization Risk Low with HOBt additive.[4]Low, especially with HOBt.[4]Very low due to rapid reaction kinetics.[8][10]
Recommendation for pNO2-Phe Adequate, but may require extended time or double coupling.Good, a significant improvement over carbodiimides.Excellent , the reagent of choice for maximizing yield and purity.

Mechanistic Insights: HATU vs. DIC/HOBt Activation

Understanding the activation mechanism clarifies why HATU is more effective for this application. The key difference lies in the nature of the active ester intermediate formed.

SPPS_Cycle Start Start with N-Fmoc protected peptide-resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-pNO2-Phe-OH, HATU, DIPEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Kaiser Test Wash2->Check End Ready for next cycle Check->End Negative (Blue) Recouple Double Couple Check->Recouple Positive (Yellow) Recouple->Wash2

References

Application Notes and Protocols for Enzymatic Assays Using 4-Nitro-DL-Phenylalanine as a Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Approach to Quantifying Amidase and Acylase Activity

In the landscape of enzyme kinetics and inhibitor screening, chromogenic substrates are indispensable tools for their simplicity and amenability to high-throughput formats. While a plethora of such substrates exist, the utilization of 4-Nitro-DL-phenylalanine and its derivatives offers a unique avenue for the specific assessment of certain hydrolase activities, particularly those of aminoacylases and other amidohydrolases. These enzymes play crucial roles in various metabolic pathways, including the breakdown of N-acetylated proteins.[1][2]

This technical guide delineates the principles and methodologies for employing N-acetyl-4-nitro-DL-phenylalanine as a substrate to characterize enzyme activity. Unlike conventional chromogenic substrates where enzymatic cleavage directly releases a colored compound, this assay relies on a subsequent step to detect the product of the enzymatic reaction. The primary enzymatic reaction involves the hydrolysis of the N-acetyl group from N-acetyl-4-nitro-DL-phenylalanine, yielding 4-Nitro-DL-phenylalanine and acetate. The liberated amino acid is then quantified in a secondary colorimetric reaction, providing a robust and sensitive measure of enzyme activity.

The use of a racemic mixture (DL-form) of the substrate also presents an opportunity to investigate the stereospecificity of the enzyme , a critical aspect in drug development and biocatalysis.[3]

Principle of the Assay

The enzymatic assay using N-acetyl-4-nitro-DL-phenylalanine is a two-stage process. In the first stage, an aminoacylase (or a similar hydrolase) catalyzes the deacetylation of the substrate.

Stage 1: Enzymatic Hydrolysis

N-acetyl-4-nitro-DL-phenylalanine + H₂O --(Aminoacylase)--> 4-Nitro-DL-phenylalanine + Acetate

This reaction, in itself, does not produce a change in absorbance in the visible spectrum.

Stage 2: Colorimetric Detection

The product, 4-Nitro-DL-phenylalanine, possesses a primary amine group that can be detected using various reagents. A well-established and reliable method is the ninhydrin reaction. Ninhydrin reacts with the primary amine of the amino acid to produce a deep purple-colored compound known as Ruhemann's purple, which has a maximum absorbance at approximately 570 nm. The intensity of the color produced is directly proportional to the amount of 4-Nitro-DL-phenylalanine released, and thus, to the activity of the enzyme.

Visualizing the Reaction and Workflow

To provide a clear conceptual framework, the enzymatic reaction and the subsequent detection workflow are illustrated below using Graphviz diagrams.

Enzymatic_Reaction Substrate N-acetyl-4-nitro-DL-phenylalanine Products 4-Nitro-DL-phenylalanine + Acetate Substrate->Products H₂O Enzyme Aminoacylase Enzyme->Substrate

Caption: Enzymatic hydrolysis of N-acetyl-4-nitro-DL-phenylalanine.

Assay_Workflow cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Colorimetric Detection cluster_2 Step 3: Data Acquisition A Prepare reaction mixture: Buffer, Enzyme, Substrate B Incubate at optimal temperature A->B C Stop enzymatic reaction B->C D Add Ninhydrin reagent C->D E Incubate at 100°C D->E F Cool and add diluent E->F G Measure absorbance at 570 nm F->G

Caption: General workflow for the two-step aminoacylase assay.

Detailed Protocols

This section provides a comprehensive, step-by-step protocol for the determination of aminoacylase activity using N-acetyl-4-nitro-DL-phenylalanine.

Materials and Reagents
  • N-acetyl-4-nitro-DL-phenylalanine (Substrate)

  • 4-Nitro-DL-phenylalanine (Standard)

  • Aminoacylase (Enzyme)

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Ninhydrin Reagent (2% w/v in a suitable solvent like ethanol)

  • Diluent (e.g., 50% v/v ethanol in water)

  • 96-well microplate

  • Microplate reader

  • Water bath or heating block

Protocol 1: Two-Step Colorimetric Assay with Ninhydrin

1. Preparation of Reagents:

  • Substrate Stock Solution (100 mM): Dissolve an appropriate amount of N-acetyl-4-nitro-DL-phenylalanine in the assay buffer. Gentle warming may be necessary for complete dissolution. Store at -20°C in aliquots.

  • Standard Stock Solution (10 mM): Dissolve 4-Nitro-DL-phenylalanine in the assay buffer to prepare a 10 mM stock solution. Store at -20°C in aliquots.

  • Enzyme Solution: Prepare a stock solution of the aminoacylase in a suitable buffer. On the day of the assay, dilute the enzyme to the desired working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

2. Standard Curve Generation:

  • Prepare a series of dilutions of the 4-Nitro-DL-phenylalanine standard stock solution in the assay buffer to obtain final concentrations ranging from 0 to 1 mM (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • To 50 µL of each standard dilution in a microcentrifuge tube, add 50 µL of 10% TCA to mimic the sample processing.

  • Proceed with the ninhydrin color development as described in step 4 below.

  • Plot the absorbance at 570 nm against the concentration of 4-Nitro-DL-phenylalanine to generate a standard curve.

3. Enzymatic Reaction:

  • Set up the enzymatic reaction in microcentrifuge tubes or a 96-well plate.

  • For each reaction, prepare a master mix containing the assay buffer and substrate.

  • Add 40 µL of the assay buffer to each well/tube.

  • Add 10 µL of the enzyme solution to the sample wells. For the blank, add 10 µL of assay buffer.

  • Pre-incubate the plate/tubes at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of the pre-warmed substrate solution (e.g., 20 mM for a final concentration of 10 mM).

  • Incubate for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains within the linear range.

4. Reaction Termination and Color Development:

  • Stop the enzymatic reaction by adding 50 µL of 10% TCA to each well/tube.

  • Centrifuge the samples at high speed (e.g., 13,000 x g) for 5 minutes to pellet any precipitated protein.

  • Transfer 50 µL of the supernatant to a new set of tubes or a heat-resistant plate.

  • Add 50 µL of the ninhydrin reagent to each sample.

  • Seal the plate or cap the tubes and incubate in a water bath at 100°C for 10 minutes.

  • Cool the samples to room temperature.

  • Add 100 µL of the diluent (50% ethanol) to each well/tube and mix thoroughly.

5. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Subtract the absorbance of the blank from the absorbance of the samples.

  • Determine the concentration of 4-Nitro-DL-phenylalanine produced in each sample using the standard curve.

  • Calculate the enzyme activity using the following formula:

    Activity (U/mL) = (Concentration of Product (µmol/mL) / (Reaction Time (min) x Enzyme Volume (mL)))

    One unit (U) of aminoacylase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of 4-Nitro-DL-phenylalanine per minute under the specified assay conditions.

Quantitative Data Summary

The following table provides a summary of key parameters for setting up an aminoacylase assay with N-acetyl-4-nitro-DL-phenylalanine. These values should be optimized for each specific enzyme and experimental setup.

ParameterRecommended Range/ValueNotes
Substrate Concentration 1 - 20 mMShould be at or above the Km for the enzyme.
Enzyme Concentration To be determined empiricallyShould provide a linear reaction rate for the desired incubation time.
Assay Buffer 50 mM Phosphate or Tris-HClpH should be optimal for the enzyme (typically 7.0 - 8.5).
Incubation Temperature 25 - 50 °CShould be optimal for the enzyme.
Incubation Time 10 - 60 minutesShould be within the linear range of the reaction.
Detection Wavelength 570 nmFor ninhydrin-based detection of the product.

Expert Insights and Causality Behind Experimental Choices

  • Choice of a Two-Step Assay: The deacetylation of N-acetyl-4-nitro-DL-phenylalanine does not yield a chromogenic product directly. Therefore, a secondary detection method is essential. The ninhydrin reaction is a classic, robust, and highly sensitive method for the quantification of primary amines, making it an excellent choice for this assay.

  • Stereospecificity Consideration: Since the substrate is a DL-racemic mixture, the assay can be adapted to determine the stereoselectivity of the enzyme. By analyzing the remaining substrate or the product using chiral chromatography after the enzymatic reaction, one can determine if the enzyme preferentially hydrolyzes the L- or D-enantiomer. For many mammalian aminoacylases, the L-enantiomer is the preferred substrate.[3]

  • Reaction Termination with TCA: Trichloroacetic acid serves two purposes: it effectively stops the enzymatic reaction by denaturing the enzyme, and it precipitates proteins from the sample. This protein removal is crucial to prevent interference with the subsequent colorimetric detection step.

  • Importance of a Standard Curve: A standard curve prepared with the product, 4-Nitro-DL-phenylalanine, is critical for accurate quantification of the enzyme's activity. It accounts for any variations in the color development reaction under the specific assay conditions.

Conclusion: A Versatile Tool for Hydrolase Research

The use of N-acetyl-4-nitro-DL-phenylalanine as a substrate, coupled with a reliable detection method such as the ninhydrin reaction, provides a powerful tool for researchers, scientists, and drug development professionals. This assay is not only suitable for determining the kinetic parameters of aminoacylases but also for high-throughput screening of enzyme inhibitors. The inherent ability to probe stereospecificity further enhances its utility in the field of biocatalysis and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently and accurately characterize the activity of relevant amidohydrolases.

References

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Solubilizing 4-Nitro-DL-Phenylalanine Hydrate for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitro-DL-Phenylalanine Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for effectively solubilizing this compound for various assays. As a key reagent in biochemical research and drug discovery, ensuring its proper dissolution is paramount for obtaining accurate and reproducible results.[1] This document offers a comprehensive approach, from understanding the physicochemical properties of this compound to implementing practical, field-proven solubilization protocols.

Understanding the Solubility Challenge

This compound, a derivative of the essential amino acid phenylalanine, presents a solubility challenge primarily due to the presence of the aromatic nitro group.[2][3][4] This electron-withdrawing group increases the polarity of the molecule but can also lead to strong intermolecular interactions in the solid state, making it less readily soluble in aqueous solutions.[2][3][4] Like all amino acids, its solubility is highly dependent on the pH of the solution.

Physicochemical Properties at a Glance
PropertyValue/DescriptionSource
Molecular Formula C₉H₁₀N₂O₄·H₂O[1][5]
Molecular Weight 228.2 g/mol [1][5]
Appearance Faintly yellow to white crystalline powder[1][5]
Storage 0-8 °C[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer?

A1: The limited aqueous solubility of this compound is expected due to its chemical structure. At or near its isoelectric point (pI), the pH at which the net charge of the molecule is zero, its solubility is at a minimum. To effectively dissolve it, you will likely need to adjust the pH of your solvent or use a co-solvent.

Q2: What is the recommended starting point for dissolving this compound?

A2: A good starting point is to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous assay buffer. This method is widely used for poorly soluble compounds in biological assays.[1][6]

Q3: Will the organic solvent in my stock solution interfere with my assay?

A3: It is crucial to keep the final concentration of the organic solvent in your assay as low as possible, typically below 0.5% (v/v) for cell-based assays, to avoid solvent-induced artifacts or cytotoxicity.[7][8][9] Always include a vehicle control (assay medium with the same final concentration of the solvent) in your experiments.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) can aid in dissolution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.

Troubleshooting Guide: Common Solubility Issues

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock into aqueous buffer. The compound's solubility limit in the final aqueous solution is exceeded due to a rapid change in solvent polarity.- Perform a stepwise dilution: first dilute the DMSO stock into a small volume of your aqueous buffer, vortex, and then add this intermediate solution to the final volume.[6] - Pre-warm the aqueous buffer to 37°C before adding the compound stock. - Reduce the final concentration of the compound in the assay.
The solution is cloudy or contains visible particles after attempting to dissolve. The compound is not fully dissolved, possibly due to the pH of the buffer being close to the compound's isoelectric point.- Adjust the pH of the buffer. For this acidic amino acid derivative, increasing the pH to a more basic range will significantly enhance solubility. - Use sonication in a water bath to aid dissolution.
Compound precipitates over time in the incubator. The compound is supersaturated and thermodynamically unstable in the assay medium at 37°C.- Lower the final concentration of the compound. - Consider using a solubilizing agent like a surfactant or cyclodextrin to maintain stability.

In-Depth Solubility Enhancement Protocols

Protocol 1: pH Adjustment for Aqueous Solutions

The solubility of amino acids is critically dependent on pH. The molecule is least soluble at its isoelectric point (pI) and becomes more soluble as the pH moves away from the pI.

Scientific Rationale:

4-Nitro-DL-Phenylalanine has two ionizable groups: the α-carboxyl group and the α-amino group. The electron-withdrawing nitro group on the phenyl ring will make the α-carboxyl group a stronger acid (lower pKa) and the α-amino group a weaker base (lower pKa) compared to unsubstituted phenylalanine.

  • Phenylalanine pKa values: pKa₁ (α-COOH) ≈ 1.83, pKa₂ (α-NH₃⁺) ≈ 9.13.[10][11][12]

  • Estimated pKa values for 4-Nitro-DL-Phenylalanine: The strong electron-withdrawing nitro group will lower both pKa values.

    • Estimated pKa₁ < 1.83

    • Estimated pKa₂ < 9.13

  • Estimated Isoelectric Point (pI): The pI is the average of the two pKa values: pI = (pKa₁ + pKa₂)/2. Given the expected decrease in both pKa values, the pI of 4-Nitro-DL-Phenylalanine will be lower than that of phenylalanine (pI ≈ 5.48).

Therefore, to increase solubility, the pH of the solution should be adjusted to be at least 1.5-2 pH units away from the estimated pI. Increasing the pH to the basic range (e.g., pH 8.0-9.0) will deprotonate the carboxylic acid and amino groups, resulting in a net negative charge and increased solubility.

Step-by-Step Methodology:

  • Weigh the desired amount of this compound.

  • Add a small amount of deionized water or your buffer.

  • While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 N) dropwise to raise the pH.

  • Monitor the dissolution and the pH. Continue adding NaOH until the compound is fully dissolved.

  • Adjust the final volume with your buffer.

  • Re-adjust the pH to your desired final assay pH if necessary, ensuring it remains in a range where the compound is soluble.

Logical Workflow for pH Adjustment:

start Start with 4-Nitro-DL-Phenylalanine Hydrate Powder add_buffer Add small volume of aqueous buffer start->add_buffer check_solubility Check for dissolution add_buffer->check_solubility adjust_pH Add dilute NaOH dropwise to increase pH check_solubility->adjust_pH Insoluble fully_dissolved Compound fully dissolved check_solubility->fully_dissolved Soluble adjust_pH->check_solubility final_volume Adjust to final volume with buffer fully_dissolved->final_volume end Ready for assay final_volume->end

Caption: Workflow for solubilizing this compound by pH adjustment.

Protocol 2: Preparation of a DMSO Stock Solution

For most biological assays, using a concentrated stock solution in DMSO is the most practical approach.

Step-by-Step Methodology:

  • Weigh out the this compound in a suitable vial.

  • Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 50-100 mM).

  • Vortex or sonicate until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For your experiment, dilute the stock solution into your pre-warmed assay medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to your system (typically ≤0.5%).

Serial Dilution Workflow:

stock 100 mM Stock in 100% DMSO intermediate Intermediate Dilutions in 100% DMSO stock->intermediate Serial Dilution final_dilution Final Dilution into Aqueous Assay Buffer intermediate->final_dilution 1:1000 Dilution assay_ready Assay-Ready Solution (e.g., 100 µM compound, 0.1% DMSO) final_dilution->assay_ready

Caption: Serial dilution workflow for preparing assay-ready solutions from a DMSO stock.

Protocol 3: Advanced Solubilization with Excipients

For particularly challenging situations where high concentrations are required, or precipitation is persistent, the use of solubilizing excipients can be beneficial.

1. Surfactants:

  • Rationale: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[5][13][14]

  • Methodology: Prepare the assay buffer with a low concentration of the surfactant (e.g., 0.01-0.1%). Then, add the DMSO stock of this compound to this surfactant-containing buffer.

2. Cyclodextrins:

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with aromatic compounds, effectively shielding the hydrophobic part from the aqueous environment and increasing solubility.[15]

  • Methodology: Dissolve a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in the assay buffer. Then, add the this compound (either as a powder or a concentrated stock) to the cyclodextrin solution and stir until dissolved.

Comparison of Advanced Solubilization Techniques:

TechniqueMechanismAdvantagesConsiderations
Surfactants Micellar encapsulationEffective at low concentrationsPotential for assay interference, cytotoxicity at higher concentrations
Cyclodextrins Inclusion complex formationHigh biocompatibility, can improve stabilityStoichiometry-dependent, may be a more expensive option

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with 4-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common challenge in solid-phase peptide synthesis (SPPS): low yield when incorporating the non-canonical amino acid, 4-nitrophenylalanine (4-NO₂-Phe). The unique electronic and steric properties of this residue can disrupt standard protocols, but with targeted adjustments, these issues can be systematically overcome.

Frequently Asked Questions (FAQs)

Q1: My overall peptide yield dropped significantly after incorporating 4-nitrophenylalanine. What are the most likely causes?

The introduction of 4-nitrophenylalanine can lead to decreased yield due to a combination of factors directly related to its structure:

  • Steric Hindrance: The bulky nitro group, combined with the phenyl ring, creates significant steric hindrance. This can physically obstruct the approach of the activated carboxyl group to the resin-bound N-terminal amine, leading to slower and less efficient coupling reactions.[1][2]

  • Electronic Effects: The nitro group is strongly electron-withdrawing, which can influence the reactivity of the carboxyl group during activation and coupling.[3]

  • Peptide Aggregation: Like other hydrophobic amino acids, sequences containing 4-NO₂-Phe can be prone to aggregation on the solid support. This self-association can block reactive sites, leading to incomplete coupling and deprotection steps.[4][5]

  • Side Reactions: The nitro group itself can be susceptible to undesired chemical reactions, particularly during the final cleavage and deprotection step if inappropriate scavengers are used.[6][7][8]

Initial diagnosis should involve analyzing the crude product via Mass Spectrometry (MS) and HPLC. The presence of deletion sequences (missing the 4-NO₂-Phe residue) points towards incomplete coupling, while truncation before this residue may indicate issues with the preceding deprotection step.[4]

Troubleshooting Guide: In-Depth Solutions

Issue 1: Incomplete Coupling of Fmoc-4-Nitrophenylalanine-OH

Symptom: Mass spectrometry of the crude peptide shows a significant peak corresponding to the target peptide minus the mass of the 4-nitrophenylalanine residue (a "deletion sequence"). A positive Kaiser test after the coupling step also confirms the presence of unreacted free amines.[4][9]

Causality: The primary cause is steric hindrance from the bulky side chain, which slows down the kinetics of the amide bond formation. Standard coupling times and reagents may be insufficient to drive the reaction to completion.

Solutions:

  • Optimize the Coupling Reagent: For sterically hindered residues, standard carbodiimide reagents like DIC may be inefficient.[10] Switch to a more potent uronium or phosphonium salt-based reagent. Reagents that form highly reactive OAt or Oxyma esters are preferred.[11]

    • HATU, HCTU, and COMU are excellent choices. HATU and other HOAt-based reagents are particularly effective due to the anchimeric assistance provided by the pyridine nitrogen, which accelerates the reaction. COMU offers comparable efficiency to HATU with the added benefit of being based on the non-explosive Oxyma Pure.[12]

  • Perform a Double Coupling: This is a highly effective and common strategy to ensure the reaction goes to completion.[2][11] After the first coupling reaction, drain the reagents, wash the resin, and then add a fresh solution of activated Fmoc-4-nitrophenylalanine-OH to the resin and allow it to react again.

  • Increase Reaction Time and Concentration: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[11] Additionally, increasing the concentration of the amino acid and coupling reagents (e.g., from 0.2 M to 0.5 M) can increase the probability of successful molecular interactions and drive the reaction forward.[2]

Coupling ReagentActive Ester FormedRelative ReactivityKey Considerations
DIC/HOBtOBt esterModerateCan be insufficient for very hindered residues. Low risk of racemization.[10]
HBTU/TBTUOBt esterGoodWidely used, but less effective than OAt-based reagents for difficult couplings.[12]
HCTUO-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chloro group.
HATU/PyAOP OAt ester Very High Considered among the most efficient reagents for hindered couplings.[1][11]
COMU Oxyma ester Very High Excellent performance, safer alternative to benzotriazole-based reagents.[10][12]
  • Initial Setup: Following successful deprotection of the N-terminal amine on the resin (confirmed by a positive Kaiser test), swell the resin in DMF.

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-4-nitrophenylalanine-OH (4 eq.) with your chosen coupling reagent (e.g., HATU, 3.95 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF for 1-5 minutes.

    • Add the activation mixture to the reaction vessel containing the resin.

    • Agitate at room temperature for 2 hours.

    • Drain the reaction vessel.

  • Intermediate Wash: Wash the resin thoroughly with DMF (3-5 times) to remove residual reagents and byproducts.

  • Second Coupling:

    • Repeat step 2, adding a fresh batch of activated Fmoc-4-nitrophenylalanine-OH to the resin.

    • Agitate at room temperature for another 2 hours.

  • Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) before proceeding to the next deprotection step.

  • Verification (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling.[9]

G start Low Yield Detected MS shows Deletion Sequence kaiser_test Perform Kaiser Test After Coupling start->kaiser_test kaiser_pos Positive (Blue) Incomplete Coupling kaiser_test->kaiser_pos Result kaiser_neg Negative (Yellow) Coupling is Complete kaiser_test->kaiser_neg Result reagent_check Using a potent coupling reagent? (HATU, COMU) kaiser_pos->reagent_check reagent_no Switch to HATU, HCTU, or COMU reagent_check->reagent_no No reagent_yes Yes reagent_check->reagent_yes Yes double_coupling Perform a Double Coupling reagent_no->double_coupling reagent_yes->double_coupling increase_time Increase Reaction Time (4h to overnight) & Increase Concentration double_coupling->increase_time final_check Re-evaluate with Kaiser Test increase_time->final_check success Proceed to Next Step final_check->success

Caption: Troubleshooting workflow for incomplete coupling of 4-nitrophenylalanine.

Issue 2: Side Reactions During Final Cleavage

Symptom: Mass spectrometry of the crude product shows a peak corresponding to the target peptide where the nitro group (-NO₂) has been reduced to an amino group (-NH₂). This corresponds to a mass shift of -30 Da (NO₂ = 46 Da; NH₂ = 16 Da).

Causality: The nitro group is susceptible to reduction under the strongly acidic conditions of the final cleavage from the resin, especially if common scavengers that can act as reducing agents are present. Standard cleavage cocktails are designed to scavenge carbocations, but not all are inert towards a nitro group.[8]

Solutions:

  • Select Appropriate Scavengers: The choice of scavenger is critical. Triisopropylsilane (TIS) is a common scavenger used to protect tryptophan and other sensitive residues, but it can also facilitate the reduction of nitro groups.

    • Recommended Cocktail: A cleavage cocktail of TFA/Water/DODT (dodecanethiol) (e.g., 95:2.5:2.5) is a safer choice. Thiols are effective scavengers that are less likely to reduce the nitro group.

    • Avoid: Minimize or avoid the use of TIS if nitro group reduction is observed.

  • Optimize Cleavage Conditions:

    • Time: Perform the cleavage for the minimum time required for complete deprotection and release from the resin (typically 2-3 hours).

    • Temperature: Conduct the cleavage at room temperature. Avoid heating, which can accelerate side reactions.

  • Preparation: Prepare the cleavage cocktail in a fume hood. For 10 mL of cocktail, mix 9.5 mL TFA, 0.25 mL deionized water, and 0.25 mL dodecanethiol.

  • Resin Treatment: Add the dried peptide-resin to a reaction vessel. Add the cleavage cocktail (approx. 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of TFA).

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide and analyze by RP-HPLC and Mass Spectrometry to confirm the integrity of the 4-nitrophenylalanine residue.

G start Peptide-Phe(4-NO₂) cleavage TFA Cleavage Cocktail + Scavenger (e.g., TIS) start->cleavage reduction Reduction Side Reaction cleavage->reduction Undesired Pathway product_desired Desired Product: Peptide-Phe(4-NO₂) cleavage->product_desired Desired Pathway (with correct scavengers) product_reduced Peptide-Phe(4-NH₂) reduction->product_reduced

Caption: Potential side reaction of the nitro group during final cleavage.

Issue 3: Purification Challenges

Symptom: The crude peptide containing 4-nitrophenylalanine shows poor solubility in standard RP-HPLC mobile phases (Water/Acetonitrile), or it aggregates, leading to broad peaks, low recovery, and difficult purification.

Causality: The 4-nitrophenylalanine residue increases the hydrophobicity of the peptide compared to a standard phenylalanine, leading to a longer retention time on RP-HPLC columns.[13] This increased hydrophobicity can also promote aggregation, especially in sequences with multiple hydrophobic residues.

Solutions:

  • Modify Dissolution Strategy:

    • Instead of dissolving the crude peptide directly in the aqueous mobile phase, first dissolve it in a small amount of a stronger organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP).[13]

    • Once dissolved, dilute the solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration for injection.

  • Adjust HPLC Mobile Phase:

    • For highly hydrophobic peptides, consider replacing acetonitrile with n-propanol or isopropanol, which can improve the solubility of aggregating peptides.[13]

    • Adding a small percentage of formic acid (e.g., 0.1%) to the mobile phases can sometimes disrupt aggregation and improve peak shape.

  • Optimize Gradient and Column:

    • Use a shallower gradient during elution to better resolve the target peptide from closely eluting impurities.

    • If retention is excessively long, switch from a C18 column to a less hydrophobic stationary phase, such as C8 or C4.[14]

References

Technical Support Center: Optimizing Purification of Peptides Containing 4-Nitro-DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid 4-Nitro-DL-Phenylalanine (4-NO2-Phe). The introduction of the nitro functional group, while useful for applications like FRET quenching and as an infrared probe, introduces specific challenges in purification.[1] This guide provides in-depth troubleshooting advice and optimized protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when moving from standard peptide purification to those containing 4-Nitro-DL-Phenylalanine.

Q1: How does incorporating 4-Nitro-DL-Phenylalanine affect my peptide's behavior during Reverse-Phase HPLC (RP-HPLC)?

A1: The primary effect is an increase in hydrophobicity compared to a peptide containing a standard phenylalanine residue. The nitro group is electron-withdrawing and contributes to the overall non-polar character of the side chain. This typically results in a longer retention time on RP-HPLC columns. You should anticipate that the peptide will elute at a higher percentage of organic solvent (e.g., acetonitrile) than its non-nitrated counterpart.

Q2: My crude 4-NO2-Phe peptide shows poor solubility. What is the recommended procedure for dissolving it prior to HPLC injection?

A2: Solubility is a frequent challenge, especially for peptides with multiple hydrophobic residues.[2] An improper solvent can lead to sample loss, column clogging, and poor peak shape. Follow this systematic approach:

  • Start with the Mobile Phase: Attempt to dissolve the peptide in your initial mobile phase (e.g., Mobile Phase A: Water with 0.1% TFA). Use sonication or gentle warming (<40°C) to aid dissolution.[2]

  • Introduce Minimal Organic Solvent: If solubility remains poor, dissolve the peptide in the smallest possible volume of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Dilute Carefully: Once dissolved, slowly add your Mobile Phase A (or water) to the desired final concentration. If the peptide begins to precipitate, you may need to inject a more concentrated sample or reconsider the solvent system.[2]

Critical Considerations:

  • DMSO: While effective, DMSO can be incompatible with downstream applications and can cause oxidation in peptides containing Cysteine (Cys) or Methionine (Met) residues.

  • Final Concentration: Always ensure the final concentration of the strong organic solvent in your injected sample is as low as possible to avoid peak distortion.

Q3: What are the ideal starting conditions (column and mobile phase) for a 4-NO2-Phe peptide purification?

A3: A robust starting point is crucial for method development. For most peptides, the following conditions are recommended:

ParameterRecommendationRationale
Stationary Phase C18, wide-pore (300 Å)The C18 phase provides strong hydrophobic retention suitable for most peptides. The wide-pore silica is essential for peptides to access the stationary phase surface, preventing size-exclusion effects.[3][4]
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade WaterTFA acts as an ion-pairing agent, sharpening peaks by masking residual silanol groups on the stationary phase and forming ion pairs with charged residues on the peptide.[5][6]
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN)ACN is the most common organic modifier for peptide purification due to its low viscosity and UV transparency.[3]
Detection 210-220 nmThis wavelength range allows for the detection of the peptide backbone's amide bonds, providing a general signal for all peptide components.[6][7]

For very large (>5 kDa) or exceptionally hydrophobic peptides, a C8 or even a C4 column may provide better recovery and peak shape by reducing the strength of the hydrophobic interactions.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Poor Peak Shape (Tailing or Broadening)

Poor peak shape compromises resolution and makes accurate fraction collection difficult.

Workflow for Diagnosing and Solving Poor Peak Shape

G start Poor Peak Shape Observed check_load Is the column overloaded? (Peak fronting is a key indicator) start->check_load reduce_load ACTION: Reduce sample mass injected. check_load->reduce_load Yes check_dissolution Is the sample fully dissolved in the injection solvent? check_load->check_dissolution No end Peak Shape Improved reduce_load->end improve_sol ACTION: Re-dissolve using minimal DMSO, then dilute with Mobile Phase A. check_dissolution->improve_sol No check_temp Is the column at ambient temperature? check_dissolution->check_temp Yes improve_sol->end increase_temp ACTION: Increase column temperature to 40-60°C. check_temp->increase_temp Yes check_column Are you using a C18 column? check_temp->check_column No increase_temp->end change_column ACTION: Try a less hydrophobic column (C8, C4, or Phenyl). check_column->change_column Yes check_column->end No, continue optimizing gradient. change_column->end

Caption: Troubleshooting workflow for poor peak shape.

Detailed Solutions:
  • Increase Column Temperature: Running the purification at an elevated temperature (40-60°C) can significantly improve peak shape. This reduces mobile phase viscosity and enhances the kinetics of molecule interaction with the stationary phase, leading to sharper peaks.[4]

  • Change Column Chemistry: If peak tailing persists on a C18 column, it may be due to strong, secondary interactions between the 4-NO2-Phe residue and the stationary phase. Switching to a less retentive phase like C8 or a column with different selectivity, such as a Phenyl column, can mitigate these effects and improve peak symmetry.[9]

  • Optimize the Gradient: A gradient that is too steep can cause peaks to broaden. Try making the gradient shallower around the point where your peptide elutes (e.g., reduce the slope from 1%/min to 0.5%/min). This gives the peptide more time to interact with the column, improving separation and peak shape.[5]

Problem 2: Low Peptide Recovery After Purification

Low recovery is often caused by irreversible binding of the highly hydrophobic peptide to the column or precipitation during the run.

Strategies to Improve Recovery:
  • Use a Less Hydrophobic Column: This is the most effective solution. A C8 or C4 column will reduce the strength of the interaction, allowing the peptide to elute more easily and completely.[8][9]

  • Introduce a Stronger Organic Solvent: For extremely hydrophobic peptides, adding a small percentage (5-10%) of n-propanol or isopropanol to your Mobile Phase B (Acetonitrile) can improve recovery by increasing the overall solvent strength.

  • Perform a High-Organic Wash: After your gradient run, wash the column with a high concentration of organic solvent (e.g., 95% ACN or a wash containing isopropanol) to elute any remaining peptide that may have strongly adsorbed.

Problem 3: Co-elution of Target Peptide with Impurities

Synthesis-related impurities, such as deletion sequences, can have very similar retention times to the desired product, making separation difficult.[6][10]

Optimizing Resolution:
  • Shallow Gradient: As with improving peak shape, a shallower gradient is the primary tool for increasing resolution between closely eluting peaks.

  • Alternative Selectivity: Changing the separation mechanism can resolve difficult impurities.

    • Different Column: A Phenyl-based column can offer different selectivity compared to alkyl (C18, C8) chains due to potential π-π interactions with the aromatic rings of both the stationary phase and the 4-NO2-Phe residue.

    • Different Mobile Phase pH/Ion-Pairing Agent: While TFA at pH ~2 is standard, changing the mobile phase can alter the selectivity. Using formic acid (FA) is an option, particularly if MS-compatibility is needed, though it often results in broader peaks than TFA.[5]

Problem 4: Potential for On-Column Reduction of the Nitro Group

A unique risk for 4-NO2-Phe peptides is the chemical reduction of the nitro group (-NO2) to an amino group (-NH2) on the column. This creates a new peptide impurity, 4-Amino-Phenylalanine (4-NH2-Phe), which is significantly more polar and will elute much earlier.

Diagnosis and Prevention:
  • Mass Spectrometry is Key: Analyze your crude material and purified fractions by LC-MS. Look for a mass corresponding to your target peptide minus 30 Da (loss of O2 and gain of two H atoms: -32 + 2 = -30 Da). The presence of this mass confirms the reduction has occurred.

  • Prevention:

    • Use fresh, high-purity HPLC solvents to minimize contaminants.

    • Ensure the HPLC system, particularly any stainless steel components (frits, tubing), is well-maintained and passivated. Old or corroded metal parts can sometimes contribute to reductive processes.

    • Avoid leaving the peptide solution on the autosampler for extended periods before injection.

Experimental Protocols

General Protocol for Analytical RP-HPLC of a 4-NO2-Phe Peptide

This protocol is a starting point to assess the purity of your crude product and determine the approximate retention time.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of your crude peptide. First, try dissolving in Water/ACN (95:5) with 0.1% TFA.

    • If insoluble, dissolve in a minimal volume of DMSO (e.g., 20 µL) and then dilute to 1 mL with Water/ACN (95:5) with 0.1% TFA.[2]

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 300 Å, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10-20 µL

    • Gradient:

      • 5% to 65% B over 30 minutes

      • 65% to 95% B over 2 minutes

      • Hold at 95% B for 3 minutes

      • 95% to 5% B over 1 minute

      • Re-equilibrate at 5% B for 4 minutes

  • Analysis: Identify the retention time of your main peak. Use this information to design an optimized preparative gradient.

Generic Protocol for Preparative Purification

This workflow details the process from analytical method development to final lyophilization.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis & Final Product a1 Run Analytical HPLC on Crude Peptide a2 Identify Retention Time (RT) of Target Peptide a1->a2 a3 Design Preparative Gradient (Shallow slope around RT) a2->a3 b2 Purify on Preparative HPLC Using Designed Gradient a3->b2 b1 Dissolve Crude Peptide in Appropriate Solvent b1->b2 b3 Collect Fractions Across Target Peak b2->b3 c1 Analyze Purity of Each Fraction (Analytical HPLC & MS) b3->c1 c2 Pool Fractions with >95% Purity c1->c2 c3 Remove Organic Solvent (Rotary Evaporation) c2->c3 c4 Freeze and Lyophilize to Obtain Powder c3->c4

Caption: Workflow for preparative peptide purification.

  • Scale-Up and Purification:

    • Use a preparative column (e.g., 21.2 mm ID) with the same chemistry as the analytical column.

    • Adjust the flow rate according to the column diameter (e.g., ~18-20 mL/min for a 21.2 mm column).

    • Dissolve the crude peptide at a suitable concentration (e.g., 10-20 mg/mL) and inject. Do not exceed the loading capacity of your column.[5]

    • Run the optimized preparative gradient.

  • Fraction Collection and Analysis:

    • Collect fractions (e.g., 1-2 minute intervals) across the eluting peak of interest.

    • Analyze the purity of each collected fraction using analytical HPLC and confirm the identity using Mass Spectrometry (MS).[11][12]

  • Pooling and Lyophilization:

    • Combine the fractions that meet your desired purity level (e.g., >95%).

    • Remove the majority of the acetonitrile using a rotary evaporator.

    • Freeze the remaining aqueous solution (containing TFA) and lyophilize to obtain the final peptide as a fluffy, white powder.

References

Technical Support Center: Stability of 4-Nitro-DL-Phenylalanine Hydrate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitro-DL-phenylalanine hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound in aqueous buffer systems. As Senior Application Scientists, we have compiled this information based on established principles of chemical stability, forced degradation studies, and extensive experience in handling similar molecules.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound in aqueous solutions.

Q1: What are the primary factors that can affect the stability of this compound in aqueous buffers?

The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and light exposure .[1][2]

  • pH: The molecule contains both an amino group and a carboxylic acid group, making its stability susceptible to pH changes. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis of the amide bond if it were part of a peptide, or potentially lead to other degradations. For the free amino acid, extreme pH can affect the protonation state and solubility.

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life of the solution.[3] The solid form is reported to have high thermal stability, decomposing at high temperatures (e.g., 236-237 °C or 245-251 °C depending on the source).[4][5] However, in solution, its stability will be significantly lower.

  • Light: Aromatic nitro compounds can be susceptible to photodecomposition.[6] Exposure to UV or even high-intensity visible light may lead to the formation of degradation products.

Q2: What are the recommended storage conditions for aqueous solutions of this compound?

To ensure the integrity of your solutions, we recommend the following storage conditions:

  • Temperature: Store aqueous solutions at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: Prepare solutions in a buffer system that is relevant to your experiment and as close to neutral pH as possible, unless the experimental design requires otherwise. The stability is expected to be optimal in the pH range of 4-8.

Q3: What is the expected shelf-life of this compound in a typical aqueous buffer (e.g., PBS pH 7.4)?

While specific, long-term stability data for this compound in solution is not extensively published, based on the general stability of amino acids and related nitroaromatic compounds, a freshly prepared solution in a neutral buffer like PBS (pH 7.4) and stored protected from light at 2-8°C should be stable for several days to a week with minimal degradation. For critical applications, it is best practice to use freshly prepared solutions. For longer-term experiments, it is crucial to perform a stability study under your specific experimental conditions.

Q4: Are there any known incompatibilities with common buffer components?

No specific incompatibilities with common buffer components like phosphates or acetates are documented. However, it is advisable to avoid highly reactive buffer components, especially strong reducing or oxidizing agents, unless they are part of the experimental design.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the use of this compound in aqueous buffers.

Issue 1: Unexpected change in the color of the solution (e.g., turning yellow).
  • Possible Cause 1: Degradation. The formation of colored degradants is a common issue with nitroaromatic compounds. The yellow color could indicate the formation of p-nitrophenolate or other related chromophoric species, especially under alkaline conditions or upon light exposure.[7]

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your buffer and solution. A shift towards alkaline pH can accelerate the formation of colored species.

    • Protect from Light: Ensure your solution is adequately protected from light. If the discoloration occurred after light exposure, photodegradation is the likely cause.

    • Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC-UV, to check for the presence of degradation products. A typical observation would be a decrease in the peak area of the parent compound and the appearance of new peaks.

    • Prepare Fresh Solution: Discard the discolored solution and prepare a fresh one, ensuring proper storage conditions.

Issue 2: Precipitation or cloudiness observed in the solution.
  • Possible Cause 1: Low Solubility. The solubility of this compound may be limited in certain buffers or at specific pH values. The zwitterionic nature of amino acids means their solubility is lowest at their isoelectric point.

  • Possible Cause 2: Degradation to an Insoluble Product. A degradation product might be less soluble than the parent compound.

  • Troubleshooting Steps:

    • Check Solubility Limits: Refer to any available solubility data or perform a simple solubility test in your chosen buffer system. Consider adjusting the pH or using a co-solvent if compatible with your experimental setup.

    • Temperature Effect: If the solution was stored at a low temperature, the compound might have precipitated out. Try gently warming the solution to see if it redissolves.

    • Analyze Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS) to determine if it is the parent compound or a degradant.

Issue 3: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Instability of the compound under experimental conditions. If the compound is degrading during your experiment, the effective concentration will decrease over time, leading to variability in your results.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: A forced degradation study is a powerful tool to understand the stability of your molecule under various stress conditions.[1][8] This will help you identify the conditions under which your compound is stable and for how long.

    • Monitor Concentration Over Time: During your experiment, take aliquots of your solution at different time points and analyze them using a validated analytical method to determine the concentration of this compound.

    • Control Experimental Parameters: Tightly control pH, temperature, and light exposure during your experiment to minimize variability.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[2][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature or heat gently for a specified period. Be aware that nitroaromatics can be sensitive to strong bases.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified period.

    • Thermal Degradation: Heat the solid compound in an oven at a high temperature (e.g., 105°C) for a specified period. Also, reflux the stock solution.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[9]

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., around 270-280 nm, due to the nitro-phenyl group).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

This method should be validated to ensure it can separate the main peak from any potential degradation products generated during the forced degradation study.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
Stress ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products (Predicted)
0.1 N HCl2460< 5%Minor hydrolysis products
0.1 N NaOH84015-20%Reduction of nitro group, potential polymerization
3% H₂O₂242510-15%Oxidized products
Heat (Solution)24805-10%Thermal decomposition products
UV Light (254 nm)825> 20%Photodegradation products

Note: This data is hypothetical and for illustrative purposes. Actual results may vary and should be determined experimentally.

Visualizations

Diagram 1: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Prepare Stock Solution (1 mg/mL in MeCN/H₂O) Acid Acid Hydrolysis (1N HCl, 60°C) Stock->Acid Expose to stress Base Base Hydrolysis (0.1N NaOH, RT) Stock->Base Expose to stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to stress Thermal Thermal (80°C, Solution) Stock->Thermal Expose to stress Photo Photolytic (UV/Vis Light) Stock->Photo Expose to stress Neutralize Neutralize Samples (if necessary) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to working conc. Neutralize->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Degradation Quantify % Degradation HPLC->Degradation Pathway Identify Degradation Products & Elucidate Pathways Degradation->Pathway G cluster_hydrolysis Hydrolysis (Extreme pH) cluster_reduction Reduction (e.g., presence of reducing agents) cluster_photo Photodegradation A 4-Nitro-DL-Phenylalanine C₉H₁₀N₂O₄ B Potential Decarboxylation or Deamination Products A->B H⁺ or OH⁻ C 4-Amino-DL-Phenylalanine A->C [H] D Complex mixture of photoproducts A->D hν (Light)

References

Technical Support Center: Navigating the Challenges of Coupling 4-Nitro-DL-Phenylalanine in Automated Synthesizers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when coupling 4-Nitro-DL-Phenylalanine in automated solid-phase peptide synthesis (SPPS). As a non-canonical amino acid, its unique electronic properties necessitate careful consideration of synthesis parameters to ensure high coupling efficiency and peptide purity.

Introduction: The "Why" Behind the Challenge

4-Nitro-DL-Phenylalanine is a valuable building block in peptide chemistry, often used as a photo-labile caging group, a precursor for aminophenylalanine, or to modulate peptide structure and function. However, its incorporation into a growing peptide chain on an automated synthesizer is not always straightforward. The primary challenge stems from the strong electron-withdrawing nature of the nitro group on the phenyl ring.[1] This deactivates the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack by the N-terminal amine of the resin-bound peptide. This inherent low reactivity can lead to incomplete coupling, resulting in deletion sequences that complicate purification and reduce the final yield of the target peptide.[2]

This guide will walk you through common failure points and provide scientifically grounded solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: My automated synthesizer is reporting a low coupling efficiency for 4-Nitro-DL-Phenylalanine. What is the most likely cause?

A1: The most probable cause is the electronically-deactivated nature of the amino acid's carboxyl group due to the nitro-substituent. Standard coupling conditions that are effective for canonical amino acids may be insufficient. Additionally, poor solubility of the Fmoc-4-Nitro-DL-Phenylalanine in the synthesis solvent can lead to precipitation and prevent its effective delivery to the reaction vessel, another common cause of failed couplings.[3][4][5]

Q2: Which coupling reagents are most effective for 4-Nitro-DL-Phenylalanine?

A2: For difficult amino acids like 4-Nitro-DL-Phenylalanine, more potent coupling reagents are necessary. Onium-salt based reagents are highly recommended. Uronium/aminium salts such as HATU , HBTU , and HCTU are generally the preferred choice as they form highly reactive intermediates.[6][7] Phosphonium salts like PyBOP and PyAOP are also excellent options and are sometimes associated with lower levels of racemization.[7] Standard carbodiimide reagents like DIC, especially when used alone, are often not strong enough to achieve complete coupling.

Q3: Can I use standard solvents like DMF for coupling 4-Nitro-DL-Phenylalanine?

A3: While DMF is a common solvent in SPPS, its ability to dissolve Fmoc-4-Nitro-DL-Phenylalanine should be confirmed, as phenylalanine derivatives can sometimes exhibit poor solubility.[3] If you suspect solubility issues, consider switching to or using a mixture with N-methylpyrrolidone (NMP) , which is more polar and can enhance solvation of the peptide chain and reagents.[8] In cases of severe on-resin aggregation, the addition of a small percentage of DMSO can be beneficial.[9]

Q4: I've confirmed my coupling failed using a Kaiser test. What is the best immediate course of action?

A4: A positive Kaiser test (indicating free primary amines) after the coupling step confirms an incomplete reaction. The most straightforward solution is to perform a "double coupling."[10] This involves repeating the coupling step with a fresh solution of activated 4-Nitro-DL-Phenylalanine before proceeding to the next Fmoc-deprotection step.

Q5: Are there any side reactions specific to 4-Nitro-DL-Phenylalanine that I should be aware of?

A5: While the primary issue is low reactivity, general SPPS side reactions should be monitored. Racemization is a concern with any amino acid during activation. To mitigate this, it is crucial to use an additive like Oxyma Pure or HOAt , which are superior to HOBt in suppressing racemization.[7][11] Also, avoid prolonged pre-activation times and unnecessarily high temperatures. Another potential side reaction, though less common, is the reduction of the nitro group under certain cleavage conditions or if inappropriate reagents are used, however this is more of a post-synthesis concern.[12][13]

Troubleshooting Guide: A Systematic Approach to Failure Analysis

When encountering issues with 4-Nitro-DL-Phenylalanine coupling, a systematic approach to troubleshooting is key. The following decision tree and detailed protocols will guide you through identifying and resolving the problem.

G start Automated Synthesizer Reports Coupling Failure for 4-Nitro-DL-Phenylalanine check_reagents Step 1: Verify Reagent Quality & Solubility start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok reagent_bad Action: Prepare fresh amino acid and coupling reagent solutions. Ensure complete dissolution. Consider switching to NMP. reagent_ok->reagent_bad No optimize_coupling Step 2: Optimize Coupling Protocol reagent_ok->optimize_coupling Yes reagent_bad->check_reagents coupling_ok Coupling Successful? optimize_coupling->coupling_ok change_reagents Step 3: Escalate Coupling Reagent Potency optimize_coupling->change_reagents If still failing coupling_bad Action: Implement Double Coupling. Increase reaction time (e.g., to 2 hours). Consider microwave-assisted coupling. coupling_ok->coupling_bad No success Problem Resolved: Continue Synthesis coupling_ok->success Yes coupling_bad->optimize_coupling reagent_change_ok Coupling Successful? change_reagents->reagent_change_ok check_aggregation Step 4: Address Potential Aggregation change_reagents->check_aggregation If still failing reagent_change_bad Action: Switch to a more potent reagent (e.g., from HBTU to HATU). Ensure use of HOAt or Oxyma Pure. reagent_change_ok->reagent_change_bad No reagent_change_ok->success Yes reagent_change_bad->change_reagents aggregation_solved Action: Add chaotropic salts or use aggregation-disrupting solvents (e.g., DMSO). Lower resin loading. check_aggregation->aggregation_solved aggregation_solved->optimize_coupling

Caption: Troubleshooting workflow for 4-Nitro-DL-Phenylalanine coupling.

Data Presentation: Recommended Coupling Conditions

For clarity, the following table summarizes recommended starting conditions for coupling 4-Nitro-DL-Phenylalanine. These may require further optimization based on your specific peptide sequence and synthesizer.[6]

ParameterStandard Protocol (May Fail)Recommended Protocol for 4-Nitro-PheRationale
Amino Acid (equiv.) 3-54-5Drives the reaction forward for a less reactive amino acid.
Coupling Reagent DIC / HOBtHATU / HCTU / PyBOPMore potent activators are needed to overcome the deactivating effect of the nitro group.[7]
Reagent (equiv.) 3-53.9-4.9 (slight deficit to AA)Avoids side reactions like guanidinylation from excess coupling reagent.[9]
Base DIPEADIPEA / NMMDIPEA is standard, but for highly sensitive residues, a weaker base like NMM can reduce racemization.
Base (equiv.) 6-108-10Ensures a sufficiently basic environment for the reaction to proceed.
Solvent DMFNMP or DMFNMP offers better solvating properties which can be crucial for solubility and preventing aggregation.[8]
Reaction Time 30-60 min90-120 min (or Double Coupling)Allows more time for the slower coupling reaction to reach completion.[2]
Temperature Room TemperatureRoom Temperature or Elevated (Microwave)Microwave heating can significantly accelerate difficult couplings, but must be carefully controlled.[6]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-4-Nitro-DL-Phenylalanine

This protocol outlines an optimized method for a single coupling cycle in an automated synthesizer.

Materials:

  • Resin with free N-terminal amine

  • Fmoc-4-Nitro-DL-Phenylalanine (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • High-purity N-methylpyrrolidone (NMP) or DMF

Procedure:

  • Resin Preparation: Ensure the resin is adequately swelled in the reaction vessel with NMP or DMF.

  • Fmoc-Deprotection: Perform the standard Fmoc deprotection protocol for your synthesizer (e.g., 20% piperidine in DMF/NMP).

  • Washing: Thoroughly wash the resin post-deprotection to remove all traces of piperidine.

  • Amino Acid Delivery:

    • In a separate vial, dissolve the Fmoc-4-Nitro-DL-Phenylalanine and HATU in the synthesis solvent.

    • Add the DIPEA to this solution to begin the activation. Allow a brief pre-activation of 1-2 minutes.

    • Transfer the activated amino acid solution to the reaction vessel containing the resin.

  • Coupling Reaction: Agitate the reaction mixture for a minimum of 90 minutes at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with NMP or DMF to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines.[6] If the test is positive, proceed to Protocol 2.

Caption: Workflow for Optimized Coupling Protocol.

Protocol 2: Implementing a "Double Coupling" Strategy

This protocol should be initiated immediately following a failed coupling, as indicated by a positive Kaiser test.

Procedure:

  • Do Not Proceed to Deprotection: After the initial 90-120 minute coupling reaction (Protocol 1, step 5) and a positive Kaiser test, do not proceed with the synthesis program.

  • Prepare Fresh Reagents: Prepare a second, fresh solution of activated Fmoc-4-Nitro-DL-Phenylalanine as described in Protocol 1, step 4.

  • Second Coupling: Add this fresh solution to the same reaction vessel.

  • React: Agitate the mixture for another 60-90 minutes.

  • Wash and Confirm: Wash the resin thoroughly and perform another Kaiser test. The test should now be negative, indicating the reaction has gone to completion. You can now safely proceed to the next Fmoc-deprotection step in your synthesis sequence.

By implementing these optimized protocols and understanding the chemical principles at play, you can successfully incorporate 4-Nitro-DL-Phenylalanine into your synthetic peptides, paving the way for your downstream research and development applications.

References

Technical Support Center: 4-Nitro-DL-Phenylalanine Purity Analysis & Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitro-DL-phenylalanine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges related to identifying and removing impurities, providing both quick-reference FAQs and in-depth troubleshooting guides. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the purity of your 4-Nitro-DL-phenylalanine, a critical factor for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced 4-Nitro-DL-phenylalanine?

The most prevalent impurities in 4-Nitro-DL-phenylalanine typically arise from the synthesis process, which commonly involves the nitration of L-phenylalanine.[1][2] Key impurities to be aware of include:

  • Isomeric Byproducts: The nitration of the phenyl ring can also produce 2-Nitro-DL-phenylalanine and 3-Nitro-DL-phenylalanine.

  • Unreacted Starting Material: Residual L-phenylalanine may remain if the reaction does not go to completion.

  • Condensation Products: A notable byproduct is the condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine.[2]

  • Di-nitrated Products: Although less common under controlled conditions, di-nitro derivatives of phenylalanine can also be formed.

Q2: How can I quickly assess the purity of my 4-Nitro-DL-phenylalanine sample?

Thin-Layer Chromatography (TLC) is an effective and rapid method for a preliminary purity assessment. By comparing the chromatographic profile of your sample to a reference standard, you can visualize the presence of impurities.

A recommended TLC system is:

  • Stationary Phase: Silica gel plates

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water in a 3:1:1 volume ratio.[3]

  • Visualization: UV light (254 nm) and/or a ninhydrin stain.

The presence of multiple spots in your sample lane, in addition to the main spot corresponding to 4-Nitro-DL-phenylalanine, indicates the presence of impurities.

Q3: What is the most straightforward method for purifying small batches of 4-Nitro-DL-phenylalanine in a research lab setting?

For small-scale purification, recrystallization is often the most practical and efficient method. This technique leverages the differences in solubility between 4-Nitro-DL-phenylalanine and its impurities in a given solvent system at varying temperatures. A common approach involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, promoting the formation of pure crystals.

Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step protocols for the identification and removal of impurities from 4-Nitro-DL-phenylalanine.

Impurity Identification Workflow

The following diagram outlines a systematic approach to identifying impurities in your sample.

G cluster_0 Purity Assessment Workflow start Crude 4-Nitro-DL- Phenylalanine Sample tlc Preliminary Purity Check: Thin-Layer Chromatography (TLC) start->tlc pure Pure Sample (>98%) tlc->pure Single Spot Observed impure Impure Sample tlc->impure Multiple Spots Observed hplc Quantitative Purity Analysis: High-Performance Liquid Chromatography (HPLC) spectroscopy Structural Confirmation: NMR & Mass Spectrometry hplc->spectroscopy Characterize Impurity Peaks end Proceed with Purification spectroscopy->end impure->hplc

Caption: Workflow for the identification and characterization of impurities.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC provides a more quantitative assessment of purity compared to TLC. A reverse-phase HPLC method is suitable for separating 4-Nitro-DL-phenylalanine from its less polar impurities.

Instrumentation and Conditions:

ParameterSpecification
Column C18 column (e.g., Atlantis dC18, 100 mm x 3.0 mm, 3 µm)
Mobile Phase A gradient of: A) 0.1% Formic acid in Water and B) Methanol with 0.1% Formic acid.
Gradient Start with 20% B for 0.5 min, ramp to 90% B over 2 min, hold for 1 min, then re-equilibrate at 20% B for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 35°C
Detection UV at 280 nm
Injection Volume 5-10 µL

Procedure:

  • Sample Preparation: Dissolve a small amount of your 4-Nitro-DL-phenylalanine in the initial mobile phase composition (e.g., 80:20 Water:Methanol with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a reference standard of high-purity 4-Nitro-DL-phenylalanine at the same concentration.

  • Analysis: Inject both the sample and the standard into the HPLC system.

  • Data Interpretation: Compare the chromatograms. The retention time of the major peak in your sample should match that of the standard. Any additional peaks represent impurities. The peak area percentage can be used to quantify the purity of your sample.

Causality Behind Experimental Choices:

  • The C18 column is a non-polar stationary phase that effectively retains and separates aromatic compounds based on their hydrophobicity.

  • The formic acid in the mobile phase helps to protonate the carboxylic acid and amino groups, leading to sharper peaks and better resolution.

  • A gradient elution is employed to effectively separate compounds with a range of polarities in a reasonable timeframe.

Purification Workflow

For samples identified as impure, the following workflow can be employed for purification.

G cluster_1 Purification Strategy start Impure 4-Nitro-DL- Phenylalanine recrystallization Primary Purification: Recrystallization start->recrystallization purity_check1 Purity Assessment (TLC/HPLC) recrystallization->purity_check1 chromatography Secondary Purification: Column Chromatography purity_check1->chromatography Purity < 98% pure_product Pure Product purity_check1->pure_product Purity > 98% purity_check2 Final Purity Assessment (HPLC) chromatography->purity_check2 purity_check2->pure_product Purity > 98% further_purification Further Purification Required purity_check2->further_purification Purity < 98%

References

impact of pH on the stability of 4-Nitro-Dl-Phenylalanine solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Nitro-DL-Phenylalanine Solutions

Welcome to the technical support center for 4-Nitro-DL-Phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving 4-Nitro-DL-Phenylalanine solutions. Here, we will address common challenges, explain the underlying chemical principles, and offer field-proven protocols to ensure the integrity and success of your research.

I. Understanding the Molecule: Chemical Properties of 4-Nitro-DL-Phenylalanine

4-Nitro-DL-Phenylalanine is a synthetic derivative of the essential amino acid phenylalanine.[1][2] It is characterized by the presence of a nitro group (-NO2) on the phenyl ring, which significantly influences its chemical behavior.[1][3]

PropertyValueSource
CAS Number 2922-40-9[1][4][5]
Molecular Formula C9H10N2O4[1][5]
Molecular Weight 210.19 g/mol [5][6]
Appearance White to off-white or faintly yellow crystalline powder[1][4]
Melting Point 236-237 °C (decomposes)[1][7]
Solubility Limited in water, soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][8]
Storage Store at 0-8 °C, in a dark, inert atmosphere[4][9]

The electron-withdrawing nature of the nitro group makes 4-Nitro-DL-Phenylalanine and other nitroaromatic compounds generally resistant to oxidative degradation.[10] However, this same property makes them susceptible to other chemical transformations, particularly under varying pH conditions.

II. Frequently Asked Questions (FAQs) about Solution Stability

Here we address the most common questions regarding the stability of 4-Nitro-DL-Phenylalanine solutions.

Q1: My 4-Nitro-DL-Phenylalanine solution has turned yellow. What does this mean and can I still use it?

A change in color, typically to a yellow or brownish hue, is a common indicator of degradation. This is often due to the formation of nitrophenolic compounds or other chromophoric degradation products, especially under alkaline (high pH) conditions or upon exposure to light. It is strongly recommended to discard the solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results.

Q2: What is the optimal pH range for preparing and storing 4-Nitro-DL-Phenylalanine solutions to ensure maximum stability?

For maximum stability, it is advisable to prepare and store 4-Nitro-DL-Phenylalanine solutions in a slightly acidic to neutral pH range (pH 4-7). In this range, both the amino and carboxylic acid groups are in their zwitterionic form, which can contribute to the overall stability of the molecule.[11] Extreme pH conditions, both acidic and basic, should be avoided as they can catalyze degradation reactions.[12]

Q3: How long can I store a 4-Nitro-DL-Phenylalanine stock solution?

The stability of a stock solution depends on several factors including the solvent, concentration, pH, temperature, and light exposure. For short-term storage (up to a week), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or below is advisable. However, it is always best practice to prepare fresh solutions for critical experiments.

Q4: I am observing peak splitting/tailing or the appearance of new peaks in my HPLC analysis. Could this be related to pH-induced degradation?

Yes, these chromatographic issues are classic signs of sample degradation. The appearance of new peaks suggests the formation of degradation products. Peak splitting or tailing can occur if the compound is unstable in the mobile phase or if there is an equilibrium between different forms of the molecule (e.g., protonated and deprotonated states) at the mobile phase pH. It is crucial to ensure that the pH of your sample and mobile phase are compatible and do not promote on-column degradation.

III. Troubleshooting Guide: pH-Related Instability

This section provides a structured approach to diagnosing and resolving stability issues related to pH.

Problem 1: Rapid Degradation in Alkaline Buffers (pH > 8)
  • Symptoms:

    • Rapid color change of the solution to yellow or brown.

    • Significant decrease in the main peak area and the appearance of multiple new peaks in HPLC analysis.

    • Inconsistent results in biological or chemical assays.

  • Root Cause:

    • Nitroaromatic compounds can be susceptible to nucleophilic attack, particularly at higher pH where the concentration of hydroxide ions is significant. This can lead to the formation of nitrophenolate ions and other degradation products. The electron-withdrawing nitro group makes the aromatic ring more susceptible to such reactions.

  • Solution Workflow:

    start Observe Rapid Degradation in Alkaline Buffer step1 Immediately Lower pH of Solution to < 7 start->step1 Mitigate further loss step2 Prepare Fresh Solution in a pH 4-7 Buffer step1->step2 Prevent recurrence step3 Conduct a Forced Degradation Study step2->step3 Systematic evaluation step4 Analyze Samples by Stability-Indicating Method (e.g., HPLC) step3->step4 Quantify degradation end Identify Stable pH Range and Implement in Protocol step4->end Establish new SOP

Problem 2: Poor Solubility and Precipitation at Isoelectric Point
  • Symptoms:

    • Cloudiness or visible precipitate in the solution.

    • Inaccurate and non-reproducible concentrations.

  • Root Cause:

    • Like other amino acids, 4-Nitro-DL-Phenylalanine has an isoelectric point (pI) at which its net charge is zero. At or near the pI, the solubility of the amino acid is at its minimum, which can lead to precipitation, especially at higher concentrations.

  • Solution:

    • Adjust the pH of the solution away from the isoelectric point. For 4-Nitro-DL-Phenylalanine, moving to a slightly more acidic pH (e.g., pH 4-5) will protonate the carboxylate group, while moving to a slightly more alkaline pH (e.g., pH 8-9) will deprotonate the amino group, in both cases increasing the net charge and enhancing solubility. Be mindful of the stability issues at high pH as discussed in Problem 1.

    • Consider using a co-solvent such as DMSO or ethanol in small percentages if compatible with your experimental system.

IV. Experimental Protocols

To systematically investigate and control the impact of pH, the following protocols are recommended.

Protocol 1: Preparation of 4-Nitro-DL-Phenylalanine Stock Solution
  • Materials: 4-Nitro-DL-Phenylalanine powder, appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5), analytical balance, volumetric flasks, magnetic stirrer, pH meter.

  • Procedure:

    • Weigh the required amount of 4-Nitro-DL-Phenylalanine powder using an analytical balance.

    • Add the powder to a volumetric flask.

    • Add a small amount of the chosen buffer to dissolve the powder. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Once dissolved, bring the solution to the final volume with the buffer.

    • Verify the pH of the final solution and adjust if necessary using dilute acid or base.

    • Filter the solution through a 0.22 µm filter to remove any particulates.

    • Store the solution in a light-protected container at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Forced Degradation Study to Assess pH Stability

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products. [13][14][15][16]

  • Objective: To determine the stability of 4-Nitro-DL-Phenylalanine across a range of pH values.

  • Materials: 1 mg/mL 4-Nitro-DL-Phenylalanine stock solution, 0.1 M HCl (pH ~1), 0.1 M NaOH (pH ~13), and a series of buffers covering the pH range of interest (e.g., pH 4, 7, 9).

  • Procedure:

    • Prepare separate reaction mixtures by diluting the stock solution with each of the stress agents (HCl, NaOH, and buffers) to a final concentration of 0.1 mg/mL.

    • Incubate the mixtures at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot from each reaction mixture.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control.

    • Identify and quantify any significant degradation products.

    • Plot the percentage of remaining 4-Nitro-DL-Phenylalanine against pH to visualize the stability profile.

    cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_stress Dilute with Stress Agents (pH 1, 4, 7, 9, 13) prep_stock->prep_stress incubate Incubate at 40°C prep_stress->incubate sampling Sample at 0, 24, 48, 72h incubate->sampling neutralize Neutralize Aliquots sampling->neutralize hplc HPLC Analysis neutralize->hplc data Calculate % Degradation hplc->data

    Caption: Workflow for a pH-based forced degradation study.

V. Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for interpreting stability data and identifying impurities. For 4-Nitro-DL-Phenylalanine, the primary degradation pathways influenced by pH are:

  • Hydrolysis: Under strongly acidic or basic conditions, the amide bond in peptides containing this amino acid or the amino acid itself could be susceptible to hydrolysis.

  • Reactions involving the nitro group: The electron-withdrawing nitro group can activate the aromatic ring to nucleophilic substitution, particularly under basic conditions. It can also be reduced to a nitroso or amino group under certain reducing conditions, although this is less dependent on pH alone.

  • Racemization: Extreme pH and temperature can potentially lead to racemization at the alpha-carbon, although this is generally a slower process for free amino acids compared to when they are part of a peptide chain.

VI. References

  • Guidechem. (n.d.). 4-nitro-dl-phenylalanine 2922-40-9. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 4-Nitro-DL-phenylalanine hydrate. Retrieved from --INVALID-LINK--

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from --INVALID-LINK--

  • MedCrave online. (2016). Forced degradation studies. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). 4-Nitro-L-phenylalanine monohydrate | 207591-86-4. Retrieved from --INVALID-LINK--

  • Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from --INVALID-LINK--

  • Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from --INVALID-LINK--

  • PubMed. (1997). Comparison of four different phenylalanine determination methods. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Nitrophenylalanine. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from --INVALID-LINK--

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. Retrieved from --INVALID-LINK--

  • Google Patents. (2009). CN101417959A - Synthesis method of L-p-nitrophenylalanine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). (PDF) Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C 3 N 4 /Cu x O Composites. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Nitro- DL -phenylalanine 98 2922-40-9. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 4-Nitro-DL-phenylalanine | CAS 2922-40-9. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Phenylalanine hydroxylation and the tyrosine degradation pathway.... Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Nitro-DL-phenylalanine 207569-25-3. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 4-Nitro-L-phenylalanine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-nitrophenylalanine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Nitro- DL -phenylalanine 98 2922-40-9. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Phenylalanine. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Voltammetric Determination of Phenylalanine Using Chemically Modified Screen-Printed Based Sensors. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). (PDF) Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. Retrieved from --INVALID-LINK--

  • PubMed. (2023). Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Different state of protonation for amino acids at different pH values.... Retrieved from --INVALID-LINK--

  • DAV University. (n.d.). Metabolism of tyrosine and phenylalanine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). L-phenylalanine degradation IV (mammalian, via side chain) | Pathway. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Nitro-L-phenylalanine monohydrate CAS#: 207591-86-4. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-nitrophenylalanine. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2019). The Effect of Various Doses of Phenylalanine Supplementation on Blood Phenylalanine and Tyrosine Concentrations in Tyrosinemia Type 1 Patients. Retrieved from --INVALID-LINK--

  • ResearchGate. (1988). Facts and Myths Related to the Use and Regulation of Phenylalanine and Other Amino Acids. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2009). Phenylketonuria: An Inborn Error of Phenylalanine Metabolism. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Interactions of Phenylalanine Derivatives with Human Tyrosinase: Lessons from Experimental and Theoretical Studies. Retrieved from --INVALID-LINK--

References

compatibility of 4-Nitro-Dl-Phenylalanine with different linkers in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals incorporating the non-canonical amino acid 4-Nitro-Dl-Phenylalanine into their peptide sequences. Here, you will find practical answers to common challenges, in-depth troubleshooting protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the use of 4-Nitro-Dl-Phenylalanine in Fmoc-based SPPS.

Q1: Is the nitro group on 4-Nitro-Phenylalanine stable during standard Fmoc-SPPS cycles?

A: Yes, the nitro group is highly stable throughout the standard Fmoc-SPPS workflow. It is resistant to the basic conditions of Fmoc-deprotection (e.g., 20% piperidine in DMF) and the neutral to slightly basic conditions of amide bond formation (coupling).[1][2] The electron-withdrawing nature of the nitro group provides stability to the aromatic ring against electrophilic attack.

Q2: Which linkers are most compatible with peptides containing 4-Nitro-Phenylalanine?

A: 4-Nitro-Phenylalanine is compatible with most linkers used in Fmoc-SPPS because the final cleavage is typically performed under strong acidic conditions, which do not affect the nitro group.[1] The choice of linker depends on whether a C-terminal carboxylic acid or amide is desired.

  • For C-terminal acids: Wang and 2-Chlorotrityl chloride (2-CTC) resins are excellent choices.[3][4]

  • For C-terminal amides: Rink Amide and Sieber Amide resins are standard and fully compatible.[4]

The key consideration is the final cleavage step, not the presence of the nitro group itself.

Q3: Are there any specific coupling reagents recommended for 4-Nitro-Phenylalanine?

A: Standard coupling reagents are generally effective. Due to the slight electron-withdrawing effect of the nitro group, which can minimally deactivate the carboxyl group, using a robust activation method is prudent.

  • Uronium/Aminium-based: Reagents like HBTU, HATU, and HCTU are highly effective and recommended for ensuring complete and rapid coupling.[5]

  • Carbodiimide-based: DIC/Oxyma is also a very efficient and widely used combination that minimizes racemization.

Pre-activation of the Fmoc-4-Nitro-Phe-OH for a few minutes before adding it to the resin is a good practice to ensure optimal coupling efficiency.[5]

Q4: How does the nitro group affect the final TFA cleavage and deprotection step?

A: The nitro group is stable to trifluoroacetic acid (TFA).[6] Therefore, standard cleavage cocktails are effective. However, the presence of an aromatic ring means scavengers are crucial to prevent re-attachment of protecting groups or other side reactions. A standard and effective cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) .[6][7][8] TIS is an excellent scavenger for carbocations generated during the cleavage of tBu-based side-chain protecting groups.[6][8]

Q5: Can the nitro group be reduced to an amine post-synthesis?

A: Yes, a common application for incorporating 4-Nitro-Phenylalanine is its subsequent reduction to 4-Amino-Phenylalanine. This reduction is typically performed after the peptide has been cleaved from the resin and purified. Common reduction methods include:

  • Catalytic hydrogenation (e.g., H₂, Pd/C).

  • Reduction with tin(II) chloride (SnCl₂) in an acidic medium.

This post-synthetic modification allows for the introduction of a reactive amine group for further conjugation or labeling.

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental challenges.

Guide 1: Troubleshooting Incomplete Coupling of 4-Nitro-Phenylalanine

Symptom: A positive Kaiser test (blue beads) or other colorimetric test after the coupling step for Fmoc-4-Nitro-Phe-OH indicates the presence of unreacted free amines on the resin.

Potential Causes & Solutions:

  • Steric Hindrance: The peptide sequence near the coupling site may be sterically demanding, or on-resin aggregation may be occurring, limiting access to the N-terminus.[9]

    • Solution: Double couple the 4-Nitro-Phenylalanine. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.

    • Solution: Switch to a more powerful coupling reagent like HATU, which is known to be highly effective for difficult couplings.[5]

    • Solution: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.

  • Suboptimal Activation: The carboxylic acid of Fmoc-4-Nitro-Phe-OH may not be fully activated before addition to the resin.

    • Solution: Ensure a pre-activation time of at least 3-5 minutes for your coupling reagent and amino acid in DMF before adding the mixture to the deprotected peptide-resin.[5]

  • Peptide Aggregation: Long or hydrophobic sequences can aggregate on the resin, making the N-terminus inaccessible.[3]

    • Solution: Perform the coupling at an elevated temperature (e.g., 40-50°C) to disrupt secondary structures.

    • Solution: Use a solvent system known to disrupt aggregation, such as adding a small percentage of DMSO to your DMF.

Guide 2: Investigating Side Reactions During Cleavage

Symptom: Mass spectrometry analysis of the crude peptide shows unexpected peaks, particularly additions of +56 Da (t-butyl) or other adducts to the 4-Nitro-Phenylalanine residue.

Potential Causes & Solutions:

  • Insufficient Scavenging: During TFA cleavage, protecting groups (especially t-butyl from Ser, Thr, Asp, Glu) form reactive carbocations.[6] If not effectively trapped, these can re-attach to electron-rich aromatic rings, although the nitro-substituted ring is less susceptible than Tryptophan, it can still be a target.

    • Solution: Ensure your cleavage cocktail contains an adequate amount of a carbocation scavenger. Triisopropylsilane (TIS) is highly effective. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[6][7][8] If your peptide also contains other sensitive residues like Met or Cys, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) might be necessary.[10][11]

  • Prolonged Cleavage Time: Leaving the peptide in the TFA cocktail for an excessive amount of time can sometimes lead to minor degradation or side reactions.

    • Solution: Optimize the cleavage time. For most standard linkers and protecting groups, a cleavage time of 1.5 to 3 hours at room temperature is sufficient.[7][11] Perform a small-scale test cleavage and analyze the product at different time points (e.g., 1h, 2h, 4h) to determine the optimal duration.

Part 3: Data, Protocols, and Visualizations

Linker Compatibility Summary
Linker TypeCommon Resin NameC-Terminal GroupCleavage ConditionCompatibility with 4-Nitro-PheNotes
p-Alkoxybenzyl AlcoholWang Carboxylic Acid95% TFAExcellent Standard choice for peptide acids.[4]
2-Chlorotrityl2-CTC Carboxylic Acid1-5% TFA in DCMExcellent Allows for synthesis of fully protected fragments.[3]
BenzhydrylamineRink Amide Amide95% TFAExcellent Standard choice for peptide amides.[4]
XanthenylSieber Amide Amide1-5% TFA in DCMExcellent Very acid-labile, good for protected peptide amides.[4]
Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-4-Nitro-DL-Phenylalanine

This protocol assumes a 0.1 mmol scale synthesis.

  • Deprotection: Treat the peptide-resin with 20% piperidine in DMF (v/v) for 20 minutes to remove the N-terminal Fmoc group.[12]

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-4-Nitro-DL-Phenylalanine (0.4 mmol, 4 eq) and HCTU (0.4 mmol, 4 eq) in DMF. Add DIPEA (0.8 mmol, 8 eq) and allow the mixture to pre-activate for 3-5 minutes.

  • Coupling: Add the activation mixture to the washed, deprotected resin. Agitate the reaction vessel for 2 hours at room temperature.

  • Monitoring (Optional): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for completion. If the test is positive (blue beads), continue coupling for another 2 hours or proceed to a double coupling.

  • Washing: Once coupling is complete, wash the resin with DMF (5 times) to remove excess reagents before proceeding to the next deprotection cycle.

Protocol 2: Test Cleavage and Deprotection

  • Resin Preparation: Take a small amount of dried peptide-resin (approx. 10-20 mg) and place it in a microcentrifuge tube.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v) . Caution: Work in a fume hood and wear appropriate PPE as TFA is highly corrosive.[8]

  • Cleavage Reaction: Add approximately 200 µL of the cleavage cocktail to the resin. Vortex briefly and allow the reaction to proceed for 2 hours at room temperature.

  • Peptide Precipitation: After 2 hours, filter the acidic solution away from the resin beads into a new tube containing cold methyl t-butyl ether (MTBE) or diethyl ether (approx. 1.5 mL). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the pellet with cold ether once more to remove residual scavengers.

  • Analysis: Dry the peptide pellet under a stream of nitrogen and dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water) for LC-MS analysis to confirm the mass and assess purity.

Visualization of Workflow

Linker_Selection_Workflow Start Project Goal: Synthesize Peptide with 4-Nitro-Phenylalanine Question1 Desired C-Terminus? Start->Question1 Path_Acid Carboxylic Acid Question1->Path_Acid  Acid Path_Amide Amide Question1->Path_Amide  Amide Question2_Acid Need to synthesize fully protected fragments? Path_Acid->Question2_Acid Question2_Amide Need to synthesize fully protected fragments? Path_Amide->Question2_Amide Resin_Wang Use Wang Resin (Standard TFA Cleavage) Question2_Acid->Resin_Wang No Resin_2CTC Use 2-CTC Resin (Mild Acid Cleavage) Question2_Acid->Resin_2CTC Yes End Proceed to SPPS Resin_Wang->End Resin_2CTC->End Resin_Rink Use Rink Amide Resin (Standard TFA Cleavage) Question2_Amide->Resin_Rink No Resin_Sieber Use Sieber Amide Resin (Mild Acid Cleavage) Question2_Amide->Resin_Sieber Yes Resin_Rink->End Resin_Sieber->End

Caption: Decision tree for selecting the appropriate resin/linker.

References

Validation & Comparative

comparing enzymatic activity with 4-nitrophenylalanine vs. natural phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Enzymatic Processing of 4-Nitrophenylalanine Versus L-Phenylalanine

A Senior Application Scientist's Guide for Researchers and Drug Developers

In the expanding world of protein engineering and drug discovery, the use of unnatural amino acids (UAAs) has opened new avenues for creating novel therapeutics and research tools. Among these, 4-nitro-L-phenylalanine (pNO2F) stands out for its unique spectroscopic properties and its utility as a structural probe.[1][2] However, substituting the canonical L-phenylalanine (L-Phe) with pNO2F raises a critical question for any biological system: How do the cellular enzymes that have evolved to recognize L-Phe handle this synthetic analog?

This guide provides an in-depth comparison of the enzymatic activity of pNO2F versus its natural counterpart, L-Phe. We will move beyond a simple catalog of differences to explore the underlying biochemical principles that govern enzyme-substrate interactions. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to anticipate and evaluate the impact of this substitution in their own experimental systems.

The Critical Difference: A Tale of Two Phenyl Rings

At first glance, L-Phe and pNO2F are structurally similar. The core amino acid structure is identical, but the critical distinction lies in the addition of a nitro group (–NO₂) at the para (4th) position of the phenyl ring in pNO2F.[3] This seemingly minor modification has profound implications for its biochemical behavior.

  • Electronic Properties: The nitro group is strongly electron-withdrawing. This alters the electron density of the aromatic ring, which can influence interactions within an enzyme's active site, particularly those involving π-π stacking or cation-π interactions.

  • Steric Hindrance: The nitro group is bulkier than a hydrogen atom. This increased size can create a steric clash within the tightly confined space of an enzyme's active site, potentially hindering optimal binding or catalysis.

  • Spectroscopic Handle: The nitro group is a chromophore.[1] This property is a significant advantage for researchers, as it allows for the direct spectroscopic monitoring of pNO2F incorporation or its local environment within a protein.[2]

Caption: Structural comparison of L-Phenylalanine and 4-Nitro-L-phenylalanine.

Key Enzyme Systems: A Comparative Analysis

We will examine three classes of enzymes for which the interaction with phenylalanine is critical, highlighting how the introduction of pNO2F alters their function.

Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase (PAH) is the rate-limiting enzyme in the catabolism of L-Phe, catalyzing its conversion to L-tyrosine using tetrahydrobiopterin (BH4) as a cofactor.[4][5] This step is crucial for disposing of excess dietary phenylalanine.

The active site of PAH is tailored for L-Phe. The introduction of pNO2F presents a challenge. While direct kinetic data for PAH with pNO2F is not extensively published, we can infer its behavior from studies on related enzymes and analogs. For instance, Phenylalanine Ammonia Lyase (PAL), which also acts on L-Phe, can process pNO2F, but with significantly altered kinetics.[6] It is highly probable that PAH also exhibits reduced catalytic efficiency towards pNO2F due to the aforementioned steric and electronic factors. The analog may act as a poor substrate or even a competitive inhibitor of the natural reaction.[7]

PAH_Reaction_Pathway sub Substrate (L-Phe or pNO2F) enzyme_bound PAH-Substrate Complex sub->enzyme_bound Binds cofactor Tetrahydrobiopterin (BH4) + O2 cofactor->enzyme_bound prod Product (L-Tyr or 4-Nitro-L-Tyr) enzyme_free PAH (Enzyme) enzyme_free->enzyme_bound enzyme_bound->prod Catalysis enzyme_bound->enzyme_free cofactor_used 4a-Hydroxytetrahydrobiopterin + H2O enzyme_bound->cofactor_used

Caption: Generalized reaction pathway for Phenylalanine Hydroxylase (PAH).

Phenylalanyl-tRNA Synthetase (PheRS)

PheRS is the enzyme responsible for charging transfer RNA (tRNAPhe) with phenylalanine, a critical step for incorporating it into proteins during translation.[8][9] The fidelity of this enzyme is paramount to ensuring correct protein synthesis.

Wild-type PheRS from most organisms exhibits high specificity for L-Phe. Its ability to activate and transfer pNO2F is generally very low. This inherent selectivity is the primary reason why the site-specific incorporation of pNO2F into proteins requires an "orthogonal translation system".[10] Such systems utilize an engineered aminoacyl-tRNA synthetase, often derived from a different organism and mutated to specifically recognize the UAA (like pNO2F) and charge it onto an orthogonal tRNA.[2][11][12][13] Therefore, in a direct comparison, the enzymatic activity of wild-type PheRS with pNO2F is negligible compared to its robust activity with L-Phe.

Tyrosine Aminotransferase (TAT)

Tyrosine aminotransferase (TAT) is a liver enzyme that catalyzes the first step in tyrosine degradation.[14] While its primary substrate is tyrosine, it can also process phenylalanine, converting it to phenylpyruvate, albeit with a much lower affinity.[15][16] This promiscuity suggests that TAT might also process pNO2F. However, the bulky, electron-withdrawing nitro group would likely result in significantly lower binding affinity (higher Kₘ) and/or a reduced catalytic rate (lower Vₘₐₓ) compared to L-Phe.

Quantitative Data: A Look at the Kinetics

Direct comparative kinetic data across multiple enzyme systems are scarce. However, a study on Phenylalanine Ammonia Lyase (PAL) from parsley provides an excellent model for the expected differences.

EnzymeSubstrateKₘ (mM)Vₘₐₓ (Relative)Catalytic Efficiency (Vₘₐₓ/Kₘ)
Wild-Type PAL L-Phenylalanine~0.3100%High
Wild-Type PAL L-4-Nitrophenylalanine~2.7 (Up to 9x higher)~20% (Up to 5x lower)Significantly Lower
MIO-less Mutant PAL L-PhenylalanineN/AVery Low (~0.25% of wt)Extremely Low
MIO-less Mutant PAL L-4-NitrophenylalanineN/AHigh (~25% of wt)Dramatically higher than with L-Phe

Data synthesized from findings reported on Phenylalanine Ammonia Lyase (PAL).[6] The MIO-less mutant is a variant with a modified active site.

This data illustrates a key principle: the natural enzyme is far more efficient with its cognate substrate, L-Phe. The Kₘ for pNO2F is nearly an order of magnitude higher, indicating much weaker binding.[6] Interestingly, in a mutated enzyme, the substrate preference can be dramatically altered, demonstrating the plasticity of enzyme active sites.[6]

Experimental Protocol: A Framework for Comparative Kinetic Analysis

To empirically determine the kinetic parameters for an enzyme with L-Phe and pNO2F, a robust and well-controlled assay is essential. The following protocol provides a general framework for a coupled spectrophotometric assay using Phenylalanine Dehydrogenase, which is suitable for many research labs.

Objective: To determine and compare the Kₘ and Vₘₐₓ of an enzyme (e.g., Phenylalanine Hydroxylase) with L-Phenylalanine and 4-Nitrophenylalanine.

Principle: This is a coupled enzyme assay. The primary enzyme (e.g., PAH) produces a product. A secondary enzyme (e.g., Phenylalanine Dehydrogenase) uses this product in a reaction that generates a measurable change in absorbance, such as the production of NADH from NAD⁺.[17][18] The rate of NADH production, measured at 340 nm, is proportional to the activity of the primary enzyme.

Experimental_Workflow prep 1. Reagent Preparation (Enzyme, Substrates, Buffers, Cofactors) setup 2. Assay Setup (Create substrate dilutions in 96-well plate) prep->setup pre_incubate 3. Pre-incubation (Bring plate to reaction temp, e.g., 37°C) setup->pre_incubate initiate 4. Initiate Reaction (Add enzyme to all wells) pre_incubate->initiate measure 5. Data Acquisition (Measure Absorbance at 340 nm over time) initiate->measure analyze 6. Data Analysis (Calculate initial velocities) measure->analyze plot 7. Kinetic Plotting (Plot V₀ vs. [S] and fit to Michaelis-Menten) analyze->plot determine 8. Determine Parameters (Calculate Km and Vmax for each substrate) plot->determine

Caption: Experimental workflow for comparative enzyme kinetic analysis.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES, pH 7.0).

    • Substrate Stock Solutions: Prepare high-concentration stock solutions of L-Phenylalanine and 4-Nitro-L-phenylalanine (e.g., 100 mM) in the assay buffer.

    • Enzyme Solutions: Prepare a working solution of your primary enzyme (e.g., PAH) and the coupling enzyme (L-Phenylalanine Dehydrogenase) at the desired concentration.

    • Cofactor/Reagent Mix: Prepare a mix containing all other necessary components. For PAH, this would include BH4, catalase, ferrous ammonium sulfate, and NAD⁺ for the coupling reaction.[19]

  • Assay Setup:

    • In a 96-well UV-transparent plate, perform serial dilutions of each substrate stock solution to create a range of concentrations (e.g., from 0 to 20x the expected Kₘ).

    • Prepare "no enzyme" and "no substrate" blank wells for background correction.

    • Add the Cofactor/Reagent Mix to all wells.

    • Add the coupling enzyme to all wells.

  • Reaction and Measurement:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes in a temperature-controlled plate reader.

    • Initiate the reaction by adding the primary enzyme solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (the molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine the Vₘₐₓ and Kₘ for both L-Phe and pNO2F.[20][21]

Causality and Self-Validation: The inclusion of controls validates the assay; the "no enzyme" control ensures the reaction is enzyme-dependent, and the "no substrate" control establishes the baseline. Using a range of substrate concentrations that bracket the Kₘ is crucial for an accurate fit to the Michaelis-Menten model. The linearity of the initial rate measurement confirms that the assay is operating under steady-state conditions.

Conclusion

While 4-nitro-L-phenylalanine is a powerful tool for biochemical and pharmaceutical research, it is not a silent substitute for L-phenylalanine. Its interaction with native enzymes is almost invariably less efficient than that of the natural amino acid. The addition of the nitro group creates steric and electronic hurdles that hinder binding and catalysis in active sites optimized for L-Phe. This guide provides the conceptual framework and a practical protocol for researchers to quantify these differences. Understanding this enzymatic disparity is not a limitation but a critical piece of data, enabling more precise experimental design and a deeper interpretation of results when using this valuable unnatural amino acid.

References

A Comparative Performance Guide to 4-Nitro-DL-Phenylalanine as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the accuracy and reliability of quantitative analysis are paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodology, serving to correct for variability throughout the analytical process. This guide provides an in-depth validation and comparative analysis of 4-Nitro-DL-phenylalanine as an internal standard, offering a critical perspective on its performance against other commonly used alternatives in amino acid analysis.

The Critical Role of Internal Standards in Quantitative Analysis

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to enable accurate quantification of a target analyte.[1] Its primary function is to compensate for variations that can occur during sample preparation, injection, and analysis.[1] The ideal internal standard is chemically similar to the analyte, stable, and does not interfere with the analyte of interest.[2] Stable isotope-labeled (SIL) internal standards are often considered the gold standard, as their physicochemical properties are nearly identical to the analyte, allowing them to effectively track the analyte through the entire analytical workflow.[2]

Physicochemical Properties of 4-Nitro-DL-phenylalanine

4-Nitro-DL-phenylalanine is a synthetic amino acid derivative.[3] Its key properties are summarized in the table below.

PropertyValueSource
Chemical Name 2-amino-3-(4-nitrophenyl)propanoic acid[4]
CAS Number 2922-40-9
Molecular Formula C9H10N2O4[4]
Molecular Weight 210.19 g/mol [4]
Appearance White to off-white crystalline solid or powder
Melting Point 236-237 °C (decomposes)

The presence of a nitro group and an aromatic ring makes 4-Nitro-DL-phenylalanine detectable by UV-Vis spectrophotometry, a common detection method in high-performance liquid chromatography (HPLC).

Validation of 4-Nitro-DL-phenylalanine as an Internal Standard: A Performance Evaluation

The validation of an analytical method is crucial to ensure its reliability for its intended application.[5][6] Key validation parameters include linearity, accuracy, precision, selectivity, and stability.[6]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[7] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[8] The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99.[1]

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among individual measurements.[1][9] Accuracy is expressed as the percentage of the nominal concentration, and precision is typically reported as the coefficient of variation (%CV).[1][9] For bioanalytical methods, the acceptance criteria are generally within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ) for accuracy, and a %CV of ≤15% (≤20% at the LLOQ) for precision.[9][10]

Recovery

Recovery is the measure of the efficiency of an extraction procedure. It is determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of the analyte in a neat solution.

Stability

The stability of the analyte and the internal standard in the biological matrix under different storage and processing conditions must be evaluated.[11] This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[11]

Comparative Analysis: 4-Nitro-DL-phenylalanine vs. Other Internal Standards

The choice of an internal standard is critical and depends on the analyte, the matrix, and the analytical technique. Here, we compare 4-Nitro-DL-phenylalanine with other commonly used internal standards for amino acid analysis.

Internal StandardAdvantagesDisadvantages
4-Nitro-DL-phenylalanine Structurally similar to phenylalanine, commercially available, and possesses a UV chromophore.Not a stable isotope-labeled standard, potential for different matrix effects compared to the analyte.
Norleucine/Norvaline Non-physiological amino acids, less likely to be present in biological samples.[12]Structural differences from some amino acids may lead to variations in extraction recovery and chromatographic behavior.
Stable Isotope-Labeled (SIL) Analogs (e.g., d5-Phenylalanine) Considered the "gold standard" due to near-identical physicochemical properties to the analyte, compensating for matrix effects more effectively.[2]Higher cost and may not be commercially available for all amino acids.
α-Methyl Phenylalanine Structurally similar to phenylalanine.[8]Not a SIL standard, potential for differential matrix effects.

Experimental Protocols

Workflow for Method Validation

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters prep_stock Prepare Stock Solutions (Analyte & IS) prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_qc Prepare Quality Control (QC) Samples prep_stock->prep_qc sample_prep Sample Preparation (e.g., Protein Precipitation) prep_cal->sample_prep prep_qc->sample_prep lc_ms_analysis LC-MS/MS or HPLC Analysis sample_prep->lc_ms_analysis linearity Linearity lc_ms_analysis->linearity accuracy_precision Accuracy & Precision lc_ms_analysis->accuracy_precision recovery Recovery lc_ms_analysis->recovery stability Stability lc_ms_analysis->stability

Caption: A generalized workflow for the validation of an analytical method using an internal standard.

Step-by-Step Protocol for Sample Preparation and Analysis (HPLC-UV)
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of 4-Nitro-DL-phenylalanine (Internal Standard) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol/water).

    • Prepare a stock solution of the analyte (e.g., Phenylalanine) at 1 mg/mL in the same solvent.

    • Prepare working solutions for calibration standards and quality controls by diluting the stock solutions.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma/serum sample, add a fixed amount of 4-Nitro-DL-phenylalanine working solution.

    • Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A suitable gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at an appropriate wavelength for both the analyte and 4-Nitro-DL-phenylalanine.

Conclusion

4-Nitro-DL-phenylalanine can serve as a viable internal standard for the quantification of amino acids like phenylalanine, particularly in HPLC-UV based methods. Its structural similarity to phenylalanine is a key advantage. However, for methods requiring the highest level of accuracy and precision, especially in complex biological matrices where significant matrix effects are anticipated, the use of a stable isotope-labeled internal standard is recommended. The choice of internal standard should always be justified by thorough method validation to ensure the reliability and integrity of the analytical data.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing 4-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of peptide modifications, the incorporation of unnatural amino acids opens up a vast landscape of possibilities for probing protein structure, function, and interactions. Among these, 4-nitrophenylalanine (pNO2-Phe) has emerged as a valuable tool, primarily owing to its utility as a photo-activatable cross-linking agent. However, the introduction of this nitro-functionalized residue presents unique challenges and considerations for mass spectrometry-based analysis.

This guide provides an in-depth technical comparison of the mass spectrometric behavior of peptides containing 4-nitrophenylalanine, offering insights into their ionization, fragmentation, and analytical workflows. We will delve into the nuances of different fragmentation techniques, supported by theoretical frameworks and analogies to structurally related modifications, to equip you with the knowledge to confidently design, execute, and interpret your experiments.

The Unique Chemical Signature of 4-Nitrophenylalanine in Mass Spectrometry

The substitution of a hydrogen atom with a nitro group at the para position of the phenylalanine ring introduces a significant alteration to the amino acid's physicochemical properties, which in turn impacts its behavior in the mass spectrometer.

A key characteristic is the mass shift it imparts. The incorporation of a 4-nitrophenylalanine residue results in a monoisotopic mass increase of 45.004 Da compared to a standard phenylalanine residue. This predictable mass shift is the primary indicator of the presence of this modification in a peptide.

Comparative Fragmentation Analysis: Unraveling the Behavior of 4-Nitrophenylalanine Peptides in MS/MS

Tandem mass spectrometry (MS/MS) is the cornerstone of peptide sequencing and modification site localization. The choice of fragmentation technique can profoundly influence the quality and interpretability of the resulting spectra. Here, we compare the expected fragmentation patterns of 4-nitrophenylalanine-containing peptides under the three most common fragmentation regimes: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are "slow-heating" methods that induce fragmentation primarily at the peptide backbone, generating predominantly b- and y-type ions. The presence of the nitroaromatic side chain of 4-nitrophenylalanine can influence fragmentation in several ways:

  • Backbone Fragmentation: The fundamental principles of peptide backbone fragmentation to produce b- and y-ions are expected to remain the same. The mass of any fragment ion containing the 4-nitrophenylalanine residue will reflect the corresponding mass shift.

  • Side Chain Fragmentation and Neutral Losses: The nitro group is a potential site for characteristic neutral losses under energetic CID or HCD conditions. While direct experimental data for 4-nitrophenylalanine is limited in publicly accessible literature, we can draw parallels with the well-documented behavior of 3-nitrotyrosine. For peptides containing 3-nitrotyrosine, neutral losses corresponding to the loss of one or two oxygen atoms from the nitro group are commonly observed[1]. It is plausible that 4-nitrophenylalanine-containing peptides exhibit similar neutral losses of O (15.995 Da) and O₂ (31.990 Da). Additionally, the loss of the entire nitro group (NO₂, 45.993 Da) is a theoretical possibility. The observation of these characteristic neutral losses can serve as a diagnostic marker for the presence of 4-nitrophenylalanine.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide cation, leading to cleavage of the N-Cα bond of the peptide backbone and the generation of c- and z-type fragment ions. A significant advantage of ETD is its ability to preserve labile post-translational modifications.

For 4-nitrophenylalanine-containing peptides, ETD is expected to offer a more conservative fragmentation profile for the side chain. The C-NO₂ bond is likely to remain intact during ETD, preserving the modification on the resulting c- and z-ions. This is particularly beneficial for confident localization of the 4-nitrophenylalanine residue within the peptide sequence. The overall fragmentation efficiency and the types of c- and z-ions generated are anticipated to be comparable to those of peptides containing natural aromatic amino acids like phenylalanine and tyrosine[2].

Comparative Performance of Fragmentation Techniques

The choice of fragmentation technique for analyzing peptides with 4-nitrophenylalanine will depend on the analytical goal. The following table summarizes the expected performance of CID, HCD, and ETD for this application.

Fragmentation TechniquePrecursor Ion AppearanceMajor Fragment Ion SeriesCharacteristic Side Chain Behavior
CID/HCD Single isotopic clusterb- and y-ionsPotential for neutral loss of O, O₂, and/or NO₂. The nitroaromatic side chain is relatively stable otherwise.
ETD Single isotopic clusterc- and z-ionsThe 4-nitrophenylalanine side chain is expected to remain intact, preserving the modification on the fragment ions.

Experimental Workflow for the Analysis of 4-Nitrophenylalanine Peptides

A robust and reproducible workflow is essential for the successful analysis of peptides containing 4-nitrophenylalanine. The following provides a detailed, step-by-step methodology for a typical experimental setup.

I. Synthesis and Purification of 4-Nitrophenylalanine-Containing Peptides

Standard Fmoc-based solid-phase peptide synthesis (SPPS) is a reliable method for incorporating 4-nitrophenylalanine into a peptide sequence.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

  • Resin Selection and Preparation:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's functional group.

    • Wash the resin thoroughly with DMF to remove excess piperidine.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected 4-nitrophenylalanine (or other amino acids in the sequence) using a suitable coupling reagent (e.g., HBTU/DIEA in DMF).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

  • Washing:

    • After each deprotection and coupling step, wash the resin extensively with DMF to remove unreacted reagents and byproducts.

  • Repeat Cycles:

    • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Purification:

    • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization:

    • Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

II. Mass Spectrometry Analysis

Protocol: LC-MS/MS Analysis of 4-Nitrophenylalanine Peptides

  • Sample Preparation:

    • Dissolve the purified peptide in a solvent compatible with electrospray ionization, typically a mixture of water and acetonitrile with 0.1% formic acid.

  • Liquid Chromatography:

    • Separate the peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry Parameters:

    • MS1 Scan: Perform a full scan to detect the precursor ions.

    • MS/MS Scans (CID/HCD): Isolate the precursor ions and fragment them using a normalized collision energy (NCE) typically in the range of 25-35%.

    • MS/MS Scans (ETD): For multiply charged precursor ions (≥2+), perform ETD to generate c- and z-type fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages in the synthesis and analysis of peptides containing 4-nitrophenylalanine.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Mass Spectrometry Analysis synthesis Fmoc-SPPS (Incorporation of pNO2-Phe) cleavage Cleavage from Resin (TFA Cocktail) synthesis->cleavage purification RP-HPLC Purification cleavage->purification lcms LC-MS/MS purification->lcms Purified Peptide ms1 MS1 Scan (Precursor Ion Detection) lcms->ms1 ms2 MS/MS Fragmentation (CID/HCD/ETD) ms1->ms2 data_analysis Data Analysis (Sequencing & PTM Localization) ms2->data_analysis

Caption: Workflow for the synthesis and mass spectrometry analysis of 4-nitrophenylalanine peptides.

Application in Photo-Crosslinking Proteomics

A primary application of incorporating 4-nitrophenylalanine into peptides is for photo-crosslinking studies to investigate protein-protein interactions. The nitro group is not the photo-reactive moiety in this context; rather, it serves as a precursor to a highly reactive nitrene species upon UV irradiation. This nitrene can then form covalent bonds with nearby molecules, effectively "capturing" interaction partners.

The mass spectrometry workflow for photo-crosslinking experiments involves identifying the cross-linked peptides, which will have a mass corresponding to the sum of the two cross-linked peptide masses. The identification of these cross-linked species can be challenging due to their low abundance and complex fragmentation patterns. Specialized software is often required for the analysis of cross-linking data.

Conclusion

The analysis of peptides containing 4-nitrophenylalanine by mass spectrometry is a powerful approach for researchers in proteomics and drug discovery. While presenting unique characteristics, a thorough understanding of its mass spectrometric behavior allows for the confident identification and characterization of these modified peptides. The choice of fragmentation technique should be guided by the specific analytical goal, with CID/HCD offering the potential for diagnostic neutral losses and ETD providing preservation of the modification for unambiguous localization. The experimental workflows outlined in this guide provide a solid foundation for the successful synthesis, purification, and mass spectrometric analysis of peptides incorporating this versatile unnatural amino acid. As research in this area continues to expand, the development of optimized fragmentation strategies and dedicated data analysis tools will further enhance our ability to unlock the full potential of 4-nitrophenylalanine in biological mass spectrometry.

References

A Comparative Guide to the Biological Stability of D- vs. L-4-Nitrophenylalanine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel compounds is a cornerstone of successful therapeutic design. The introduction of unnatural amino acids, such as 4-nitrophenylalanine, offers a powerful tool for modulating the pharmacological properties of peptides and other molecules. However, the chirality of these building blocks—whether they are in the D- or L-configuration—profoundly dictates their stability in biological systems. This guide provides an in-depth comparison of the stability of D- and L-4-nitrophenylalanine, grounded in established biochemical principles and supported by detailed experimental workflows.

The Chirality Checkpoint: Why D-Amino Acids Outlast Their L-Counterparts

The fundamental difference in the biological stability of D- and L-amino acids stems from the stereospecificity of the enzymes that govern metabolism. Biological systems, through eons of evolution, have developed a sophisticated enzymatic machinery—primarily proteases, peptidases, and various metabolic enzymes—that is exquisitely tailored to recognize and process L-amino acids, the natural building blocks of proteins.[1][2][3]

  • L-Amino Acids: When incorporated into a peptide chain, L-4-nitrophenylalanine is susceptible to rapid degradation by a host of endogenous proteases (e.g., trypsin, chymotrypsin, elastase) that readily recognize and cleave peptide bonds adjacent to L-residues.[4][5] Free L-amino acids can also be substrates for enzymes like aromatic L-amino acid decarboxylases, which are involved in neurotransmitter synthesis and other metabolic pathways.[6][7][8]

  • D-Amino Acids: Conversely, the D-configuration of 4-nitrophenylalanine acts as a powerful shield against this enzymatic onslaught. The mirror-image orientation of the D-amino acid side chain creates significant steric hindrance within the active site of L-specific proteases, rendering the adjacent peptide bonds resistant to cleavage.[1][9][10] This strategic substitution is a cornerstone of modern peptide drug design, dramatically increasing the in vivo half-life and bioavailability of therapeutic peptides.[2][3]

While highly resistant to proteases, D-amino acids are not entirely metabolically inert. Mammalian systems possess an enzyme, D-amino acid oxidase (DAAO) , which specifically catalyzes the oxidative deamination of D-amino acids.[11][12] However, DAAO is primarily located in the peroxisomes of kidney and brain cells and generally exhibits lower activity and narrower substrate specificity compared to the ubiquitous and highly efficient proteolytic systems that degrade L-peptides.[12][13] Therefore, the degradation pathway for D-amino acids is considerably less efficient, contributing to their enhanced stability.

Visualizing the Metabolic Fate

The following diagram illustrates the divergent primary metabolic pathways for peptides containing L- versus D-4-nitrophenylalanine.

cluster_L L-4-Nitrophenylalanine Pathway cluster_D D-4-Nitrophenylalanine Pathway L_Peptide Peptide with L-4-Nitrophenylalanine Proteases Proteases & Peptidases L_Peptide->Proteases Susceptible L_Fragments Rapid Degradation (Inactive Fragments) Proteases->L_Fragments D_Peptide Peptide with D-4-Nitrophenylalanine DAAO D-Amino Acid Oxidase (DAAO) D_Peptide->DAAO Resistant to Proteases (Slow DAAO Substrate) D_Fragments Slow Degradation (α-keto acid) DAAO->D_Fragments

Caption: Divergent metabolic pathways for L- vs. D-4-nitrophenylalanine-containing peptides.

Experimental Design for Comparative Stability Assessment

To empirically determine and quantify the stability difference between D- and L-4-nitrophenylalanine, a well-controlled in vitro assay is essential. The most common and physiologically relevant matrices for this purpose are plasma, serum, or cell lysates. The general workflow involves incubation, sample processing, and quantitative analysis.

General Experimental Workflow

start Start: Prepare D- and L-pNO2Phe Compound Stock Solutions incubation Incubation Spike compound into biological matrix (e.g., plasma, cell lysate) Incubate at 37°C start->incubation sampling Time-Point Sampling Aliquots taken at T=0, 5, 15, 30, 60, 120 min incubation->sampling quenching Quench & Precipitate Add ice-cold organic solvent (e.g., Acetonitrile with Internal Standard) Vortex & Centrifuge sampling->quenching analysis Analysis Inject supernatant onto Chiral HPLC or LC-MS/MS System quenching->analysis data Data Processing: Quantify remaining parent compound vs. T=0. Calculate Half-Life (t½) analysis->data

Caption: Standard workflow for an in vitro biological stability assay.

Protocol: In Vitro Plasma Stability Assay

This protocol provides a self-validating system for comparing the stability of D- vs. L-4-nitrophenylalanine, typically when incorporated into a larger peptide molecule.

1. Materials & Reagents:

  • Test Compounds: Peptide containing L-4-nitrophenylalanine; Peptide containing D-4-nitrophenylalanine.
  • Biological Matrix: Pooled human plasma (or species of interest), stored at -80°C. Use plasma with anticoagulant (e.g., Heparin, EDTA) relevant to your downstream application.[14]
  • Quenching Solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard (IS). The IS should be a structurally similar, stable compound not present in the matrix.
  • Control Matrix: Heat-inactivated plasma (incubated at 56-60°C for 30-60 minutes to denature enzymes) to assess non-enzymatic degradation.
  • Instrumentation: HPLC or LC-MS/MS system equipped with a chiral column or a method capable of resolving the enantiomers if analyzing the free amino acids.[15][16][17]

2. Experimental Procedure:

  • Thawing and Preparation: Thaw plasma on ice. Just before use, pre-warm the required volume in a 37°C water bath for 10-15 minutes.
  • Compound Spiking: Prepare stock solutions of your test compounds (e.g., 10 mM in DMSO). Spike a small volume of the stock solution into the pre-warmed plasma to achieve a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<1%) to avoid impacting enzyme activity. Vortex gently to mix.
  • Time-Zero (T=0) Sample: Immediately after spiking, withdraw an aliquot (e.g., 50 µL) and add it to a tube containing the quenching solution (e.g., 150 µL of ACN with IS). This represents 100% of the initial compound.
  • Incubation: Place the remaining plasma sample in the 37°C water bath.
  • Time-Course Sampling: At subsequent time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw identical aliquots and quench them in the same manner.
  • Protein Precipitation: After the final time point, vortex all quenched samples vigorously for 1 minute to ensure complete protein precipitation.
  • Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
  • Sample Analysis: Carefully transfer the supernatant to HPLC vials for analysis. Quantify the peak area of the parent compound relative to the internal standard at each time point.

3. Data Analysis & Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
  • Plot the natural log (ln) of the percent remaining versus time.
  • The slope of the linear regression of this plot represents the degradation rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Expected Data and Comparative Performance

While specific degradation rates depend on the peptide sequence and assay conditions, the results will invariably demonstrate a dramatic stability enhancement for the D-enantiomer.

Table 1: Representative Stability Data in Human Plasma

Time (min)% Remaining (L-pNO₂Phe Peptide)% Remaining (D-pNO₂Phe Peptide)
0100100
57599
154098
301596
60<594
120Not Detected91
Calculated t½ ~12 min >18 hours (estimated)

Note: Data are illustrative and represent typical outcomes.

As the data show, the peptide containing L-4-nitrophenylalanine is rapidly cleared, whereas the D-containing analogue remains largely intact throughout the course of the experiment. This profound difference underscores the critical importance of stereochemistry in drug design.

Conclusion and Field-Proven Insights

The comparative stability of D- versus L-4-nitrophenylalanine in biological assays is not a subtle distinction; it is a defining factor in a molecule's potential as a therapeutic agent.

  • For L-4-Nitrophenylalanine: Its utility is limited to applications where rapid clearance is desired or in systems devoid of proteolytic enzymes. Its inclusion in a peptide destined for systemic administration will almost certainly result in a short in vivo half-life.

  • For D-4-Nitrophenylalanine: Its incorporation is a validated and highly effective strategy to confer robust enzymatic stability.[1][4][9] This "proteolytic shield" is essential for developing peptides with viable pharmacokinetic profiles, enabling sustained exposure and therapeutic efficacy.

Researchers and drug developers must consider chirality as a primary design parameter. By leveraging the inherent stability of D-amino acids like D-4-nitrophenylalanine, it is possible to transform a transiently active peptide into a durable and effective therapeutic candidate. The experimental protocols outlined herein provide a reliable framework for validating this stability advantage in your own lead compounds.

References

Assessing the Impact of 4-Nitrophenylalanine Incorporation on Protein Structure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a transformative tool. It unlocks the ability to introduce novel chemical functionalities, probes, and therapeutic potential into biological systems. Among the diverse repertoire of ncAAs, 4-nitrophenylalanine (pNO2F) stands out for its unique spectroscopic properties and its surprisingly minimal perturbation of native protein structure. This guide provides an in-depth comparison of key biophysical techniques used to assess the structural and functional consequences of pNO2F incorporation, supported by experimental data and field-proven insights.

The central thesis, supported by high-resolution structural data, is that 4-nitrophenylalanine can be seamlessly integrated into a protein's architecture, often with negligible impact on its overall fold. A seminal study on superfolder green fluorescent protein (sfGFP) demonstrated that the site-specific incorporation of pNO2F at both a solvent-accessible and a partially buried site resulted in only minor root-mean-square deviations (RMSDs) when compared to the wild-type protein, validating its use as a non-perturbative probe.[1][2] This guide will delve into the methodologies that enable such precise assessments.

A Multi-Faceted Approach to Structural Verification

A comprehensive evaluation of a pNO2F-containing protein requires a multi-pronged strategy. No single technique provides a complete picture; rather, the convergence of data from several orthogonal methods builds a robust and trustworthy structural and functional profile. This guide will focus on four cornerstone techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Fluorescence Spectroscopy.

Experimental_Workflow cluster_Incorporation Protein Engineering Gene_Design Gene Design (Amber Codon) Expression Protein Expression with pNO2F Gene_Design->Expression Orthogonal Synthetase/tRNA Purification Protein Purification Expression->Purification XRay X-ray Crystallography Purification->XRay High-Resolution Structure NMR NMR Spectroscopy Purification->NMR Dynamics & Local Environment CD Circular Dichroism Purification->CD Secondary Structure Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Tertiary Structure & Function

Caption: A generalized workflow for the production and multi-technique biophysical assessment of proteins containing 4-nitrophenylalanine.

X-ray Crystallography: The Gold Standard for Atomic Resolution

X-ray crystallography provides the most definitive evidence of structural integrity by revealing the precise three-dimensional coordinates of each atom in the protein.[3] The ability to solve the crystal structure of a pNO2F-containing protein and compare it to its wild-type counterpart offers unparalleled insight into any conformational changes.

Causality Behind Experimental Choices: The primary goal is to obtain high-resolution diffraction data that allows for a direct and quantitative comparison of the mutant and wild-type structures. The choice of crystallization conditions is critical and often requires extensive screening, as the introduction of a non-canonical amino acid can subtly alter the protein's surface properties and crystallization behavior.

Experimental Protocol: X-ray Crystallography
  • Protein Expression and Purification:

    • Co-express the gene of interest (containing an amber TAG codon at the desired site) with an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pNO2F.[1]

    • Purify the pNO2F-containing protein to >95% homogeneity using standard chromatographic techniques.

  • Crystallization Screening:

    • Set up high-throughput crystallization screens using vapor diffusion (hanging or sitting drop) or microbatch methods.[4]

    • Screen a wide range of precipitants, pH values, and additives to identify initial crystallization "hits."

  • Crystal Optimization:

    • Refine the initial hit conditions by systematically varying the concentrations of the precipitant, buffer, and additives to grow large, single, well-ordered crystals.

  • Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.[3]

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement with the wild-type structure as a search model.

    • Build the pNO2F residue into the electron density map and refine the atomic model to high resolution.[5]

  • Structural Comparison:

    • Superimpose the refined structure of the pNO2F-containing protein with the wild-type structure.

    • Calculate the root-mean-square deviation (RMSD) of the backbone and all atoms to quantify the degree of structural perturbation.

ProteinIncorporation SiteResolution (Å)RMSD (Backbone, Å)Reference
sfGFPAsp133 (solvent-accessible)2.050.23[1]
sfGFPAsn149 (partially buried)1.600.28[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure and Dynamics in Solution

NMR spectroscopy is a powerful technique for assessing the impact of pNO2F incorporation on protein structure and dynamics in a solution state, which more closely mimics the native cellular environment.[6] Chemical shift perturbation mapping is a particularly sensitive method for detecting subtle changes in the local electronic environment of atomic nuclei upon mutation.[7]

Causality Behind Experimental Choices: The goal is to obtain residue-specific information about the structural and dynamic consequences of pNO2F incorporation. Isotopic labeling (¹⁵N and/or ¹³C) of the protein is typically required to simplify the complex spectra and enable the assignment of individual resonance signals to specific amino acid residues.[8]

Experimental Protocol: NMR Spectroscopy
  • Isotope Labeling and Protein Production:

    • Express and purify the wild-type and pNO2F-containing proteins in minimal media supplemented with ¹⁵N-ammonium chloride and/or ¹³C-glucose.

  • Sample Preparation:

    • Prepare NMR samples of the uniformly ¹⁵N-labeled wild-type and pNO2F-containing proteins at a concentration of 0.1-1.0 mM in a suitable NMR buffer (e.g., phosphate or HEPES buffer) containing 5-10% D₂O.

  • Data Acquisition:

    • Acquire two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra for both the wild-type and mutant proteins on a high-field NMR spectrometer.[9]

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

    • Overlay the ¹H-¹⁵N HSQC spectra of the wild-type and pNO2F-containing proteins.

  • Chemical Shift Perturbation (CSP) Analysis:

    • Identify and quantify the chemical shift perturbations for each assigned residue. The magnitude of the CSP for a given residue is indicative of the extent to which its local environment has been altered by the pNO2F incorporation.[10]

NMR_Workflow Start Prepare ¹⁵N-labeled WT and pNO2F Protein Acquire_WT Acquire ¹H-¹⁵N HSQC of WT Protein Start->Acquire_WT Acquire_Mutant Acquire ¹H-¹⁵N HSQC of pNO2F Protein Start->Acquire_Mutant Overlay Overlay Spectra Acquire_WT->Overlay Acquire_Mutant->Overlay Analyze Analyze Chemical Shift Perturbations Overlay->Analyze Conclusion Assess Local and Global Structural Changes Analyze->Conclusion

Caption: Workflow for comparative NMR analysis of wild-type and pNO2F-containing proteins.

Circular Dichroism (CD) Spectroscopy: A Rapid Screen for Secondary Structure

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of a protein.[11] By comparing the far-UV CD spectra of the wild-type and pNO2F-containing proteins, one can quickly determine if the incorporation has induced any significant changes in the proportions of α-helices, β-sheets, and random coils.[12][13]

Causality Behind Experimental Choices: The rationale is to use a low-resolution but high-throughput method to confirm that the overall fold of the protein is maintained. Any significant deviation in the CD spectrum of the mutant compared to the wild-type would be a red flag, suggesting a more global structural perturbation that would warrant further investigation by higher-resolution techniques.

Experimental Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation:

    • Prepare solutions of the wild-type and pNO2F-containing proteins at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., low concentration of phosphate buffer with low chloride content).

  • Instrument Setup:

    • Use a CD spectropolarimeter and set the wavelength range to the far-UV region (typically 190-260 nm).

  • Data Acquisition:

    • Record the CD spectra of the buffer blank, the wild-type protein, and the pNO2F-containing protein at a controlled temperature (e.g., 25 °C).

  • Data Processing and Analysis:

    • Subtract the buffer spectrum from the protein spectra.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

    • Visually compare the spectra of the wild-type and mutant proteins.

    • Optionally, use deconvolution software (e.g., K2D3, BeStSel) to estimate the secondary structure content.[14]

ProteinStructural Impact of pNO2FKey CD Spectral FeaturesReference
Generic Globular ProteinMinimalSuperimposable far-UV spectra with wild-type, indicating preserved secondary structure.[11]
Generic Unfolded ProteinN/ACharacteristic spectrum with a minimum around 200 nm, distinct from a folded protein.[13]

Fluorescence Spectroscopy: A Window into Tertiary Structure and Function

The incorporation of pNO2F can be monitored by fluorescence spectroscopy, as the nitro group is an effective fluorescence quencher.[15] This property can be leveraged to confirm incorporation and to study changes in the local environment of the pNO2F residue. Furthermore, intrinsic protein fluorescence, arising from tryptophan and tyrosine residues, can be used to assess changes in the protein's tertiary structure.[4]

Causality Behind Experimental Choices: The choice of fluorescence experiment depends on the goal. To confirm pNO2F incorporation and probe its local environment, one can exploit its quenching properties. To assess the overall impact on tertiary structure, monitoring the intrinsic fluorescence of the protein provides a sensitive readout of the environment of the native aromatic residues.

Experimental Protocol: Fluorescence Quenching Assay
  • Sample Preparation:

    • Prepare solutions of a fluorescently labeled version of the protein (if it lacks intrinsic fluorescence) and the corresponding pNO2F-containing variant in a suitable buffer.

  • Data Acquisition:

    • Using a fluorometer, excite the sample at the appropriate wavelength for the fluorophore.

    • Record the emission spectrum.

  • Data Analysis:

    • Compare the fluorescence intensity of the labeled protein with and without the pNO2F incorporation. A significant decrease in fluorescence intensity in the pNO2F-containing protein confirms its quenching effect and successful incorporation.[16]

Property of pNO2FExperimental ObservationImplicationReference
Fluorescence QuenchingDecreased fluorescence intensity of a nearby fluorophore.Confirms incorporation and provides information on proximity.[15]
Spectroscopic ReporterAltered absorbance and emission spectra in sfGFP chromophore.Allows for probing the local environment.[17]

Functional Assays: The Ultimate Test of Minimal Perturbation

While structural analysis is crucial, the ultimate validation of minimal perturbation comes from functional assays. If the incorporation of pNO2F does not significantly alter the protein's biological activity, it further strengthens the case for its use as a non-disruptive probe.

Causality Behind Experimental Choices: The specific functional assay will depend on the protein of interest. For an enzyme, this would involve measuring its catalytic activity. For a receptor, it would be a ligand-binding assay. The key is to have a quantitative readout of function that can be directly compared between the wild-type and the pNO2F-containing protein.

Example Functional Assay: Enzyme Kinetics
  • Assay Setup:

    • Prepare reaction mixtures containing a known concentration of the wild-type or pNO2F-containing enzyme, its substrate, and any necessary co-factors in an appropriate buffer.[18]

  • Data Acquisition:

    • Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Determine the kinetic parameters (e.g., Km and kcat) for both the wild-type and mutant enzymes by fitting the data to the Michaelis-Menten equation.

    • A minimal change in these parameters indicates that the incorporation of pNO2F has not significantly affected the enzyme's catalytic function.[19]

Conclusion: A Powerful, Non-Perturbing Tool for Protein Science

The collective evidence from X-ray crystallography, NMR spectroscopy, circular dichroism, and fluorescence spectroscopy, coupled with functional assays, paints a clear picture: 4-nitrophenylalanine is a remarkably well-behaved non-canonical amino acid. Its incorporation is a robust and reliable method for introducing a unique spectroscopic probe into proteins with a high degree of confidence that the native structure and function will be preserved. This makes pNO2F an invaluable tool for a wide range of applications, from fundamental studies of protein dynamics to the development of novel protein-based therapeutics. By employing the comparative analytical approaches outlined in this guide, researchers can confidently assess the impact of pNO2F incorporation and unlock new avenues of scientific discovery.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Nitro-DL-Phenylalanine Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic biologists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a gateway to novel biological functions and therapeutic modalities.[1][2] The ncAA 4-Nitro-DL-phenylalanine (pNO2-Phe), with its unique electronic properties, serves as a valuable tool, acting as a fluorescence quencher and a potential trigger for autoimmune responses.[3][4] However, the promise of these applications hinges on a critical, yet often challenging, parameter: the efficiency of incorporation. An inefficient system can lead to a heterogeneous mixture of full-length, modified proteins and truncated byproducts, confounding downstream analysis and functional studies.

This guide provides an in-depth comparison of the primary analytical techniques used to quantify pNO2-Phe incorporation. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help you design a robust, self-validating workflow for your specific research needs.

The Foundation: The Orthogonal Translation System (OTS)

The cornerstone of ncAA incorporation is the Orthogonal Translation System (OTS).[1][5] This system introduces a new aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) into the host organism.[2][6] This aaRS/tRNA pair is "orthogonal" because it functions independently of the host's endogenous pairs; the engineered synthetase specifically charges its partner tRNA with the ncAA (in this case, pNO2-Phe), and the tRNA is engineered to recognize a codon—typically the amber stop codon (UAG)—that has been repurposed to encode the ncAA.[2][6][7] When the ribosome encounters this UAG codon in the mRNA sequence of the target protein, the charged orthogonal tRNA delivers pNO2-Phe, allowing translation to continue and producing a full-length protein containing the ncAA at the desired position.

OTS_Workflow cluster_Cell Host Cell Machinery pNO2_Phe 4-Nitro-DL-Phenylalanine (pNO2-Phe) o_aaRS Orthogonal aaRS pNO2_Phe->o_aaRS Binds charged_tRNA pNO2-Phe-tRNA(CUA) o_aaRS->charged_tRNA Charges o_tRNA Orthogonal tRNA(CUA) o_tRNA->o_aaRS Binds Ribosome Ribosome charged_tRNA->Ribosome Recruited to A-site mRNA Target mRNA with UAG codon mRNA->Ribosome Translation Protein Full-length Protein with pNO2-Phe Ribosome->Protein Successful Incorporation Truncation Truncated Protein Ribosome->Truncation Incorporation Failure

Figure 1: The Orthogonal Translation System (OTS) workflow for pNO2-Phe incorporation.

A Comparative Guide to Quantitative Methodologies

Choosing the right analytical method is a critical decision dictated by the required precision, throughput, and available instrumentation. Here, we compare the most common approaches, from initial screening to absolute quantification.

FeatureWestern Blot / SDS-PAGEReporter Assays (e.g., GFP)HPLC-based AnalysisMass Spectrometry (LC-MS/MS)
Principle Protein separation by sizeRead-through of a reporter geneAmino acid composition analysisDirect mass detection of ncAA
Data Quality Semi-QuantitativeQuantitative (Relative)Quantitative (Absolute)Quantitative (Absolute) & Confirmatory
Throughput MediumHighLow to MediumLow to Medium
Primary Use Case Initial screening, troubleshootingHigh-throughput screening of OTS librariesBulk incorporation efficiencyGold-standard validation, precise quantification
Key Advantage Simple, widely availableFast, scalable for library screeningNo mass spec requiredUnambiguous, site-specific confirmation
Key Limitation Low precision, indirectIndirect, reporter can be perturbedDestructive, loses site-specific infoLower throughput, requires expertise

Method 1: Western Blotting and SDS-PAGE Analysis

This is often the first-pass technique to confirm the expression of a full-length protein, which is contingent upon successful UAG codon read-through.

  • Principle of a Self-Validating System : The experiment inherently contains its own negative control. When pNO2-Phe is omitted from the growth media, the amber codon should function as a stop signal, leading to the production of a truncated protein. A successful system will show a strong band at the full-length protein size only in the presence of pNO2-Phe, and a truncated band (or no band, if the tag is downstream) in its absence.[1]

  • Experimental Causality : By running "plus-ncAA" and "minus-ncAA" samples side-by-side, you can visually distinguish between specific incorporation and non-specific read-through by endogenous tRNAs. The ratio of the full-length band intensity to the sum of full-length and truncated band intensities provides a rough, semi-quantitative estimate of efficiency.

  • Field-Proven Insights : This method is excellent for rapid troubleshooting of expression conditions but is not truly quantitative. Band intensity can be affected by transfer efficiency and antibody affinity. For more reliable data, ensure you are in the linear range of detection for both the antibody and the imaging system.

Method 2: Fluorescence Reporter Assays

For screening libraries of mutant synthetases or optimizing OTS components, high-throughput methods are essential. Reporter assays, typically using a Green Fluorescent Protein (GFP), fulfill this need.[2][8][9]

  • Principle of a Self-Validating System : The assay design involves placing the UAG codon at a permissive site within the GFP coding sequence.[2] A wild-type GFP construct (with a standard codon instead of UAG) is expressed under identical conditions to define 100% signal. The fluorescence of the UAG-containing construct is then measured and normalized to the wild-type control, providing a relative incorporation efficiency.[6]

  • Experimental Causality : The fluorescence intensity is directly proportional to the amount of full-length, correctly folded GFP. Therefore, the signal serves as a proxy for the efficiency of UAG codon suppression. Recent advancements include affinity clamp sensors that change fluorescence upon binding a short peptide tag, offering a continuous and potentially more robust assay format.[10][11]

  • Field-Proven Insights : The choice of the UAG insertion site is critical. A position that disrupts the chromophore or protein folding will result in a non-functional reporter, regardless of incorporation efficiency. Always validate that the ncAA itself does not quench the reporter's fluorescence. This method quantifies read-through efficiency, not necessarily the fidelity of pNO2-Phe incorporation, which must be confirmed by a direct method like mass spectrometry.

Method 3: HPLC-Based Amino Acid Analysis

This classic biochemical technique provides a quantitative measure of the total amount of pNO2-Phe incorporated into a purified protein.

  • Principle of a Self-Validating System : After purifying the target protein, it is subjected to complete acid hydrolysis, breaking it down into its constituent amino acids. This hydrolysate is then analyzed by High-Performance Liquid Chromatography (HPLC).[12][13] By comparing the peak corresponding to pNO2-Phe against a standard curve, and relative to the peaks of canonical amino acids (like phenylalanine), one can determine the absolute incorporation ratio.

  • Experimental Causality : This method directly quantifies the presence of the ncAA in the total protein pool. It is a destructive method but provides a true molar ratio, which is invaluable for understanding the overall efficiency of the OTS. A known amount of a non-native amino acid can be added before hydrolysis as an internal standard for supreme accuracy.

  • Field-Proven Insights : Incomplete hydrolysis or degradation of amino acids during hydrolysis are the most common sources of error. pNO2-Phe can be sensitive to harsh hydrolysis conditions. It is crucial to optimize the hydrolysis protocol and run standards to account for any degradation. This method confirms if the ncAA is present but cannot confirm where it was incorporated.

Method 4: Mass Spectrometry (The Gold Standard)

For unambiguous confirmation and precise quantification, mass spectrometry (MS) is unparalleled.[1][14] It is the only method that proves the ncAA was incorporated at the correct site with the correct mass.

  • Principle of a Self-Validating System : In a "bottom-up" proteomics workflow, the purified protein is digested with a specific protease, typically trypsin. The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The peptide containing the UAG-encoded position is identified, and its mass is measured. A mass shift corresponding to pNO2-Phe (C9H10N2O4, molecular weight ~210.19 g/mol )[15] relative to the canonical amino acid it replaced confirms successful incorporation.

  • Experimental Causality : MS/MS fragmentation of the target peptide provides sequence-level confirmation, definitively locating the ncAA. For quantification, targeted proteomics approaches like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be developed to precisely measure the ratio of the pNO2-Phe-containing peptide to its wild-type counterpart, yielding a highly accurate measure of incorporation efficiency at a specific site.[14]

  • Field-Proven Insights : Proper sample preparation is paramount. Inefficient digestion or peptide loss can skew results. It's wise to analyze the undigested protein first (top-down or middle-down MS) to get a sense of the overall protein population (full-length vs. truncated). When developing a targeted assay, carefully select unique fragment ions for both the modified and unmodified peptides to ensure specificity.

Workflow_Comparison cluster_MS Mass Spectrometry Workflow (High Fidelity) cluster_Reporter Reporter Assay Workflow (High Throughput) Start Protein Expression with pNO2-Phe Purify_MS 1. Purify Protein Start->Purify_MS Lyse 1. Cell Lysis Start->Lyse Digest 2. Tryptic Digest Purify_MS->Digest LCMS 3. LC-MS/MS Analysis Digest->LCMS Result_MS Site-Specific, Absolute Quantification & Confirmation LCMS->Result_MS Measure 2. Measure Fluorescence Lyse->Measure Normalize 3. Normalize to WT Control Measure->Normalize Result_Reporter Relative Read-through Efficiency Normalize->Result_Reporter

Figure 2: Comparative workflows for high-fidelity MS vs. high-throughput reporter assays.

Detailed Experimental Protocols

Protocol 1: Quantification by LC-MS/MS

This protocol outlines a standard bottom-up proteomics approach for validating and quantifying pNO2-Phe incorporation.

  • Protein Purification : Purify the target protein containing pNO2-Phe to >95% purity using an appropriate method (e.g., His-tag affinity chromatography followed by size-exclusion chromatography). Use a parallel "minus-ncAA" culture as a negative control.

  • Sample Preparation & Reduction/Alkylation :

    • To 20 µg of purified protein, add 50 mM ammonium bicarbonate buffer to a final volume of 50 µL.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature. Add iodoacetamide to a final concentration of 25 mM and incubate in the dark for 20 minutes to alkylate cysteine residues.[16]

  • In-solution Tryptic Digestion :

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) mass ratio.

    • Incubate at 37°C for 16-18 hours.[16]

    • Quench the reaction by adding formic acid to a final concentration of 1%.

  • Peptide Desalting : Desalt the peptide mixture using a C18 StageTip or ZipTip to remove salts and detergents that interfere with MS analysis. Elute peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

  • LC-MS/MS Analysis :

    • Analyze the desalted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow HPLC system.

    • Use a standard 60-90 minute gradient from ~2% to 40% acetonitrile with 0.1% formic acid to separate the peptides.[16]

    • Set the mass spectrometer to a data-dependent acquisition (DDA) mode to automatically select the most abundant peptide ions for fragmentation (MS/MS).

  • Data Analysis :

    • Search the raw data against a protein database containing the target protein sequence using software like MaxQuant, Proteome Discoverer, or Mascot.

    • Crucially, define a variable modification at the target residue corresponding to the mass difference of pNO2-Phe incorporation.

    • Manually inspect the MS/MS spectrum of the identified peptide to confirm the modification site. The efficiency can be estimated by comparing the peak areas of the modified versus unmodified peptides. For precise quantification, develop a PRM method targeting these specific peptides.

Protocol 2: Quantification using a Superfolder GFP (sfGFP) Reporter Assay

This protocol is designed for higher-throughput screening in a 96-well plate format.[2]

  • Plasmid Construction :

    • Clone the sfGFP gene into an expression vector. Introduce a UAG codon at a permissive site (e.g., position 2, as it does not destroy the chromophore).[2]

    • Create a parallel "wild-type" control plasmid with a sense codon (e.g., the original codon) at the same position.

    • Co-transform these plasmids into E. coli along with the plasmid containing the orthogonal aaRS/tRNA pair.

  • Protein Expression :

    • In a 96-deep-well plate, grow triplicate cultures for each condition (WT, UAG with pNO2-Phe, UAG without pNO2-Phe).

    • Grow cells in a suitable medium at 37°C to an OD600 of 0.6-0.8.

    • Add pNO2-Phe to the appropriate wells to a final concentration of 1 mM.

    • Induce protein expression (e.g., with 1 mM IPTG) and incubate at a reduced temperature (e.g., 20-30°C) for 12-16 hours.[7][17]

  • Cell Lysis and Measurement :

    • Harvest 100 µL of each culture into a 96-well microplate. Measure the OD600 to normalize for cell density.

    • Centrifuge the plate to pellet the cells, remove the supernatant, and resuspend the pellets in 100 µL of lysis buffer (e.g., B-PER or a buffer with lysozyme).

    • Incubate according to the lysis buffer protocol to ensure complete cell lysis.

  • Fluorescence Reading :

    • Measure the fluorescence in a plate reader using appropriate excitation and emission wavelengths for sfGFP (e.g., Ex: 485 nm, Em: 510 nm).[3]

  • Data Analysis :

    • Subtract the background fluorescence from a blank well (media only).

    • Normalize the fluorescence reading of each well to its corresponding OD600 measurement (Fluorescence/OD600).

    • Calculate the average normalized fluorescence for each condition (WT, +ncAA, -ncAA).

    • The relative incorporation efficiency is calculated as: Efficiency (%) = [(Avg. Fluorescence+ncAA - Avg. Fluorescence-ncAA) / (Avg. FluorescenceWT - Avg. Fluorescence-ncAA)] * 100

Conclusion

The quantitative analysis of 4-Nitro-DL-Phenylalanine incorporation is not a one-size-fits-all problem. The optimal method is dictated by the stage of your research. Initial validation and troubleshooting are well-served by the simplicity of Western blotting. For high-throughput screening of OTS libraries, fluorescence reporter assays are indispensable. For a definitive, quantitative assessment of incorporation into a final protein product, HPLC and, ultimately, mass spectrometry are the methods of choice. By understanding the principles, advantages, and limitations of each technique, researchers can design a robust analytical workflow that provides confidence in the efficiency and fidelity of ncAA incorporation, paving the way for the successful application of these powerful tools in protein engineering and drug discovery.

References

A Senior Application Scientist's Guide to Nitro-Aromatic Amino Acids in Peptide Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20—Harnessing the Power of the Nitro Group

In the intricate world of peptide science, the 20 proteinogenic amino acids provide a vast chemical alphabet. However, the quest for novel functionality—be it for therapeutic development, diagnostic tools, or fundamental biological inquiry—often leads us beyond this canonical set. The incorporation of unnatural or modified amino acids offers a powerful strategy to imbue peptides with unique properties. Among these, nitro-aromatic amino acids stand out for their profound and diverse effects on peptide structure, function, and utility.

The nitro group (–NO2), a compact and potent electron-withdrawing moiety, can be introduced into the aromatic side chains of amino acids like tyrosine, phenylalanine, and tryptophan.[1] This modification can occur naturally as a post-translational modification (PTM) under conditions of nitroxidative stress, or it can be achieved synthetically to create bespoke research tools.[2][3] The resulting peptides serve as sensitive probes, photocleavable switches, or biomarkers for disease, making a thorough understanding of their comparative effects essential for researchers, scientists, and drug development professionals.[4][5][6]

This guide provides an in-depth comparison of the most significant nitro-aromatic amino acids used in peptide research. We will move beyond a simple catalog of facts to explore the causal relationships between their unique physicochemical properties and their functional consequences, supported by field-proven experimental workflows and data.

Comparative Analysis of Key Nitro-Aromatic Amino Acids

The choice of a specific nitro-aromatic amino acid is dictated by the intended application. While all share the electron-withdrawing nitro group, its position on the aromatic ring and the identity of the parent amino acid lead to distinct behaviors.

Amino AcidStructureOriginKey Physicochemical ChangePrimary Effect on Peptide/ProteinKey Application / Significance
3-Nitrotyrosine (3-NT) Natural (PTM) / SyntheticpKa of hydroxyl group drops from ~10 to ~7.2.[2]Alters structure and function; can gain or lose activity.[3][7]Biomarker of nitroxidative stress in disease.[4][8]
4-Nitrophenylalanine (4-NO2-Phe) SyntheticStrong infrared reporter; fluorescence quencher.Minimal structural perturbation; introduces spectroscopic handle.FRET-based assays; monitoring peptide conformation via IR.[5]
2-Nitrophenylalanine (2-NPA) SyntheticPhotolabile C-N bond.Enables light-induced cleavage of the peptide backbone.[6]Spatiotemporal control of peptide/protein activation.[9]
Nitrotryptophan (NO2-Trp) Natural (PTM) / SyntheticAlters indole ring chemistry and redox properties.Modulates protein function; less studied than 3-NT.Potential biomarker of nitroxidative stress.[10]
The Endogenous Biomarker: 3-Nitrotyrosine (3-NT)

Tyrosine nitration is a covalent modification that adds a nitro group to one of the ortho carbons of the phenolic ring.[2] This modification is not genetically encoded but occurs post-translationally, often mediated by reactive nitrogen species (RNS) like peroxynitrite (ONOO−).[3] Its presence is a well-established biomarker for "nitroxidative stress," a condition implicated in the pathogenesis of neurodegenerative diseases, inflammation, and cancer.[2][4]

The most significant consequence of tyrosine nitration is the dramatic shift in the pKa of the side-chain hydroxyl group from approximately 10.1 down to 7.2.[2] This change means that at physiological pH, the 3-NT side chain is predominantly deprotonated and negatively charged, whereas native tyrosine is neutral. This introduction of a negative charge can profoundly disrupt electrostatic interactions, hydrogen bonding networks, and overall protein conformation, leading to either a gain or loss of function.[3][7] For example, the nitration of manganese superoxide dismutase (MnSOD) on Tyr34 leads to enzyme inactivation, compromising cellular antioxidant defense.[7]

The Spectroscopic Reporter: 4-Nitrophenylalanine (4-NO2-Phe)

Unlike 3-NT, 4-nitrophenylalanine is a synthetic amino acid incorporated into peptides to serve as a non-perturbative probe. Its applications are rooted in its unique spectroscopic properties.

  • Infrared (IR) Probe: The symmetric stretching of the nitro group in 4-NO2-Phe gives rise to a strong absorption band in a region of the IR spectrum that is relatively free from interference from the rest of the peptide. This allows researchers to monitor changes in the local environment and conformation of the peptide with high resolution.[5]

  • FRET Quencher: The 4-nitrophenylalanine moiety is an effective Förster Resonance Energy Transfer (FRET) quencher.[5] When paired with a fluorescent donor, the efficiency of quenching is distance-dependent, making it an excellent tool for developing sensitive biosensors to study molecular interactions, such as enzyme activity or protein-DNA binding.[5]

The Photochemical Switch: 2-Nitrophenylalanine (2-NPA)

The ortho-positioning of the nitro group in 2-nitrophenylalanine renders it photolabile. Upon irradiation with UV light (typically ~365 nm), it can initiate a reaction that leads to the specific cleavage of the polypeptide backbone.[6][9] This unique property allows for precise spatial and temporal control over protein or peptide function. A peptide can be synthesized in an inactive, "caged" form and then "activated" with a pulse of light at a specific time and location, a powerful technique for studying dynamic cellular processes.[6]

Experimental Workflows: From Synthesis to Characterization

Synthesizing and analyzing peptides containing nitro-aromatic amino acids requires specialized protocols. The choice of methodology is critical for ensuring the integrity of the modification and obtaining reliable data.

Workflow 1: Synthesis and Incorporation via SPPS

The most common method for generating these peptides is Solid-Phase Peptide Synthesis (SPPS). Commercially available Fmoc- or Boc-protected nitro-aromatic amino acids are used as building blocks.

Causality Behind the Protocol: SPPS is chosen for its efficiency and simplicity. The use of protecting groups (like Fmoc for the amine and others for reactive side chains) is essential to prevent unwanted side reactions during the sequential addition of amino acids. For instance, the nitro group on arginine is often used as a protecting group itself (e.g., Boc-Arg(NO2)-OH), which is stable under many synthesis conditions but can be removed during the final cleavage from the resin.[11]

Step-by-Step Protocol: Fmoc-SPPS Incorporation

  • Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected nitro-aromatic amino acid (e.g., Fmoc-L-4-nitrophenylalanine) with a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA). Add this activated mixture to the resin.

  • Reaction Monitoring: Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage & Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers).

  • Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final product via Mass Spectrometry (e.g., ESI-MS).

SPPS_Workflow Resin 1. Start with Resin Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple Activated Nitro-Aromatic AA Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat 6. Repeat Cycle Wash2->Repeat for next AA Cleavage 7. Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final AA Repeat->Deprotection Purify 8. RP-HPLC Purification Cleavage->Purify Verify 9. MS Verification Purify->Verify

Fig 1. Generalized workflow for incorporating a nitro-aromatic amino acid via Fmoc-SPPS.
Workflow 2: Enrichment and Analysis of 3-Nitrotyrosine Peptides

Identifying endogenously nitrated peptides is challenging due to their very low abundance in biological samples.[7][12] Therefore, an enrichment step is almost always necessary prior to mass spectrometry analysis.

Causality Behind the Protocol: Immunoaffinity enrichment is the gold standard.[13] It leverages highly specific monoclonal antibodies that recognize the 3-nitrotyrosine residue, allowing for the selective capture of nitrated peptides from a complex mixture of thousands of unmodified peptides.[12] This "fishing out" process dramatically increases the concentration of the target peptides, making them detectable by MS.[2]

Step-by-Step Protocol: Immunoaffinity Enrichment & LC-MS/MS

  • Protein Extraction & Digestion:

    • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteome into peptides using an enzyme like trypsin.

  • Antibody-Bead Conjugation:

    • Couple an anti-3-nitrotyrosine monoclonal antibody to magnetic or agarose beads (e.g., Protein A/G beads).

  • Immuno-Precipitation (IP):

    • Incubate the tryptic peptide digest with the antibody-conjugated beads to allow for specific binding of nitrotyrosine-containing peptides.

  • Washing:

    • Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. This is a critical step for reducing background noise.

  • Elution:

    • Elute the captured nitro-peptides from the antibody-beads using a low-pH solution, such as 0.1% formic acid.

  • Sample Desalting:

    • Clean up the eluted peptides using a C18 StageTip or ZipTip to remove salts and contaminants that could interfere with MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fraction using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-flow liquid chromatography system.

    • The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select peptide precursors for fragmentation (MS/MS).

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein database, specifying 3-nitrotyrosine (+45.004 Da on tyrosine) as a variable modification to identify the nitrated peptides and their precise location.

Enrichment_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis Proteome 1. Protein Lysate Digestion 2. Tryptic Digestion Proteome->Digestion IP 3. Immuno-Precipitation (Anti-3-NT Antibody) Digestion->IP Wash 4. Stringent Washes IP->Wash Elute 5. Elution Wash->Elute Desalt 6. Desalting (C18) Elute->Desalt LCMS 7. nanoLC-MS/MS Desalt->LCMS Data 8. Database Search & Identification LCMS->Data

Fig 2. Workflow for the identification of 3-NT peptides from complex biological samples.
Technique 3: Spectroscopic Characterization

Beyond mass spectrometry, other spectroscopic techniques are vital for characterizing these peptides.

Protocol: Monitoring Peptide Nitration via UV-Vis Spectroscopy

  • Principle: The 3-nitrotyrosine residue has a characteristic absorbance maximum around 360 nm under acidic conditions, which is distinct from unmodified tyrosine (~275 nm).[7] This property can be used to monitor the extent of in vitro nitration reactions.

  • Procedure:

    • Dissolve the peptide in a suitable buffer (e.g., phosphate buffer, pH < 6).

    • Record a baseline UV-Vis spectrum from 250 nm to 500 nm using a spectrophotometer.

    • Introduce the nitrating agent (e.g., peroxynitrite).

    • Acquire spectra at time intervals to monitor the increase in absorbance at ~360 nm, indicating the formation of 3-nitrotyrosine.

    • The concentration can be quantified using the Beer-Lambert law with the appropriate extinction coefficient.

Protocol: Assessing Structural Changes via Circular Dichroism (CD)

  • Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of a peptide (α-helix, β-sheet, random coil). It is used to determine if the incorporation of a nitro-aromatic amino acid perturbs the peptide's overall fold.[14]

  • Procedure:

    • Prepare solutions of both the unmodified and the nitrated peptide at the same concentration in a CD-compatible buffer (e.g., 10 mM phosphate buffer).

    • Acquire Far-UV CD spectra (typically 190-250 nm) for both samples using a CD spectrometer.

    • Process the raw data by subtracting the buffer baseline and converting to mean residue ellipticity.

    • Compare the spectra. A significant change in the spectral shape or intensity indicates that the nitration has altered the peptide's secondary structure.[14]

Conclusion and Future Perspectives

The incorporation of nitro-aromatic amino acids provides a versatile and powerful toolkit for peptide science. The choice between them is a clear example of form dictating function:

  • 3-Nitrotyrosine is the quintessential tool for studying endogenous oxidative stress.

  • 4-Nitrophenylalanine is the probe of choice for biophysical studies requiring a minimally perturbing spectroscopic handle.

  • 2-Nitrophenylalanine offers unparalleled control for creating light-activated biological switches.

The future of this field lies in refining our ability to detect these modifications with greater sensitivity and in expanding the chemical toolbox. Advances in mass spectrometry, such as new fragmentation techniques, will improve the identification of nitro-tryptophan and other less common modifications. Furthermore, the development of novel nitro-aromatic amino acids with different photochemical properties or spectroscopic signatures will continue to push the boundaries of what we can achieve in peptide design and drug development. By understanding the distinct effects of each of these valuable building blocks, researchers can make more informed decisions, leading to more elegant experiments and more impactful discoveries.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Nitrophenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 4-nitrophenylalanine-containing peptides. We will delve into the nuances of each method, offering field-proven insights to help you establish a robust and self-validating quality control workflow.

The Challenge: Unique Hurdles in Synthesizing and Purifying 4-Nitrophenylalanine Peptides

The synthesis of peptides containing 4-nitrophenylalanine presents specific challenges that can lead to a variety of impurities. Understanding these challenges is the first step toward designing an effective purity validation strategy.

  • Incomplete Coupling: The bulky and electron-withdrawing nature of the nitrophenyl group can sometimes hinder the efficiency of peptide bond formation during solid-phase peptide synthesis (SPPS). This can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[3][5]

  • Side Reactions: The nitro group itself is generally stable during SPPS. However, the conditions used for cleavage from the resin and removal of side-chain protecting groups can sometimes lead to side reactions.

  • Aggregation: Peptides containing hydrophobic residues, including aromatic amino acids like 4-nitrophenylalanine, are prone to aggregation during synthesis and purification. This can complicate purification and lead to lower yields of the pure product.[3]

A Comparative Analysis of Purity Validation Techniques

A multi-pronged approach, employing orthogonal analytical techniques, is essential for the comprehensive validation of 4-nitrophenylalanine-containing peptide purity. No single method can provide a complete picture.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone of peptide purity analysis.[6][7] It separates peptides based on their hydrophobicity. The non-polar stationary phase (commonly C18) interacts with the hydrophobic residues of the peptides, and a gradient of increasing organic solvent (typically acetonitrile) in the mobile phase is used to elute the peptides.

Expertise & Experience: For 4-nitrophenylalanine-containing peptides, the strong hydrophobicity of the nitrophenyl group significantly influences retention time. This can be advantageous for separating the target peptide from more polar impurities like deletion sequences lacking the pNO2-Phe residue. However, closely related impurities, such as those with a single amino acid deletion elsewhere in the sequence, may co-elute. Therefore, optimizing the gradient and using high-resolution columns are critical.

Trustworthiness: A single, sharp peak in the chromatogram is a good indicator of purity. However, it is not definitive proof. Co-elution of impurities is always a possibility. Therefore, the purity value obtained from HPLC should always be corroborated with mass spectrometry.

Experimental Protocol: Analytical RP-HPLC for 4-Nitrophenylalanine Peptides

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water, to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a high-performance liquid chromatography system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. This should be optimized for each specific peptide.

  • Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and also at a wavelength where the 4-nitrophenyl group absorbs, typically around 270-280 nm. The ratio of the peak areas at these two wavelengths can provide additional confidence in peak identity.

  • Analysis: Integrate the peak areas to determine the relative purity of the main peptide peak.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity and assessing the purity of synthesized peptides.[8] It measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular weight of the peptide.

Key Techniques for 4-Nitrophenylalanine Peptides:

  • Matrix-Assed Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This is a rapid and sensitive technique for determining the molecular weight of the intact peptide.[9][10] It is excellent for quickly verifying that the main product has the expected mass.

  • Electrospray Ionization (ESI-MS): Often coupled with HPLC (LC-MS), ESI-MS provides the molecular weight of the eluting peaks, allowing for the identification of impurities separated by the chromatography.[8]

  • Tandem Mass Spectrometry (MS/MS): This technique involves isolating the parent ion of the peptide and fragmenting it to produce a series of daughter ions.[11] The fragmentation pattern provides sequence information, which can be used to confirm the amino acid sequence and pinpoint the location of the 4-nitrophenylalanine residue. This is the gold standard for confirming the identity of the synthesized peptide.

Expertise & Experience: When analyzing 4-nitrophenylalanine-containing peptides by MS, the mass of the pNO2-Phe residue (C9H9N2O3) must be accurately accounted for in the expected molecular weight calculation. The presence of the nitro group does not typically interfere with ionization or fragmentation in a way that complicates analysis.

Trustworthiness: The combination of a correct molecular weight by MS and a single peak in the HPLC chromatogram provides a high degree of confidence in the purity of the peptide. MS/MS sequencing provides the ultimate confirmation of identity.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: For direct infusion ESI-MS or MALDI-TOF, dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid). For LC-MS, the sample is introduced from the HPLC eluent.

  • MALDI-TOF Analysis:

    • Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

    • Spot the mixture onto the MALDI target plate and allow it to dry.

    • Acquire the mass spectrum in positive ion mode.

  • ESI-MS and MS/MS Analysis:

    • Infuse the sample directly into the ESI source or introduce it via an LC system.

    • Acquire the full scan mass spectrum to determine the molecular weight of the parent ion.

    • Select the parent ion for fragmentation and acquire the MS/MS spectrum.

    • Use software to analyze the fragmentation pattern and confirm the peptide sequence.

Amino Acid Analysis (AAA)

Amino Acid Analysis is a quantitative technique used to determine the amino acid composition of a peptide.[4] The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified.

Expertise & Experience: For 4-nitrophenylalanine-containing peptides, it is important to be aware that the nitro group may not be stable under the harsh acidic conditions of hydrolysis. This can lead to the degradation of the pNO2-Phe residue and an inaccurate quantification. Specialized hydrolysis conditions or the use of standards containing 4-nitrophenylalanine are necessary for accurate results.

Trustworthiness: While not a primary method for routine purity assessment, AAA can be a valuable tool for confirming the overall amino acid composition and for quantifying the net peptide content. It provides an orthogonal validation to HPLC and MS.

Data Summary and Comparison

Technique Principle Information Provided Advantages for pNO2-Phe Peptides Limitations
RP-HPLC Separation by hydrophobicityPurity (%), retention timeGood separation of polar impurities.Co-elution of similar hydrophobicity impurities is possible.
MALDI-TOF MS Mass-to-charge ratio of intact ionsMolecular weightRapid confirmation of the target peptide's mass.Does not provide sequence information or separate isomers.
ESI-MS (LC-MS) Mass-to-charge ratio of eluting speciesMolecular weight of separated peaksIdentification of impurities separated by HPLC.Can be more complex to interpret than MALDI-TOF.
MS/MS Fragmentation of parent ionsAmino acid sequenceDefinitive confirmation of identity and modification site.Requires more specialized instrumentation and expertise.
Amino Acid Analysis Quantification of constituent amino acidsAmino acid composition, net peptide contentOrthogonal validation of composition.Potential for pNO2-Phe degradation during hydrolysis.

Visualizing the Workflow

Purity_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Purity Validation SPPS Solid-Phase Peptide Synthesis (with 4-nitrophenylalanine) Cleavage Cleavage & Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude Purification Preparative RP-HPLC Crude->Purification Lyophilization Lyophilization Purification->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide Analytical_HPLC Analytical RP-HPLC (Purity Assessment) Pure_Peptide->Analytical_HPLC MS Mass Spectrometry (Identity Confirmation) Pure_Peptide->MS AAA Amino Acid Analysis (Compositional Analysis) Pure_Peptide->AAA MSMS Tandem MS (MS/MS) (Sequence Verification) MS->MSMS

References

A Senior Application Scientist's Guide to Comparative Kinetic Analysis of Enzyme Inhibition by 4-Nitrophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuances of enzyme inhibition is paramount. The targeted modulation of enzyme activity is a cornerstone of modern therapeutics. This guide provides an in-depth comparative analysis of the kinetic behavior of 4-nitrophenylalanine derivatives as inhibitors of a model enzyme system, Carboxypeptidase A (CPA). We will explore the mechanistic basis for inhibition, present comparative experimental data, and provide a detailed protocol for robust kinetic analysis.

The Significance of Carboxypeptidase A and Phenylalanine-Based Inhibitors

Carboxypeptidase A, a zinc-containing metalloprotease, plays a crucial role in digestion by hydrolyzing C-terminal amino acids with aromatic or bulky aliphatic side chains from peptides and proteins.[1] Its well-characterized active site and catalytic mechanism make it an excellent model for studying enzyme-inhibitor interactions.

Phenylalanine derivatives are of particular interest as CPA inhibitors due to their structural analogy to the enzyme's preferred substrates. The 4-nitro functional group on the phenyl ring introduces unique electronic and steric properties that can be exploited to modulate inhibitory potency and selectivity. The nitro group, with its electron-withdrawing nature and potential to act as a zinc-binding group, offers a fascinating avenue for inhibitor design.[2]

Unraveling the Mechanisms: A Visual Guide to Enzyme Inhibition

The efficacy of an inhibitor is not solely defined by its binding affinity but also by its mode of action. Understanding whether an inhibitor competes with the substrate, binds to the enzyme-substrate complex, or interacts with a separate allosteric site is critical for drug design and optimization. The primary modes of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.

Competitive Inhibition

In competitive inhibition, the inhibitor and substrate vie for the same active site on the enzyme. The inhibitor's binding is mutually exclusive with substrate binding. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax).

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) S->ES ES->E k-1 P Product (P) ES->P kcat I Competitive Inhibitor (I) I->EI EI->E

Caption: Competitive inhibition workflow.

Non-competitive Inhibition

A non-competitive inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. In this case, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Non-competitive inhibition decreases Vmax but does not change Km.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) S->ES ES->E k-1 P Product (P) ES->P kcat ESI Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI Ki I Non-competitive Inhibitor (I) I->EI I->ESI EI->E ESI->ES

Caption: Non-competitive inhibition workflow.

Uncompetitive Inhibition

Uncompetitive inhibitors bind only to the enzyme-substrate complex, at a site distinct from the active site. This mode of inhibition is most effective at high substrate concentrations. Kinetically, uncompetitive inhibition leads to a decrease in both Vmax and Km.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) S->ES ES->E k-1 P Product (P) ES->P kcat ESI Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI Ki I Uncompetitive Inhibitor (I) I->ESI ESI->ES

Caption: Uncompetitive inhibition workflow.

Mixed Inhibition

Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. They affect both the Km and Vmax. A recent study on 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors identified a mixed inhibition pattern, highlighting the complexity of interactions that nitrophenyl-containing compounds can have with enzyme active sites.[3]

Comparative Kinetic Data of Phenylalanine and Nitrophenyl Derivatives as CPA Inhibitors

The following table summarizes the kinetic parameters for several phenylalanine derivatives and related compounds as inhibitors of Carboxypeptidase A. This comparative data allows for an objective assessment of their inhibitory potential and mode of action.

InhibitorEnzymeInhibition TypeKi (µM)IC50 (µM)Reference
N-(Hydroxyaminocarbonyl)-D-phenylalanineCarboxypeptidase ACompetitive1.54Not Reported[4]
N-(Hydroxyaminocarbonyl)-L-phenylalanineCarboxypeptidase ACompetitive2.09 (racemic)Not Reported[4]
(R)-2-Benzyl-3-nitropropanoic acidCarboxypeptidase ANot Specified0.15Not Reported[2]
(3R,1'S)-3-(1'-carboxy-2'-phenyl)ethylamino-2-oxetanoneCarboxypeptidase ACompetitiveWeakNot Reported[5]
N-Benzoyl-L-phenylalanineCarboxypeptidase ACompetitiveNot SpecifiedNot Reported[6]
Indole-3-acetic acidCarboxypeptidase ANon-competitiveNot SpecifiedNot Reported[6]

Analysis of Comparative Data:

  • N-(Hydroxyaminocarbonyl)phenylalanine demonstrates competitive inhibition, with the D-enantiomer being slightly more potent.[4] This suggests a direct interaction with the active site, mimicking the substrate.

  • (R)-2-Benzyl-3-nitropropanoic acid is a highly potent inhibitor of CPA.[2] X-ray crystallography has revealed that the nitro group coordinates directly with the active site zinc ion, acting as a transition-state analog.[2] This highlights the significant potential of the nitro group in designing powerful metalloprotease inhibitors.

  • The β-lactone-bearing phenylalanine derivative shows stereochemistry-dependent inhibition, with one diastereomer acting as a weak competitive inhibitor while the other causes irreversible inactivation.[5] This underscores the importance of stereochemistry in inhibitor design.

  • N-Benzoyl-L-phenylalanine and Indole-3-acetic acid showcase how different molecules can exhibit distinct inhibition mechanisms (competitive vs. non-competitive) against the same enzyme, providing valuable tools for probing enzyme function.[6]

Experimental Protocol: Kinetic Analysis of Carboxypeptidase A Inhibition

This protocol outlines a continuous spectrophotometric rate determination assay for Carboxypeptidase A using a synthetic peptide substrate.

I. Materials and Reagents
  • Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)

  • Substrate: Hippuryl-L-phenylalanine (e.g., Sigma-Aldrich H6875)

  • Buffer: 25 mM Tris-HCl with 500 mM NaCl, pH 7.5 at 25°C

  • Inhibitor Stock Solutions: 4-nitrophenylalanine derivatives dissolved in an appropriate solvent (e.g., DMSO), with final solvent concentration in the assay kept below 1%.

  • Enzyme Diluent: 1.0 M NaCl solution

  • UV-Vis Spectrophotometer capable of reading at 254 nm

  • Quartz cuvettes (1 cm path length)

II. Solution Preparation
  • Buffer Preparation: Prepare a solution containing 3.03 mg/mL Trizma base and 29.2 mg/mL NaCl in purified water. Adjust the pH to 7.5 at 25°C with 1 N HCl.

  • Substrate Solution (1.0 mM): Prepare a stock solution of Hippuryl-L-phenylalanine in 200 proof ethanol (32.6 mg/mL). Further dilute this stock in the Buffer to a final concentration of 0.326 mg/mL. Prepare this solution fresh daily.

  • Enzyme Solution: Immediately before use, prepare a working solution of Carboxypeptidase A in the Enzyme Diluent to a concentration of 4-8 units/mL.

III. Assay Procedure

The following workflow is essential for accurate kinetic measurements.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Inhibitors) prep_enzyme Prepare Enzyme Dilutions prep_reagents->prep_enzyme setup_rxn Set up Reaction Mixtures (Substrate, Buffer, Inhibitor) prep_enzyme->setup_rxn pre_incubate Pre-incubate at 25°C setup_rxn->pre_incubate initiate_rxn Initiate with Enzyme pre_incubate->initiate_rxn monitor_abs Monitor Absorbance at 254 nm initiate_rxn->monitor_abs calc_rate Calculate Initial Rates (ΔA/min) monitor_abs->calc_rate mm_plot Generate Michaelis-Menten Plot calc_rate->mm_plot lb_plot Create Lineweaver-Burk Plot mm_plot->lb_plot det_params Determine Km, Vmax, Ki lb_plot->det_params

Caption: Experimental workflow for CPA kinetic analysis.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 254 nm and maintain the temperature at 25°C.

  • Reaction Mixture: In a 3.00 mL cuvette, combine the appropriate volumes of Buffer, Substrate solution, and inhibitor solution (or solvent for control). The final concentrations should be varied to determine the kinetic parameters. A typical setup would involve a fixed enzyme concentration and varying substrate concentrations for each inhibitor concentration.

  • Initiate Reaction: Add the Carboxypeptidase A enzyme solution to the cuvette to initiate the reaction. Mix thoroughly by inverting the cuvette.

  • Data Acquisition: Immediately begin recording the absorbance at 254 nm for a set period (e.g., 3-5 minutes), ensuring that the initial linear rate can be determined.

IV. Data Analysis
  • Calculate Initial Velocity (v0): Determine the initial reaction rate (ΔA254nm/minute) from the linear portion of the absorbance vs. time plot for each reaction.

  • Michaelis-Menten Plot: Plot the initial velocity (v0) against the substrate concentration ([S]) for each inhibitor concentration.

  • Lineweaver-Burk Plot: For a more accurate determination of kinetic parameters, create a double reciprocal plot of 1/v0 versus 1/[S].

  • Determine Kinetic Parameters:

    • From the Lineweaver-Burk plot, determine the apparent Vmax (from the y-intercept) and Km (from the x-intercept) for each inhibitor concentration.

    • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

    • For competitive inhibition, the Ki can be determined from the equation: Kmapp = Km(1 + [I]/Ki), where Kmapp is the apparent Km in the presence of the inhibitor.

Conclusion

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Nitro-DL-Phenylalanine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Laboratory

As a senior application scientist, I understand that meticulous attention to detail extends beyond the experimental phase and into the entire lifecycle of a chemical, including its disposal. Proper waste management is not merely a regulatory hurdle; it is a cornerstone of a safe and responsible laboratory environment. This guide provides a comprehensive, in-depth framework for the proper disposal of 4-Nitro-DL-phenylalanine hydrate, moving beyond generic advice to offer actionable, step-by-step procedures rooted in scientific principles and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the choice of disposal methodology.

According to safety data sheets (SDS), 4-Nitro-DL-phenylalanine and its hydrate form are classified as hazardous substances. The primary concerns are:

  • Acute Oral Toxicity : The compound is considered toxic if swallowed.[1][2]

  • Skin and Eye Irritation : It can cause skin and serious eye irritation.[2]

Table 1: Summary of Hazards for this compound

Hazard ClassificationDescriptionSource
Acute Toxicity, OralToxic if swallowed.[1][2]
Skin Corrosion/IrritationCauses skin irritation.[2]
Serious Eye Damage/IrritationCauses serious eye irritation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling this compound, including during disposal preparation:

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes and dust.[3][4]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[5]

  • Body Protection : A laboratory coat or other protective clothing is required to prevent skin exposure.[6]

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask should be used.[5] All handling of the solid material should ideally be done in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4]

Waste Minimization and Segregation: A Proactive Approach

The most effective disposal strategy begins with waste minimization. Prudent planning of experiments to use only the necessary amount of this compound can significantly reduce the volume of waste generated.

Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[4] this compound waste must be collected in a dedicated, properly labeled hazardous waste container.

Do NOT mix this waste with:

  • Strong Oxidizing Agents : This is a key incompatibility that could lead to hazardous reactions.[3][6]

  • Other Incompatible Chemicals : Consult your institution's chemical hygiene plan for broader compatibility guidelines.

The waste should be categorized as a hazardous chemical waste, and more specifically, as a toxic organic solid waste.

Waste Container Management: Secure and Compliant Storage

The integrity and proper labeling of waste containers are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7]

  • Container Selection : Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic"). The accumulation start date must also be clearly marked on the label.

  • Storage : Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[7] The SAA should be a well-ventilated, secondary containment system to prevent the spread of material in case of a leak.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Don Appropriate PPE : Before attempting to clean up the spill, ensure you are wearing the full complement of personal protective equipment.

  • Containment and Cleanup : For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in the designated hazardous waste container.[5] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into the hazardous waste container.

  • Decontamination : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedures: The Final Step

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[5] On-site chemical treatment, such as neutralization, is not recommended for this compound in a standard laboratory setting due to the lack of established and validated protocols and the potential for hazardous reactions. The nitroaromatic structure of this compound suggests that specialized treatment is required.

The most common and environmentally sound method for the disposal of toxic organic compounds like this compound is incineration in a hazardous waste incinerator.[4] These facilities operate at high temperatures and have sophisticated pollution control systems to ensure the complete destruction of the compound and to scrub harmful combustion byproducts, such as nitrogen oxides (NOx).[4]

Step-by-Step Disposal Workflow:

  • Waste Collection : Collect all waste containing this compound (pure compound, contaminated labware, spill cleanup materials) in a properly labeled hazardous waste container.

  • Request Pickup : Once the container is full or the accumulation time limit set by your institution is approaching, submit a hazardous waste pickup request to your EHS department.

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[7]

  • Professional Disposal : Your EHS department will coordinate with a licensed hazardous waste contractor for the transportation and final disposal of the waste, likely via incineration.

Disposal_Workflow cluster_Lab_Operations In the Laboratory cluster_EHS_Coordination EHS Coordination cluster_Final_Disposal Final Disposal Waste Generation Waste Generation Segregation Segregation Waste Generation->Segregation Isolate Containerization Containerization Segregation->Containerization Package & Label Waste Pickup Request Waste Pickup Request Containerization->Waste Pickup Request Store Safely Spill Management Spill Management Spill Management->Containerization Clean & Collect Documentation (Manifest) Documentation (Manifest) Waste Pickup Request->Documentation (Manifest) Licensed Transporter Licensed Transporter Documentation (Manifest)->Licensed Transporter Handover Incineration Facility Incineration Facility Licensed Transporter->Incineration Facility Transport

Regulatory Compliance: Adherence to the Law

All procedures for the disposal of this compound must comply with local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA) .[7] Your institution's EHS department is your primary resource for ensuring compliance with all applicable regulations.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper handling, segregation, and professional disposal, researchers can ensure that their work is conducted in a manner that protects themselves, their colleagues, and the environment. This commitment to the entire lifecycle of a chemical is a hallmark of scientific excellence and integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.